Product packaging for Nandrolone phenpropionate(Cat. No.:CAS No. 62-90-8)

Nandrolone phenpropionate

Cat. No.: B159170
CAS No.: 62-90-8
M. Wt: 406.6 g/mol
InChI Key: UBWXUGDQUBIEIZ-QNTYDACNSA-N
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Description

Nandrolone phenpropionate (NPP), with the chemical name 3-Oxoestr-4-en-17β-yl 3-phenylpropionate and CAS registry number 62-90-8, is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone . It functions as a long-acting prodrug of nandrolone, administered via intramuscular injection . This compound is an agonist of the androgen receptor (AR); upon binding, the receptor complex translocates to the cell nucleus and directly influences gene expression by binding to specific chromosomal DNA sequences . Historically, this compound has been used in clinical research for conditions such as advanced breast cancer and postmenopausal osteoporosis . Its research applications also extend to studying its effects on protein synthesis, nitrogen retention, and the treatment of cachexia (wasting syndrome) and certain forms of anemia . From a pharmacological perspective, nandrolone is noted for its high ratio of anabolic to androgenic effects compared to testosterone . A key aspect of its mechanism is its metabolism by the enzyme 5α-reductase into dihydronandrolone, which has a lower affinity for the androgen receptor; this is believed to contribute to its reduced androgenic potency in certain tissues . Researchers value this compound for investigating pathways related to muscle growth, bone density, and joint health, particularly its role in stimulating collagen synthesis . Handling and Safety: This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic use, nor for human consumption. Its unauthorized use is prohibited by many sports organizations, including the World Anti-Doping Agency (WADA) . Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all local and national regulations concerning controlled substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34O3 B159170 Nandrolone phenpropionate CAS No. 62-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate
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InChI

InChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3/t21-,22+,23+,24-,25-,27-/m0/s1
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InChI Key

UBWXUGDQUBIEIZ-QNTYDACNSA-N
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Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35
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Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@H]35
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Molecular Formula

C27H34O3
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DSSTOX Substance ID

DTXSID2023353
Record name Nandrolone phenpropionate
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Molecular Weight

406.6 g/mol
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Physical Description

Solid
Record name Nandrolone phenpropionate
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Solubility

4.58e-04 g/L
Record name Nandrolone phenpropionate
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CAS No.

62-90-8
Record name Nandrolone phenylpropionate
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Record name NANDROLONE PHENPROPIONATE
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Melting Point

118 °C
Record name Nandrolone phenpropionate
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Nandrolone Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone (B1676933) phenylpropionate is a synthetic anabolic-androgenic steroid derived from testosterone.[1][2] Renowned for its potent anabolic effects and comparatively reduced androgenic activity, it has been a subject of significant interest in both therapeutic and research settings.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of nandrolone phenylpropionate, offering detailed experimental protocols for their determination and summarizing quantitative data in a structured format. Furthermore, this document elucidates the primary signaling pathway of nandrolone phenylpropionate and outlines a general experimental workflow for its physicochemical characterization, supported by visual diagrams to facilitate understanding.

Chemical and Physical Properties

Nandrolone phenylpropionate is chemically designated as (17β)-17-(1-Oxo-3-phenylpropoxy)estr-4-en-3-one.[1] It is a white to creamy-white crystalline powder with a slight, characteristic odor. The key physicochemical properties of nandrolone phenylpropionate are summarized in the table below.

PropertyValueReferences
Molecular Formula C₂₇H₃₄O₃[1]
Molecular Weight 406.6 g/mol [1]
Melting Point 95-118 °C[1]
Solubility - Water: Practically insoluble- Alcohol: Soluble- Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone: Soluble[5]
LogP (Octanol-Water) 2.62[1]
pKa Data not available

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of nandrolone phenylpropionate.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The following protocol is based on the USP General Chapter <741> for determining melting range or temperature.[6]

Apparatus:

  • Melting point apparatus with a heated block and a temperature probe

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Thermometer calibrated against USP Melting Point Reference Standards

Procedure:

  • Sample Preparation: A small amount of nandrolone phenylpropionate is finely powdered using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-4 mm.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a constant rate of 1-2 °C per minute.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range is reported as the melting point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the water solubility of a substance, as outlined in OECD Guideline 105.[7][8]

Apparatus:

  • Mechanical shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Saturated Solution: An excess amount of nandrolone phenylpropionate is added to a known volume of water in a flask.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to separate the undissolved solid from the aqueous phase.

  • Quantification: A known volume of the clear supernatant is carefully removed and diluted as necessary. The concentration of nandrolone phenylpropionate in the diluted solution is determined using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method described in OECD Guideline 107 is the classical method for its determination.[9][10]

Apparatus:

  • Mechanical shaker

  • Centrifuge

  • Glassware (flasks, pipettes)

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of nandrolone phenylpropionate is dissolved in either water-saturated n-octanol or octanol-saturated water. This solution is then placed in a flask with a known volume of the other phase.

  • Equilibration: The flask is shaken until equilibrium is achieved (typically for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Quantification: The concentration of nandrolone phenylpropionate in each phase is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Spectroscopic Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The KBr pellet method is a common technique for solid samples.[11][12]

Apparatus:

  • FT-IR spectrometer

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • Infrared lamp

Procedure:

  • Sample Preparation: A small amount of nandrolone phenylpropionate (1-2 mg) is mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is thoroughly ground to a fine powder in an agate mortar.

  • Pellet Formation: The powdered mixture is placed in a pellet die and compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the infrared spectrum is recorded.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of a molecule.[13][14]

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: A precise amount of nandrolone phenylpropionate (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

  • Transfer to NMR Tube: The solution is then transferred to a clean, dry NMR tube to the appropriate height.

  • Analysis: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[15][16]

Apparatus:

  • Mass spectrometer (e.g., coupled with Gas Chromatography, GC-MS)

Procedure:

  • Sample Introduction: A dilute solution of nandrolone phenylpropionate is introduced into the mass spectrometer, often via a gas chromatograph for separation from any impurities.

  • Ionization: The sample is ionized, typically using electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.[17][18]

Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway

Nandrolone phenylpropionate exerts its biological effects by acting as an agonist of the androgen receptor (AR).[1][2] The canonical signaling pathway is as follows:

  • Ligand Binding: Nandrolone phenylpropionate enters the target cell and binds to the AR located in the cytoplasm.

  • Conformational Change and Dissociation: This binding induces a conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs).

  • Dimerization and Nuclear Translocation: The activated AR-ligand complex forms a dimer and translocates into the nucleus.

  • DNA Binding: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the AR dimer to AREs recruits co-regulatory proteins and initiates the transcription of androgen-responsive genes, leading to the physiological effects of the steroid.

androgen_receptor_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPP Nandrolone Phenylpropionate AR_HSP AR-HSP Complex NPP->AR_HSP Binds to AR AR_NPP AR-NPP Complex AR_HSP->AR_NPP HSP Dissociation AR_Dimer AR-NPP Dimer AR_NPP->AR_Dimer Dimerization AR_Dimer_N AR-NPP Dimer AR_Dimer->AR_Dimer_N Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer_N->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates

Androgen Receptor Signaling Pathway
Experimental Workflow for Physicochemical Characterization

A general workflow for the comprehensive physicochemical characterization of a steroid like nandrolone phenylpropionate is depicted below.

experimental_workflow Start Start: Pure Nandrolone Phenylpropionate Sample Physical Physical Characterization Start->Physical Chemical Chemical Characterization Start->Chemical Spectroscopic Spectroscopic Analysis Start->Spectroscopic MeltingPoint Melting Point (USP <741>) Physical->MeltingPoint Solubility Solubility (OECD 105) Physical->Solubility LogP LogP (OECD 107) Chemical->LogP pKa pKa (Potentiometric Titration) Chemical->pKa FTIR FT-IR (KBr Pellet) Spectroscopic->FTIR NMR NMR (¹H & ¹³C) Spectroscopic->NMR MS Mass Spectrometry Spectroscopic->MS Data Data Compilation and Analysis Report Technical Report Data->Report MeltingPoint->Data Solubility->Data LogP->Data pKa->Data FTIR->Data NMR->Data MS->Data

Physicochemical Characterization Workflow

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of nandrolone phenylpropionate. The presented data, compiled from various scientific sources, offers a solid foundation for researchers and drug development professionals. The detailed experimental protocols, based on established guidelines, serve as a practical resource for the in-house determination and verification of these properties. The visualization of the androgen receptor signaling pathway and the general experimental workflow further aids in the conceptual understanding and practical application of this knowledge. A thorough understanding of these fundamental characteristics is paramount for the rational design of new drug delivery systems, the development of analytical methods for its detection, and the exploration of its therapeutic potential.

References

The Dawn of a New Anabolic Era: Early Research and Discovery of Nandrolone Esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nandrolone (B1676933), also known as 19-nortestosterone, represents a significant milestone in the development of anabolic-androgenic steroids (AAS).[1][2] First synthesized in 1950, its subsequent esterification led to the creation of long-acting and highly effective anabolic agents with a more favorable therapeutic index compared to testosterone (B1683101). This whitepaper provides a detailed technical overview of the early research and discovery of two of the most prominent nandrolone esters: nandrolone phenylpropionate (NPP) and nandrolone decanoate (B1226879) (ND). It delves into the foundational synthetic methodologies, the pivotal experiments that characterized their biological activity, and the initial pharmacokinetic studies that paved the way for their clinical use.

The Genesis of Nandrolone and its Esters: A Historical Perspective

The journey of nandrolone esters began with the synthesis of the parent compound, nandrolone, in 1950.[1] The key structural modification distinguishing nandrolone from testosterone is the absence of a methyl group at the C19 position, a change that significantly alters its biological properties.[1] This modification enhances its anabolic (muscle-building) effects while attenuating its androgenic (masculinizing) properties.

Recognizing the therapeutic potential of this novel compound, researchers at Organon, a pharmaceutical company, focused on developing long-acting formulations to improve patient compliance and therapeutic efficacy. This led to the introduction of nandrolone phenylpropionate (NPP) in 1959, marketed under the brand name Durabolin.[1][2] Shortly after, in 1962, a longer-acting ester, nandrolone decanoate (ND), was introduced as Deca-Durabolin.[1] These esters are prodrugs, meaning they are inactive until hydrolyzed in the body to release the active nandrolone hormone.

Synthesis of Nandrolone and its Esters: Experimental Protocols

The early synthesis of nandrolone and its subsequent esterification were pivotal achievements in steroid chemistry. While the precise, proprietary industrial protocols of the 1950s are not fully public, the fundamental chemical transformations are well-documented.

Synthesis of Nandrolone from Estradiol (B170435)

A common and historically significant route to nandrolone involves the Birch reduction of an estradiol methyl ether.[3]

Experimental Protocol:

  • Methylation of Estradiol: Estradiol is first treated with dimethyl sulfate (B86663) in the presence of a base (e.g., sodium hydroxide) to form its 3-methyl ether.[3]

  • Birch Reduction: The estradiol 3-methyl ether is then subjected to a Birch reduction, typically using lithium metal in liquid ammonia (B1221849) with an alcohol as a proton source.[3] This reaction selectively reduces the aromatic A-ring to a 1,4-diene.

  • Hydrolysis and Isomerization: The resulting enol ether is hydrolyzed with an aqueous acid (e.g., hydrochloric acid or oxalic acid). This step removes the methyl ether group and facilitates the isomerization of the double bond to the more stable Δ⁴ position, yielding nandrolone (19-nortestosterone).[3]

Esterification of Nandrolone

Once nandrolone is synthesized, the 17β-hydroxyl group is esterified to produce the desired long-acting prodrugs.

General Experimental Protocol for Esterification:

  • Acylation Reaction: Nandrolone is reacted with an acylating agent corresponding to the desired ester.

    • For nandrolone phenylpropionate , phenylpropionyl chloride is used.[1]

    • For nandrolone decanoate , decanoic anhydride (B1165640) or decanoyl chloride is used.[1]

  • Reaction Conditions: The reaction is typically carried out in a non-reactive solvent such as pyridine, which also acts as a catalyst and an acid scavenger.[1] The mixture is heated to drive the reaction to completion.

  • Workup and Purification: After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts. This often involves extraction with an organic solvent, washing with acidic and basic solutions, and finally, purification of the crude product by crystallization or chromatography to yield the pure nandrolone ester.

Characterization of Anabolic and Androgenic Activity: The Hershberger Assay

A critical step in the development of nandrolone esters was the quantitative assessment of their anabolic and androgenic effects. The primary method used for this purpose was the Hershberger assay, a standardized in vivo bioassay in rats.

Experimental Protocol: The Hershberger Assay

The Hershberger assay is based on the weight changes of specific androgen-dependent tissues in castrated male rats following the administration of a test compound.[4][5][6]

  • Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.[4][5]

  • Dosing: After a recovery period, the castrated rats are treated with the test compound (e.g., nandrolone phenylpropionate or nandrolone decanoate) for a specified duration, typically 7 to 10 days.[4][5] The compound is usually administered via subcutaneous or intramuscular injection.

  • Tissue Collection and Measurement: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic activity is primarily assessed by the weight of the levator ani muscle.

    • Androgenic activity is determined by the weights of the seminal vesicles and the ventral prostate.[4][5][6]

  • Calculation of Anabolic-Androgenic Ratio: The relative anabolic and androgenic potencies are calculated by comparing the dose-response curves of the test compound to a reference standard, typically testosterone propionate. The anabolic-to-androgenic ratio is then determined, providing a quantitative measure of the compound's selectivity for anabolic effects.

Quantitative Data on Nandrolone Esters

The early research on nandrolone esters generated crucial quantitative data that highlighted their therapeutic potential.

Table 1: Comparative Anabolic and Androgenic Activity of Nandrolone Esters

CompoundAnabolic Activity (relative to Testosterone Propionate)Androgenic Activity (relative to Testosterone Propionate)Anabolic-to-Androgenic Ratio
Nandrolone Phenylpropionate~3-4~0.3-0.4~8-10
Nandrolone Decanoate~3.29–4.92~0.31–0.41~10-12

Note: The values presented are approximate and can vary depending on the specific experimental conditions and assay used. Data synthesized from multiple sources.

Table 2: Early Pharmacokinetic Data of Nandrolone Esters

ParameterNandrolone PhenylpropionateNandrolone Decanoate
Route of Administration Intramuscular injectionIntramuscular injection
Elimination Half-life Approximately 2.7 days[1]6–12 days[1][7]
Duration of Action Approximately 1 week2–3 weeks[1]
Time to Peak Plasma Concentration (Tmax) ShorterLonger
Peak Plasma Concentration (Cmax) Higher initial peakLower, more sustained peak

Note: Pharmacokinetic parameters can be influenced by factors such as the injection vehicle, injection site, and individual patient metabolism.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in the development and action of nandrolone esters, the following diagrams are provided.

Synthesis_Workflow Estradiol Estradiol Methyl_Ether Estradiol 3-Methyl Ether Estradiol->Methyl_Ether Methylation Birch_Product Reduced Intermediate (Enol Ether) Methyl_Ether->Birch_Product Birch Reduction Nandrolone Nandrolone (19-Nortestosterone) Birch_Product->Nandrolone Hydrolysis & Isomerization NPP Nandrolone Phenylpropionate Nandrolone->NPP Esterification (Phenylpropionyl Chloride) ND Nandrolone Decanoate Nandrolone->ND Esterification (Decanoic Anhydride)

Caption: Synthetic workflow for nandrolone esters from estradiol.

Hershberger_Assay_Workflow cluster_tissues Target Tissues Start Start: Immature Male Rats Castration Castration Start->Castration Recovery Recovery Period Castration->Recovery Dosing Daily Dosing with Nandrolone Ester (7-10 days) Recovery->Dosing Euthanasia Euthanasia Dosing->Euthanasia Dissection Dissection of Target Tissues Euthanasia->Dissection Levator_Ani Levator Ani Muscle (Anabolic) Dissection->Levator_Ani Seminal_Vesicles Seminal Vesicles (Androgenic) Dissection->Seminal_Vesicles Ventral_Prostate Ventral Prostate (Androgenic) Dissection->Ventral_Prostate Weighing Weighing of Tissues Analysis Data Analysis: Calculate Anabolic-Androgenic Ratio Weighing->Analysis Levator_Ani->Weighing Seminal_Vesicles->Weighing Ventral_Prostate->Weighing

Caption: Experimental workflow of the Hershberger bioassay.

Androgen_Receptor_Signaling cluster_cell Target Cell Nandrolone_Ester Nandrolone Ester (in circulation) Nandrolone Nandrolone (active hormone) Nandrolone_Ester->Nandrolone Hydrolysis AR Androgen Receptor (AR) Nandrolone->AR Binding Cell_Membrane Cell Membrane Cytoplasm Cytoplasm AR_Complex Nandrolone-AR Complex AR->AR_Complex HSP Heat Shock Proteins (HSP) HSP->AR Stabilization ARE Androgen Response Element (ARE) on DNA AR_Complex->ARE Translocation to Nucleus & Dimerization Nucleus Nucleus Transcription Gene Transcription ARE->Transcription Initiation Translation Protein Synthesis Transcription->Translation Biological_Effects Anabolic Effects (e.g., Muscle Growth) Translation->Biological_Effects

Caption: Simplified signaling pathway of nandrolone via the androgen receptor.

Conclusion

The early research and discovery of nandrolone esters marked a pivotal moment in steroid pharmacology. Through innovative synthesis and rigorous biological evaluation, scientists were able to create potent anabolic agents with a significantly improved safety profile compared to existing androgens. The development of nandrolone phenylpropionate and nandrolone decanoate provided clinicians with valuable therapeutic options for a range of conditions, from muscle wasting diseases to osteoporosis. The foundational experimental work detailed in this whitepaper not only established the clinical utility of these compounds but also laid the groundwork for the future development of selective androgen receptor modulators (SARMs) and other advanced anabolic therapies. The legacy of this early research continues to influence the fields of drug development, endocrinology, and sports medicine.

References

A Technical Guide to the Receptor Binding Affinity of Nandrolone Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Nandrolone (B1676933) Phenylpropionate (NPP) is a well-known anabolic-androgenic steroid (AAS) used both clinically and for performance enhancement.[1] As a prodrug, its pharmacological activity is mediated by its conversion to nandrolone.[1][2] A comprehensive understanding of nandrolone's interaction with various steroidal receptors is critical for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel selective androgen receptor modulators (SARMs). This guide provides an in-depth analysis of the receptor binding affinity of nandrolone, details the experimental protocols used to determine these affinities, and visualizes the core signaling pathways and experimental workflows.

Primary Pharmacological Target: The Androgen Receptor (AR)

The principal mechanism of action for nandrolone is its function as a potent agonist of the androgen receptor (AR).[3][4] Upon administration, Nandrolone Phenylpropionate is hydrolyzed in the blood to release free nandrolone, which then interacts with the AR in various tissues, including skeletal muscle and bone.[2][5] This interaction initiates a cascade of events leading to the anabolic and androgenic effects associated with the compound.[3][6]

Studies consistently demonstrate that nandrolone binds to the androgen receptor with a higher affinity than the endogenous androgen, testosterone.[3][7] This strong binding affinity is a key factor in its potent anabolic activity. The relative binding affinity (RBA) of nandrolone for the AR is approximately 1.5 times that of testosterone.

The following table summarizes the relative binding affinity of nandrolone for the androgen receptor compared to other reference androgens.

CompoundRelative Binding Affinity (RBA) for AR (%)
Testosterone (Reference) 100
Nandrolone 154–155
Dihydrotestosterone (B1667394) (DHT)38
Estradiol (B170435)7.9

Source: Data compiled from comparative steroid affinity studies.[1]

Off-Target Receptor Binding Profile

Beyond its high affinity for the AR, nandrolone also interacts with other steroid hormone receptors, which contributes to its broader physiological and side-effect profile. Notably, it possesses significant progestogenic activity.

The table below presents a summary of nandrolone's relative binding affinities for a panel of steroid receptors and binding globulins.

Receptor / ProteinRelative Binding Affinity (RBA) (%)
Progesterone (B1679170) Receptor (PR)20
Estrogen Receptor (ER)<0.1
Glucocorticoid Receptor (GR)0.5
Mineralocorticoid Receptor (MR)1.6
Sex Hormone-Binding Globulin (SHBG)1–16

Notes: Values are percentages (%). Reference ligands (100%) were progesterone for the PR, estradiol for the ER, dexamethasone (B1670325) for the GR, aldosterone (B195564) for the MR, and dihydrotestosterone for SHBG.[1]

The data indicates that nandrolone has a moderate affinity for the progesterone receptor, which is responsible for its progestogenic effects.[1] Its affinity for the estrogen, glucocorticoid, and mineralocorticoid receptors is negligible. Furthermore, unlike testosterone, nandrolone has a low affinity for Sex Hormone-Binding Globulin (SHBG), which may result in a higher fraction of the free, biologically active hormone in circulation.[8]

Molecular Signaling Pathway

Activation of the androgen receptor by nandrolone initiates a well-defined signaling cascade. This pathway is the primary route through which nandrolone exerts its effects on gene expression, leading to increased protein synthesis and other anabolic processes.[9][10]

  • Ligand Binding: Nandrolone, a lipid-soluble molecule, diffuses across the cell membrane into the cytoplasm. Here, it binds to the ligand-binding domain (LBD) of the androgen receptor, which is maintained in an inactive state through a complex with heat shock proteins (HSPs).[10]

  • Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of the HSP complex.[9]

  • Dimerization and Nuclear Translocation: The activated AR-ligand complexes form homodimers. This dimerization exposes a nuclear localization signal, facilitating the translocation of the complex from the cytoplasm into the nucleus.[9][10]

  • DNA Binding: Within the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs), which are located in the promoter or enhancer regions of target genes.[3][9]

  • Transcriptional Regulation: The AR-ARE complex recruits a series of co-regulatory proteins (coactivators) and the basal transcriptional machinery to initiate or enhance the transcription of androgen-responsive genes, ultimately leading to protein synthesis and the physiological effects of the steroid.[9][10]

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nandrolone Nandrolone AR_HSP Inactive AR-HSP Complex Nandrolone->AR_HSP Binds AR_Active Active AR-Nandrolone Complex AR_HSP->AR_Active HSP Dissociation Dimer AR Homodimer AR_Active->Dimer Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Translocation & DNA Binding Transcription Gene Transcription & Protein Synthesis ARE->Transcription Recruits Coactivators

Canonical Androgen Receptor Signaling Pathway

Experimental Protocols: Receptor Binding Affinity Assays

The binding affinity of compounds like nandrolone to the androgen receptor is typically determined using in vitro competitive radioligand binding assays.[11][12] This method measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and equilibrium inhibition constant (Ki) of a test compound (e.g., nandrolone) for the androgen receptor.

Materials & Reagents:

  • Receptor Source: Recombinant human androgen receptor or cytosol prepared from androgen-sensitive tissues (e.g., rat ventral prostate).[12]

  • Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Mibolerone.[12]

  • Test Compound: Nandrolone, dissolved in a suitable solvent like DMSO.

  • Control Ligand: A known high-affinity unlabeled androgen (e.g., Dihydrotestosterone) for determining non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer containing additives to maintain protein stability (e.g., TEGD buffer).[12]

  • Separation Medium: Hydroxyapatite (B223615) (HAP) slurry or glass fiber filters to separate bound from free radioligand.[13]

  • Scintillation Cocktail: For quantifying radioactivity.

  • Instrumentation: Liquid Scintillation Counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound (nandrolone) and the unlabeled control ligand. The final solvent concentration should be kept constant and low (e.g., <1% DMSO) across all assay wells.[14]

  • Incubation: In a multi-well plate, combine the androgen receptor source, a fixed concentration of the radioligand, and varying concentrations of the test compound. Three sets of wells are typically prepared:

    • Total Binding: Contains receptor and radioligand only.

    • Non-specific Binding (NSB): Contains receptor, radioligand, and a saturating concentration of the unlabeled control ligand.

    • Competitive Binding: Contains receptor, radioligand, and serial dilutions of the test compound.

  • Equilibration: Incubate the plates for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.[13]

  • Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand. This is commonly achieved by adding a hydroxyapatite slurry, which binds the receptor complex, followed by centrifugation and washing, or by rapid vacuum filtration through glass fiber filters that trap the receptor complex.[13]

  • Detection: Add a scintillation cocktail to the separated receptor-bound fraction (the HAP pellet or the filter). Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data, from which the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined.[14]

    • The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_sep 3. Separation & Detection cluster_analysis 4. Data Analysis prep1 Prepare Reagents: - AR Source - Radioligand ([³H]-DHT) - Test Compound (Nandrolone) prep2 Create Serial Dilutions of Test Compound prep1->prep2 assay1 Combine AR, Radioligand, & Test Compound in Plate prep2->assay1 assay2 Incubate to Reach Equilibrium (e.g., 4°C, 18h) assay1->assay2 sep1 Separate Bound from Free Ligand (e.g., HAP Slurry / Filtration) assay2->sep1 sep2 Add Scintillation Cocktail sep1->sep2 sep3 Quantify Radioactivity (Liquid Scintillation Counter) sep2->sep3 ana1 Calculate Specific Binding sep3->ana1 ana2 Plot Competition Curve (% Binding vs. [Compound]) ana1->ana2 ana3 Determine IC50 & Ki Values ana2->ana3

Workflow for a Competitive Radioligand Binding Assay

References

A Technical Guide to the Chemical Synthesis and Purification of Nandrolone Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of nandrolone (B1676933) phenylpropionate. The information presented herein is intended for an audience with a strong background in organic chemistry and pharmaceutical sciences. This document details established synthetic routes and purification protocols, supported by quantitative data and visual workflows, to aid in the research and development of this anabolic steroid.

Introduction

Nandrolone phenylpropionate, a potent anabolic steroid derived from testosterone, is the 17β-phenylpropionate ester of nandrolone.[1] First described in 1957 and introduced for medical use in 1959, it has been utilized in the treatment of conditions such as breast cancer and osteoporosis.[1] Its anabolic properties also make it a substance of interest in various research and illicit performance-enhancement contexts.[1][2] The synthesis of nandrolone phenylpropionate primarily involves the esterification of nandrolone, and its subsequent purification is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API).

Chemical Synthesis of Nandrolone Phenylpropionate

The synthesis of nandrolone phenylpropionate is achieved through the esterification of nandrolone with a phenylpropionate derivative. Two primary methods are prominently described in the scientific literature.

Synthesis via Esterification with 3-Phenylpropanoic Acid

A common and direct method involves the reaction of nandrolone with 3-phenylpropanoic acid in the presence of coupling agents and a base.

A mixture of 3-phenylpropanoic acid (1.0 equivalent), an aryne precursor (2.0 equivalents), nandrolone (1.5 equivalents), cesium fluoride (B91410) (CsF) (6.0 equivalents), potassium carbonate (K2CO3) (3.0 equivalents), and 18-crown-6 (B118740) (3.0 equivalents) is prepared.[3][4][5] Anhydrous acetonitrile (B52724) is added as the solvent.[3][4][5] The reaction mixture is heated to 70°C in an oil bath and stirred for 8 hours.[3][4][5] Upon completion, the volatile components are removed using a rotary evaporator.[3][5] The crude product is then subjected to purification.[3][5]

Table 1: Reagents and Reaction Conditions for Synthesis via 3-Phenylpropanoic Acid

Reagent/ParameterMolar Equivalent/Value
3-Phenylpropanoic Acid1.0
Aryne Precursor2.0
Nandrolone1.5
Cesium Fluoride (CsF)6.0
Potassium Carbonate (K2CO3)3.0
18-Crown-63.0
SolventAnhydrous Acetonitrile
Temperature70°C
Reaction Time8 hours
Yield 74% [3]
Synthesis from Nandrolone and Cinnamaldehyde (B126680)

An alternative synthetic route utilizes nandrolone and cinnamaldehyde in the presence of a catalyst.

In a reaction flask, cinnamaldehyde (2.0 equivalents), nandrolone (1.0 equivalent), and a bis(1-butyl-3-methylimidazolium) tungstate (B81510) ([Bmim]2[WO4]) catalyst are combined in 1,4-dioxane.[3] The mixture is heated to 120°C and the reaction proceeds for 2.5 hours.[3] Following the reaction, the mixture is cooled to room temperature and subjected to extraction and purification.

Table 2: Reagents and Reaction Conditions for Synthesis via Cinnamaldehyde

Reagent/ParameterMolar Equivalent/Value
Cinnamaldehyde2.0
Nandrolone1.0
[Bmim]2[WO4] CatalystMolar ratio not specified
Solvent1,4-Dioxane
Temperature120°C
Reaction Time2.5 hours
Yield 74% [3]

Purification of Nandrolone Phenylpropionate

Post-synthesis, the crude nandrolone phenylpropionate must be purified to remove unreacted starting materials, byproducts, and other impurities.

Extraction and Work-up

For both synthetic routes, a standard liquid-liquid extraction is employed. The reaction mixture is typically cooled to room temperature and then extracted with water and an organic solvent such as ethyl acetate.[3] The organic phase, containing the desired product, is then concentrated.[3]

Flash Column Chromatography

The primary method for purifying crude nandrolone phenylpropionate is flash column chromatography.

The concentrated organic phase from the extraction is loaded onto a silica (B1680970) gel column. The product is eluted using a solvent system of petroleum ether and ethyl acetate, typically in a 20:1 ratio.[3][5] Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product. The purified fractions are then combined and the solvent is evaporated to yield the final product.

Table 3: Flash Column Chromatography Parameters

ParameterSpecification
Stationary PhaseSilica Gel
Mobile PhasePetroleum Ether : Ethyl Acetate
Mobile Phase Ratio20:1[3][5]

Quality Control and Analytical Methods

The purity and identity of the synthesized nandrolone phenylpropionate must be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method can be used to determine the purity of nandrolone phenylpropionate and to quantify any impurities.[6][7][8]

Table 4: Example of HPLC Method Parameters for Purity Analysis

ParameterSpecification
Column Luna Phenomenex, CN (250 mm x 4.6 mm, 5 µm)[5][7][8] or Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A 0.1% Orthophosphoric acid in Water:Methanol (90:10, v/v)[6]
Mobile Phase B Acetonitrile[6]
Isocratic Mobile Phase 10 mM Phosphate Buffer : Acetonitrile (50:50, v/v)[5][7][8]
Detection Wavelength 240 nm[5][6][7][8]
Flow Rate 1.0 mL/min[6]
Injection Volume 20 µL[6]
Column Temperature 40°C[6]
Linearity Range 0.050 to 25 µg/mL[5][8]
Limit of Detection (LOD) 0.010 µg/mL[5][8]
Limit of Quantitation (LOQ) 0.050 µg/mL[5][8]

The method should be validated according to International Conference on Harmonization (ICH) guidelines for parameters such as specificity, linearity, precision, and accuracy.[5][6][8]

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

Synthesis_Workflow_1 start Starting Materials (3-Phenylpropanoic Acid, Nandrolone, Reagents) reaction Esterification Reaction (70°C, 8 hours) start->reaction evaporation Rotary Evaporation reaction->evaporation extraction Liquid-Liquid Extraction (Water/Ethyl Acetate) evaporation->extraction purification Flash Column Chromatography extraction->purification product Pure Nandrolone Phenylpropionate purification->product

Caption: Synthesis and Purification Workflow 1.

Synthesis_Workflow_2 start Starting Materials (Nandrolone, Cinnamaldehyde, Catalyst) reaction Catalytic Reaction (120°C, 2.5 hours) start->reaction cooling Cooling to Room Temperature reaction->cooling extraction Liquid-Liquid Extraction cooling->extraction concentration Concentration of Organic Phase extraction->concentration purification Purification concentration->purification product Pure Nandrolone Phenylpropionate purification->product

Caption: Synthesis and Purification Workflow 2.

HPLC_Analysis_Workflow sample_prep Sample Preparation (Dilution in Mobile Phase) injection Injection into HPLC System sample_prep->injection separation Chromatographic Separation (C18 or CN Column) injection->separation detection UV Detection (240 nm) separation->detection data_analysis Data Analysis (Purity Assessment, Quantification) detection->data_analysis report Purity Report data_analysis->report

Caption: HPLC Analysis Workflow.

References

A Comprehensive Technical Guide to the Structural Elucidation of Nandrolone Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical methodologies employed in the structural elucidation and characterization of nandrolone (B1676933) phenylpropionate (NPP). Nandrolone phenylpropionate (CAS 62-90-8), a synthetic anabolic-androgenic steroid, is the 17β-phenylpropionate ester of nandrolone (19-nortestosterone).[1] Accurate structural confirmation is critical for pharmaceutical quality control, metabolism studies, and forensic identification. This document details the experimental protocols and data interpretation from key analytical techniques, including X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Molecular Structure and Properties

Nandrolone phenylpropionate is characterized by a C18 steroid core, lacking the C19 methyl group found in testosterone, with a phenylpropionate ester at the C17β position.[2][3] This structural arrangement enhances its anabolic properties while reducing androgenic effects.[3]

Chemical and Physical Properties:

  • Molecular Formula: C₂₇H₃₄O₃[2][4]

  • Molecular Weight: 406.6 g/mol [2][5]

  • IUPAC Name: [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate[2][6]

  • Appearance: White to creamy-white crystalline solid[5]

Experimental Methodologies and Data Analysis

The definitive structure of nandrolone phenylpropionate is established through a combination of powerful analytical techniques. The following sections provide detailed protocols and data interpretation for each core method.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is the gold standard for determining absolute configuration and conformational details.

  • Crystal Growth: High-purity nandrolone phenylpropionate is dissolved in a suitable solvent system (e.g., acetone, ethyl acetate (B1210297), or a mixture). Slow evaporation of the solvent at a constant temperature is performed to encourage the formation of single, defect-free crystals suitable for diffraction.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Recent studies have successfully determined the crystal structure of nandrolone phenylpropionate, revealing key conformational features.[7][8]

ParameterValueReference
Crystal System Tetragonal[7]
Space Group P4₃2₁2[7]
Unit Cell a, b 8.0959 Å[7]
Unit Cell c 71.2184 Å[7]
Ring A Conformation Sofa-half-chair[7]
Ring B, C Conformation Chair[7]
Ring D Conformation Envelope[7]

Table 1: Crystallographic data for nandrolone phenylpropionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), allowing for the mapping of the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Approximately 5-10 mg of nandrolone phenylpropionate is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. The spectrum is acquired using a high-field NMR spectrometer (e.g., 400 MHz). Standard pulse sequences are used to obtain the ¹H spectrum.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to TMS.

The ¹H NMR spectrum confirms the presence of all key functional groups: the aromatic protons of the phenyl group, the olefinic proton of the steroid A-ring, the proton at the esterified C17 position, and the aliphatic protons of the steroid core.[9]

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed Assignment
7.31 - 7.17 m5HAromatic protons (C₆H₅)
5.83 s1HC4-H (olefinic)
4.65 - 4.58 m1HC17-H (ester linkage)
2.95 t2H-CH₂-Ph
2.64 t2H-CO-CH₂-
2.51 - 1.00 m19HSteroid backbone protons
0.79 s3HC18-CH₃

Table 2: ¹H NMR (400 MHz, CDCl₃) spectral data of nandrolone phenylpropionate.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Furthermore, analysis of fragmentation patterns under techniques like Electron Ionization (EI) provides structural information that can be pieced together like a puzzle.

  • Sample Preparation: A dilute solution of nandrolone phenylpropionate is prepared in a volatile organic solvent (e.g., ethyl acetate or methanol).

  • Chromatographic Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column (e.g., a nonpolar DB-5ms column).

  • Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

The EI mass spectrum of nandrolone phenylpropionate is characterized by a molecular ion peak and several key fragment ions that correspond to the cleavage of the ester bond and fragmentation of the steroid nucleus.

m/zIonDescription
406 [M]⁺Molecular Ion
274 [M - C₉H₁₀O₂]⁺Loss of phenylpropionate moiety (nandrolone base)
256 [M - C₉H₁₀O₂ - H₂O]⁺Loss of phenylpropionate and water from nandrolone
133 [C₉H₉O]⁺Phenylpropionyl cation
105 [C₇H₅O]⁺Benzoyl cation
91 [C₇H₇]⁺Tropylium ion

Table 3: Key mass fragments of nandrolone phenylpropionate from Electron Ionization Mass Spectrometry (EI-MS). Data inferred from structure and NIST spectral data.[4]

fragmentation_pathway parent Nandrolone Phenylpropionate (m/z 406) nandrolone_ion Nandrolone Ion (m/z 274) parent->nandrolone_ion Cleavage of ester bond phenylprop_radical Phenylpropionate Radical parent->phenylprop_radical phenylpropionyl_cation Phenylpropionyl Cation (m/z 133) parent->phenylpropionyl_cation Alternative Cleavage tropylium Tropylium Ion (m/z 91) phenylpropionyl_cation->tropylium Rearrangement & Loss of CO

Caption: Proposed mass spectrometry fragmentation pathway for nandrolone phenylpropionate.

Chromatographic Characterization

While not a primary elucidation technique, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is essential for verifying the purity of the bulk drug and is a cornerstone of quality control.

  • Mobile Phase Preparation: Prepare the mobile phase components. A common system involves a mixture of an aqueous buffer (e.g., 10 mM phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[10]

  • Standard and Sample Preparation: Prepare a stock solution of a certified nandrolone phenylpropionate reference standard and the sample to be analyzed in the mobile phase or a suitable diluent.

  • Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the sample and standard solutions onto the column.

  • Detection and Quantification: Monitor the column eluent using a UV detector at a specific wavelength (e.g., 240 nm).[10][11] The retention time of the peak in the sample chromatogram should match that of the reference standard. Purity is assessed by the area percentage of the main peak.

Multiple validated HPLC methods exist for the analysis of nandrolone phenylpropionate.[10][12][13]

ParameterExample Condition
Column Luna Phenomenex, CN (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Phosphate Buffer : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Elution Time ~6.3 min

Table 4: Example RP-HPLC method parameters for nandrolone phenylpropionate analysis.[10]

Integrated Workflow for Structural Elucidation

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. The workflow below illustrates the logical process for the structural elucidation of a compound like nandrolone phenylpropionate.

elucidation_workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structural Analysis synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification hplc Purity Check (HPLC) purification->hplc ms Mass Spectrometry (MS) Determines Molecular Weight & Fragmentation hplc->ms Pure Sample nmr NMR Spectroscopy (¹H, ¹³C) Maps C-H Framework hplc->nmr Pure Sample xrd X-ray Crystallography Defines 3D Atomic Arrangement hplc->xrd Crystallized Sample conclusion Structure Confirmed: Nandrolone Phenylpropionate ms->conclusion nmr->conclusion xrd->conclusion

Caption: Integrated workflow for the structural elucidation of nandrolone phenylpropionate.

Conclusion

The structural elucidation of nandrolone phenylpropionate is accomplished through a multi-technique approach. Mass spectrometry confirms the molecular weight (406.6 g/mol ) and provides key fragmentation data consistent with the steroid ester structure.[2][4] ¹H NMR spectroscopy verifies the connectivity of the carbon-hydrogen framework, clearly identifying the aromatic, olefinic, and aliphatic regions of the molecule. Finally, single-crystal X-ray diffraction provides definitive, high-resolution evidence of the three-dimensional atomic arrangement and stereochemistry.[8] The convergence of data from these orthogonal analytical methods provides an unambiguous and comprehensive confirmation of the molecule's structure, which is essential for its application in pharmaceutical and research settings.

References

An In-depth Guide to the Mode of Action of Nandrolone Phenylpropionate on Androgen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone (B1676933) phenylpropionate (NPP) is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101).[1][2] As a prodrug, it is hydrolyzed in the body to its active form, nandrolone, which then exerts its physiological effects primarily through interaction with the androgen receptor (AR).[3] This technical guide provides a comprehensive overview of the molecular mechanism of action of nandrolone phenylpropionate on androgen receptors, detailing the binding kinetics, receptor activation, and downstream signaling pathways. Furthermore, it outlines detailed protocols for key experimental assays used to characterize the interaction between nandrolone and the androgen receptor, and presents quantitative data on its binding affinity.

Introduction

Nandrolone phenylpropionate is the 17β-phenylpropionate ester of the 19-nortestosterone (nandrolone).[1] The removal of the C19 methyl group distinguishes it from testosterone, a modification that significantly alters its anabolic and androgenic properties.[1] This structural change results in a higher ratio of anabolic to androgenic effects compared to testosterone.[3] Clinically, NPP has been utilized for conditions such as osteoporosis and certain anemias.[1] Its mode of action is centered on its function as a potent agonist of the androgen receptor, a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male sexual characteristics and anabolic processes such as muscle growth and bone density.[1][3]

Molecular Mechanism of Action

The biological effects of nandrolone phenylpropionate are mediated through the classical androgen receptor signaling pathway. As a lipophilic molecule, NPP readily crosses the cell membrane and undergoes hydrolysis by esterases to release the active compound, nandrolone. Nandrolone then binds to the androgen receptor located in the cytoplasm of target cells.[3]

Upon binding, the androgen receptor undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs). This activated ligand-receptor complex then translocates into the nucleus, where it dimerizes. The AR homodimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the up- or down-regulation of gene expression.[3] The resulting changes in protein synthesis are responsible for the anabolic and androgenic effects of nandrolone.

Signaling Pathway Diagram

Nandrolone Phenylpropionate Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPP Nandrolone Phenylpropionate Nandrolone Nandrolone NPP->Nandrolone Hydrolysis (Esterases) AR_HSP AR HSP Nandrolone->AR_HSP Binding AR_Nandrolone Nandrolone-AR Complex AR_HSP->AR_Nandrolone Conformational Change HSP HSP AR_Nandrolone->HSP Dissociation AR_Dimer AR-AR Dimer AR_Nandrolone->AR_Dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Gene Target Gene ARE->Gene Initiates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

Caption: Classical androgen receptor signaling pathway activated by nandrolone.

Quantitative Analysis of Androgen Receptor Binding

The affinity of nandrolone for the androgen receptor is a key determinant of its biological potency. It has been demonstrated that nandrolone binds to the androgen receptor with a greater affinity than testosterone.[4] This higher binding affinity contributes to its potent anabolic effects. The table below summarizes the relative binding affinity of nandrolone compared to other endogenous androgens.

CompoundRelative Binding Affinity (%) (vs. Testosterone)Reference
Testosterone100[3]
Nandrolone 154–155 [3]
Dihydrotestosterone (B1667394) (DHT)200-300-

Note: As Nandrolone Phenylpropionate is a prodrug, the binding affinity of its active metabolite, nandrolone, is the relevant measure.

Experimental Protocols

The characterization of the interaction between a ligand and the androgen receptor is typically performed using in vitro assays. The following are detailed methodologies for two standard assays: a competitive androgen receptor binding assay and an androgen receptor reporter gene assay.

Competitive Androgen Receptor Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of a test compound for the androgen receptor.

Materials:

  • Recombinant human androgen receptor (or rat prostate cytosol as a source of AR)

  • Radioligand: [³H]-R1881 (Methyltrienolone)

  • Test Compound: Nandrolone

  • Unlabeled Competitor (for non-specific binding): Dihydrotestosterone (DHT) or unlabeled R1881

  • Assay Buffer (TEGMD): 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate[5]

  • Wash Buffer: Assay buffer without DTT and molybdate

  • Scintillation Cocktail

  • 96-well plates

  • Filter plates (e.g., GF/B filters) or Hydroxylapatite (HAP) slurry

  • Liquid Scintillation Counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (Nandrolone) in the assay buffer.

    • Prepare the radioligand working solution ([³H]-R1881) in the assay buffer to a final concentration of approximately 1 nM.[5]

    • Prepare the androgen receptor solution in the assay buffer. The optimal concentration should be determined empirically to ensure that less than 15% of the radioligand is bound.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]-R1881 working solution, and the AR solution.

    • Non-specific Binding: Add a high concentration of unlabeled DHT (e.g., 10 µM) or R1881, [³H]-R1881 working solution, and the AR solution.[5]

    • Test Compound: Add the serial dilutions of the test compound, [³H]-R1881 working solution, and the AR solution.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.[5]

  • Separation of Bound and Free Ligand:

    • Filter Binding: Transfer the incubation mixture to a pre-soaked filter plate. Apply vacuum to separate the bound ligand (retained on the filter) from the free ligand (passes through). Wash the filters with cold wash buffer.

    • Hydroxylapatite (HAP) Slurry Method: Add cold HAP slurry to each well, incubate, and then centrifuge to pellet the HAP which binds the receptor-ligand complex. Aspirate the supernatant and wash the pellet.[5]

  • Detection: Add scintillation cocktail to the filters or the HAP pellet and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the AR.

AR_Binding_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_analysis 4. Detection & Analysis prep_ar Prepare AR Source (e.g., recombinant AR) incubate Incubate AR, Radioligand, and Test Compound (4°C, 18-24h) prep_ar->incubate prep_radio Prepare Radioligand (e.g., [3H]-R1881) prep_radio->incubate prep_test Prepare Test Compound (e.g., Nandrolone) Serial Dilutions prep_test->incubate separate Separate Bound from Unbound Radioligand (Filtration or HAP) incubate->separate detect Measure Radioactivity (Scintillation Counting) separate->detect analyze Calculate Specific Binding, IC50, and Ki detect->analyze

Caption: Workflow for a competitive androgen receptor binding assay.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the androgen receptor in response to a test compound.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for AR-mediated gene transcription.

Materials:

  • A mammalian cell line that expresses the androgen receptor (e.g., T47D, VCaP, or a cell line co-transfected with an AR expression vector like COS-1).[6][7]

  • A reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., firefly luciferase).

  • A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test Compound: Nandrolone.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture the chosen cell line under appropriate conditions.

    • Co-transfect the cells with the ARE-reporter plasmid and the control plasmid using a suitable transfection reagent. For stable cell lines, this step is omitted.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • After allowing the cells to attach, replace the medium with a medium containing serial dilutions of the test compound (Nandrolone). Include appropriate vehicle controls.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay:

    • Lyse the cells according to the luciferase assay kit protocol.

    • Measure the luminescence of both the firefly and Renilla luciferase using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the log concentration of the test compound.

    • Determine the EC50 value from the resulting dose-response curve.

Structure-Activity Relationship

The chemical structure of nandrolone is central to its interaction with the androgen receptor and its resulting pharmacological profile. As a derivative of testosterone, its modifications are key to its enhanced anabolic properties.

  • 19-Nor Structure: The absence of the methyl group at the C-19 position increases the anabolic activity and decreases the androgenic activity relative to testosterone.[1] This is because the 5α-reduced metabolite of nandrolone, 5α-dihydronandrolone, has a lower binding affinity for the AR compared to nandrolone itself, whereas the 5α-reduction of testosterone to dihydrotestosterone (DHT) significantly increases AR binding affinity.[6]

  • 17β-hydroxyl group: This group is crucial for binding to the androgen receptor.

  • Phenylpropionate Ester: The attachment of the phenylpropionate ester at the 17β-hydroxyl position does not directly influence receptor binding but significantly affects the pharmacokinetics. The ester increases the lipophilicity of the molecule, leading to a slower release from the injection site and a longer half-life in the body. The ester must be cleaved for nandrolone to become active and bind to the AR.

Structure-Activity Relationship Diagram

NPP_SAR cluster_SAR Key Structural Features cluster_Consequences Functional Consequences NPP_Structure Nandrolone Phenylpropionate (Prodrug) C19 Absence of C19-Methyl Group (19-Nor Structure) NPP_Structure->C19 Ester 17β-Phenylpropionate Ester NPP_Structure->Ester OH_group 17β-Hydroxyl Group (after hydrolysis) NPP_Structure->OH_group Hydrolysis Anabolic Increased Anabolic Activity Reduced Androgenic Activity C19->Anabolic PK Slower Release Longer Half-Life (Pharmacokinetics) Ester->PK Binding Essential for AR Binding OH_group->Binding

Caption: Structure-activity relationship of nandrolone phenylpropionate.

Conclusion

Nandrolone phenylpropionate, through its active metabolite nandrolone, is a potent agonist of the androgen receptor. Its mode of action follows the classical steroid hormone signaling pathway, leading to the modulation of gene expression and resulting in significant anabolic effects. The unique 19-nor structure of nandrolone contributes to its favorable anabolic-to-androgenic ratio. The phenylpropionate ester modification is key to its pharmacokinetic profile, allowing for a sustained release and longer duration of action. The experimental protocols detailed herein provide a framework for the quantitative assessment of the interaction of nandrolone and other androgens with the androgen receptor, which is fundamental for further research and development in this field.

References

In Vitro Bioactivity of Nandrolone Phenylpropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone (B1676933) phenylpropionate (NPP) is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. As a prodrug, it is converted in the body to its active form, nandrolone. This technical guide provides an in-depth overview of the in vitro bioactivity of nandrolone phenylpropionate, focusing on its molecular interactions and cellular effects. The primary mechanism of action for NPP is its agonistic activity on the androgen receptor (AR), which mediates its anabolic and androgenic effects. This document summarizes the available quantitative data on its receptor binding and its effects on various cell types, including muscle cells, osteoblasts, and fibroblasts. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of the principal signaling pathways and experimental workflows.

Introduction

Nandrolone phenylpropionate is an esterified form of the AAS nandrolone, characterized by a phenylpropionate ester at the 17-beta hydroxyl group. This esterification slows the release of nandrolone from the injection site, resulting in a more sustained physiological effect. In vitro studies are crucial for elucidating the direct cellular and molecular mechanisms of NPP, independent of systemic metabolic effects. This guide will focus on the direct in vitro bioactivity of nandrolone, the active metabolite of NPP.

Mechanism of Action: Androgen Receptor Agonism

The primary mechanism of action of nandrolone is its binding to and activation of the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][2][3] Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[2] In the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This leads to the synthesis of proteins that mediate the physiological effects of androgens.

Signaling Pathway

The canonical signaling pathway for nandrolone phenylpropionate is initiated by its conversion to nandrolone, which then activates the androgen receptor.

AR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPP Nandrolone Phenylpropionate Nandrolone Nandrolone NPP->Nandrolone Hydrolysis AR Androgen Receptor (inactive) Nandrolone->AR HSP Heat Shock Proteins AR_N_complex Nandrolone-AR Complex (active) AR_N_complex->HSP Dissociation AR_dimer AR Dimer AR_N_complex->AR_dimer Dimerization ARE Androgen Response Element (DNA) AR_dimer->ARE Binding AR_dimer->ARE NandroloneAR NandroloneAR NandroloneAR->AR_N_complex Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Modulation mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effects) mRNA->Protein_Synthesis Translation AR_Binding_Assay cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_procedure Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - NPP dilutions - [3H]-DHT - AR (cytosol) TotalBinding Total Binding: [3H]-DHT + AR Reagents->TotalBinding NSB Non-Specific Binding: [3H]-DHT + AR + cold DHT Reagents->NSB Test Test Compound: [3H]-DHT + AR + NPP Reagents->Test Incubate Incubate (4°C, 18-24h) TotalBinding->Incubate NSB->Incubate Test->Incubate Filter Filter & Wash Incubate->Filter Scintillation Add Scintillation Cocktail & Count Filter->Scintillation Plot Plot % Specific Binding vs. [NPP] Scintillation->Plot IC50 Determine IC50 Plot->IC50 mTOR_Signaling Nandrolone Nandrolone AR Androgen Receptor Nandrolone->AR PI3K PI3K AR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when active) Wnt_Signaling Nandrolone Nandrolone AR Androgen Receptor Nandrolone->AR Beta_Catenin β-catenin AR->Beta_Catenin Interacts with/ Coactivates Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK-3β Dishevelled->GSK3b Inhibits GSK3b->Beta_Catenin Phosphorylates for Degradation Beta_Catenin->AR TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds & Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Nandrolone Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of nandrolone (B1676933) phenylpropionate in bulk drug substance and pharmaceutical formulations. The described methodologies are simple, accurate, and precise, making them suitable for routine quality control and research applications. This document provides comprehensive experimental protocols, system suitability parameters, and method validation data.

Introduction

Nandrolone phenylpropionate is a synthetic anabolic-androgenic steroid. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical products to ensure potency and purity. HPLC with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and reproducibility. This note presents two distinct HPLC-UV methods: an isocratic method for routine assay and a gradient method for stability-indicating analysis of potential impurities.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column 1 (Isocratic): Luna Phenomenex CN (250 mm x 4.6 mm, 5 µm).[1][2]

  • Analytical Column 2 (Gradient): Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm).[3]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Orthophosphoric acid.

  • Chemicals: Nandrolone phenylpropionate reference standard, 10 mM Phosphate buffer.

Chromatographic Conditions

Two primary methods are presented below. Method 1 is an isocratic method suitable for the routine quantification of nandrolone phenylpropionate. Method 2 is a gradient method designed as a stability-indicating assay for the separation of nandrolone phenylpropionate from its potential impurities.

Method 1: Isocratic Analysis

ParameterCondition
Mobile Phase 10 mM Phosphate Buffer : Acetonitrile (50:50, v/v)[1][2]
Column Luna Phenomenex CN (250 mm x 4.6 mm, 5 µm)[1][2]
Flow Rate 1.0 mL/min
Injection Volume 50 µL
Column Temperature Ambient
UV Detection 240 nm[1][2][4]
Run Time Approximately 10 minutes
Retention Time Approximately 6.3 minutes[1]

Method 2: Gradient Analysis (Stability-Indicating)

ParameterCondition
Mobile Phase A 0.1% Orthophosphoric acid in Water : Methanol (90:10, v/v)[3]
Mobile Phase B Acetonitrile[3]
Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[3]
Column Temperature 40°C[3]
UV Detection 240 nm and 210 nm[3]
Run Time Approximately 35 minutes
Retention Time Approximately 26 minutes[3]

Gradient Program (Method 2):

Time (min)% Mobile Phase A% Mobile Phase B
07030
107030
203070
303070
327030
357030

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Nandrolone Phenylpropionate Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent (Method 1: Ethyl Alcohol; Method 2: Acetonitrile/Water (80:20, v/v)).[3]

  • Working Standard Solution: From the primary stock solution, prepare a working standard solution of a suitable concentration (e.g., 10 µg/mL for Method 1) by diluting with the mobile phase.

Sample Preparation
  • For Injection Formulations: Accurately transfer a volume of the oily injection equivalent to a known amount of nandrolone phenylpropionate into a suitable volumetric flask.

  • Dilute with the appropriate diluent and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation Summary

The presented isocratic method was validated according to the International Conference on Harmonization (ICH) guidelines.[1]

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2< 1.3[5]
Theoretical Plates ≥ 2000> 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%< 2.0%[5]

Table 2: Method Validation Data (Isocratic Method)

ParameterResult
Linearity Range 0.050 - 25 µg/mL[1][2]
Correlation Coefficient (r²) 0.9994[1][2]
Limit of Detection (LOD) 0.010 µg/mL[1][2]
Limit of Quantitation (LOQ) 0.050 µg/mL[1][2]
Intra-day Precision (%RSD) 0.219 - 0.609%[1][2]
Inter-day Precision (%RSD) 0.441 - 0.875%[1][2]
Accuracy (Recovery) 93.3% - 109.0% (for related impurities in gradient method)[3]

Visualization

HPLC_Workflow A Sample Preparation (Dissolution, Dilution, Filtration) B HPLC System A->B Inject Sample C Chromatographic Separation (Analytical Column) B->C Mobile Phase Flow D UV Detection (240 nm) C->D Elution E Data Acquisition (Chromatogram) D->E Signal Output F Data Analysis (Peak Integration, Quantification) E->F Data Processing

Caption: Workflow for HPLC-UV analysis of Nandrolone Phenylpropionate.

Conclusion

The described HPLC-UV methods are suitable for the intended purpose of quantifying nandrolone phenylpropionate in various sample matrices. The isocratic method is ideal for rapid and routine analysis, while the gradient method provides a robust tool for stability studies and the detection of impurities. The validation data confirms that the methods are linear, sensitive, precise, and accurate.

References

Application Notes and Protocols for the Quantification of Nandrolone Phenylpropionate in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nandrolone (B1676933) phenylpropionate is a synthetic anabolic-androgenic steroid with therapeutic applications in treating certain medical conditions. The accurate quantification of nandrolone phenylpropionate in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of sports anti-doping control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical testing due to its high sensitivity, specificity, and throughput.[1][2][3][4][5] This document provides a detailed protocol for the extraction and quantification of nandrolone phenylpropionate in plasma using LC-MS/MS.

The methodology described herein is based on established principles for the analysis of anabolic steroids and their esters, ensuring a robust and reliable assay. The protocol includes detailed steps for sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Experimental Protocols

Materials and Reagents
  • Nandrolone Phenylpropionate (NPP) reference standard

  • Nandrolone-d3 (or other suitable isotopic labeled internal standard)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water[6]

  • Formic acid (or ammonium (B1175870) formate)[7]

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7]

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

Preparation of Standard and Quality Control Solutions

Stock Solutions (1 mg/mL): Accurately weigh and dissolve nandrolone phenylpropionate and the internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the NPP stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Internal Standard Working Solution: Dilute the IS stock solution with the same diluent to a final concentration of 100 ng/mL.

Calibration Standards and Quality Control Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, 50, 100, and 500 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 30, and 400 ng/mL) in a similar manner.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a commonly used technique for the clean-up of complex biological samples like plasma, providing good recovery and removal of interfering substances.[8]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Experimental Workflow for Sample Preparation

G plasma Plasma Sample (200 µL) is Add Internal Standard (20 µL) plasma->is spe_load Load Sample onto SPE Cartridge is->spe_load spe_cond Condition SPE Cartridge (Methanol & Water) spe_cond->spe_load spe_wash Wash Cartridge (20% Methanol) spe_load->spe_wash spe_elute Elute Analyte (Acetonitrile) spe_wash->spe_elute evap Evaporate to Dryness spe_elute->evap reconstitute Reconstitute in Mobile Phase (100 µL) evap->reconstitute lcinject Inject into LC-MS/MS reconstitute->lcinject

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Nandrolone Phenylpropionate 407.3275.2 / 109.125 / 3580
Nandrolone-d3 (IS) 278.2112.2 / 97.130 / 4075

Note: These MRM transitions are predicted and should be optimized for the specific instrument used.

Logical Relationship of the LC-MS/MS System

G cluster_lc LC System cluster_ms MS/MS System autosampler Autosampler Injects Sample column C18 Column Separates Analytes autosampler->column pump HPLC Pump Delivers Mobile Phase pump->autosampler ion_source ESI Source Ionization column->ion_source q1 Quadrupole 1 (Q1) Precursor Ion Selection ion_source->q1 q2 Quadrupole 2 (Q2) Collision Cell q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector Signal Acquisition q3->detector data_system Data System (Quantification) detector->data_system

Caption: Overview of the LC-MS/MS system components.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).

Data Presentation: Summary of Validation Parameters
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision (CV) ≤ 20%
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor between 0.85 and 1.15
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of the initial concentration
Detailed Methodologies for Key Validation Experiments

Linearity: Analyze calibration standards in triplicate over at least three separate runs. Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis with a 1/x² weighting.

Accuracy and Precision: Analyze five replicates of QC samples at low, medium, and high concentrations on three different days. Calculate the mean concentration, accuracy (% bias), and precision (CV%).

Recovery: Compare the peak area of the analyte from extracted plasma samples with the peak area of the analyte from post-extraction spiked samples at three QC levels.

Matrix Effect: Compare the peak area of the analyte in post-extraction spiked plasma from different sources to the peak area of the analyte in a neat solution at the same concentration.

Stability: Assess the stability of nandrolone phenylpropionate in plasma under various conditions:

  • Freeze-Thaw Stability: Three freeze-thaw cycles.

  • Short-Term Stability: Room temperature for at least 6 hours.

  • Long-Term Stability: Stored at -80°C for a specified period (e.g., 30 days).

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of nandrolone phenylpropionate in human plasma. The detailed protocol for sample preparation and instrument parameters, along with a comprehensive validation plan, ensures the generation of high-quality data suitable for various research and clinical applications. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results.

References

Application Note: Quantitative Determination of 19-Nortestosterone (NPP) and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

19-Nortestosterone (NPP), also known as nandrolone (B1676933), is a potent anabolic steroid used therapeutically for conditions such as anemia and osteoporosis.[1] However, it is also one of the most frequently detected doping agents in sports.[2] Consequently, sensitive and specific analytical methods are crucial for both therapeutic drug monitoring and anti-doping control. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the definitive identification and quantification of NPP and its metabolites in biological matrices.[2][3] This application note provides a comprehensive overview and detailed protocols for the analysis of NPP and its primary urinary metabolite, 19-norandrosterone (B1242311) (19-NA), using GC-MS.[2][3]

The primary challenge in analyzing anabolic steroids by GC-MS lies in their low volatility and thermal instability.[4] Therefore, a critical step in the analytical workflow is chemical derivatization, most commonly trimethylsilylation, to enhance their amenability to gas chromatography.[4][5] This process, combined with the high selectivity and sensitivity of mass spectrometric detection, particularly in selected ion monitoring (SIM) mode, allows for the reliable quantification of NPP and its metabolites at trace levels.

Signaling Pathway of 19-Nortestosterone

Nandrolone exerts its biological effects primarily through its interaction with the androgen receptor (AR).[6] Upon entering the cell, NPP binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins and subsequent translocation into the nucleus. Inside the nucleus, the NPP-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[7] This interaction modulates the transcription of these genes, leading to the synthesis of proteins responsible for the anabolic and androgenic effects of the steroid, such as increased muscle mass and protein synthesis.[6][7] Notably, unlike testosterone, NPP has a reduced potential for 5α-reduction to a more potent androgen, which contributes to its favorable anabolic-to-androgenic ratio.[6] NPP can also exhibit some activity through progesterone (B1679170) and estrogen receptors.[4][8]

NPP_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus NPP 19-Nortestosterone (NPP) AR Androgen Receptor (AR) NPP->AR Binds NPP_AR NPP-AR Complex AR->NPP_AR HSP Heat Shock Proteins (HSP) HSP->AR NPP_AR_dimer NPP-AR Dimer NPP_AR->NPP_AR_dimer Translocates & Dimerizes ARE Androgen Response Element (ARE) NPP_AR_dimer->ARE Binds Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Initiates DNA DNA Anabolic_Effects Anabolic Effects (e.g., Protein Synthesis) Gene_Transcription->Anabolic_Effects Leads to

Caption: Signaling pathway of 19-Nortestosterone (NPP).

Experimental Workflow for GC-MS Analysis

The general workflow for the GC-MS analysis of NPP and its metabolites from biological samples involves several key steps: sample preparation (including hydrolysis of conjugated metabolites), extraction, derivatization, and finally, instrumental analysis. Each step is critical for achieving accurate and reproducible results.

GCMS_Workflow Sample Biological Sample (e.g., Urine, Serum) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Trimethylsilylation (e.g., MSTFA) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification & Reporting Data->Quantification

Caption: General experimental workflow for GC-MS analysis of NPP.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the GC-MS analysis of 19-nortestosterone and its primary metabolite, 19-norandrosterone, from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLODLOQReference
19-NortestosteroneBovine Serum40 pg/mL-[9]
19-NortestosteroneBiological Samples0.05 µg/kg-[5]
19-NorandrosteroneUrine-2 ng/mL[10]
Nandrolone MetabolitesHuman Urine-<1 ng/mL[2]
Anabolic AgentsNutritional Supplements2-40 ng/g-[11]

Table 2: Linearity and Recovery

AnalyteMatrixLinearity RangeCorrelation Coefficient (r²)Recovery (%)Reference
Organochlorine Pesticides (Example)Environmental Water0.160 to 21.0 µg/mL>0.99980.7-117.4[12]
Anabolic Androgenic SteroidsPharmaceutical Formulations--80-120[13]

Note: Specific linearity and recovery data for NPP are not consistently reported across all reviewed literature, hence an example for a similar analytical approach is provided for context.

Detailed Experimental Protocols

Protocol 1: Analysis of 19-Norandrosterone in Human Urine

This protocol is adapted from methodologies commonly used in anti-doping laboratories.[2][3]

1. Sample Preparation and Hydrolysis: a. To 2.5 mL of urine, add an internal standard (e.g., deuterated 19-norandrosterone). b. Add 1 mL of phosphate (B84403) buffer (pH 7). c. Add 50 µL of β-glucuronidase from E. coli. d. Incubate at 55°C for 1 hour to hydrolyze the glucuronide conjugates.

2. Extraction: a. After hydrolysis, cool the sample to room temperature. b. Perform liquid-liquid extraction by adding 5 mL of n-pentane and vortexing for 10 minutes. c. Centrifuge at 3000 rpm for 5 minutes. d. Transfer the organic (upper) layer to a clean tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization: a. To the dry residue, add 50 µL of a derivatizing agent mixture, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)/NH₄I/ethanethiol.[11] b. Incubate at 60°C for 20 minutes to form the trimethylsilyl (B98337) (TMS) derivatives. c. Cool to room temperature before injection into the GC-MS.

4. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5MS capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 240°C.

    • Ramp 2: 5°C/min to 310°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 19-norandrosterone-TMS derivative and the internal standard.

Protocol 2: Analysis of 19-Nortestosterone in Bovine Serum

This protocol is based on the method described for the analysis of NPP in bovine serum.[9]

1. Sample Preparation and Extraction: a. Serum samples are extracted using Extrelut columns. b. Elute the analyte with diethyl ether. c. Purify the extract using a solid-phase extraction (SPE) technique with amino (NH₂) columns.

2. Derivatization: a. Evaporate the purified extract to dryness. b. Reconstitute the residue in a suitable solvent and add heptafluorobutyric anhydride (B1165640) (HFBA) to form the HFBA derivative. c. Heat the mixture to complete the derivatization reaction.

3. GC-MS Parameters:

  • Gas Chromatograph and Column: As described in Protocol 1.

  • Injector and Oven Program: To be optimized for the HFBA derivatives.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to achieve low detection limits (e.g., 40 pg/mL).[9]

Conclusion

GC-MS is a robust and reliable technique for the detection and quantification of 19-nortestosterone and its metabolites in various biological matrices. The key to a successful analysis lies in meticulous sample preparation, including efficient hydrolysis and extraction, followed by appropriate derivatization to enhance the chromatographic properties of the analytes. The high sensitivity and selectivity of mass spectrometry, especially in SIM mode, enable the detection of these compounds at very low concentrations, making GC-MS an indispensable tool for both clinical and forensic applications. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and validate their own GC-MS methods for NPP analysis.

References

Application Notes and Protocols for Nandrolone Phenylpropionate (NPP) Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Nandrolone (B1676933) Phenylpropionate (NPP), a synthetic anabolic-androgenic steroid, in preclinical animal studies. This document summarizes key quantitative data from published research, outlines detailed experimental methodologies, and includes visualizations of relevant signaling pathways and experimental workflows.

Introduction

Nandrolone Phenylpropionate (NPP) is an ester prodrug of nandrolone, a synthetic anabolic steroid derived from testosterone.[1] It is characterized by its strong anabolic and moderate androgenic effects, making it a subject of interest in research focused on muscle growth, atrophy prevention, and tissue regeneration.[1][2] NPP exerts its effects primarily by binding to and activating androgen receptors, which in turn modulates gene expression to promote protein synthesis and nitrogen retention.[2] This document outlines protocols for the preparation and administration of NPP in animal models, based on established scientific literature.

Quantitative Data Summary

The following tables summarize dosages and their observed effects in various animal models as reported in peer-reviewed studies.

Table 1: Nandrolone Phenylpropionate Dosage and Effects in Rodent Models

Animal ModelDosageAdministration Route & FrequencyVehicleDurationKey FindingsReference
Female Rats1, 4, and 10 mg/kgDaily injectionsNot specified10 days1 mg/kg increased weight gain and body protein. Higher doses attenuated weight gain but still increased body protein and reduced body fat. Muscle protein synthesis was stimulated at 1 and 4 mg/kg.[3][4][5]
Female Rats1 mg/kgSubcutaneous injections on alternate daysArachis oil60 and 120 daysStudied effects on craniofacial growth and development.[6]
Male Mice0.75 mg/kg/weekContinuous infusionNot specified7, 14, or 21 daysTested effects on muscle atrophy over time after sciatic nerve transection.[7]
Male and Female ACTH-treated Rats4 mg/kgNot specifiedNot specifiedNot specifiedPrevented reduction in body weight gain in females and increased body protein content in both sexes. Suppressed increases in corticosterone (B1669441) concentrations.[8]
Mice (Hindlimb Unloading Model)Not specifiedNot specifiedNot specified2 weeks pre-treatment, 2 weeks during HURestored muscle weight and total protein content reduced by hindlimb unloading. Prevented changes in MyoD and Notch-1 expression.[9][10]

Table 2: Nandrolone Phenylpropionate Administration in Other Animal Models

Animal ModelDosageAdministration Route & FrequencyVehicleDurationKey FindingsReference
Geldings (Horses)400 mgWeekly intramuscular injectionsNot specified7 weeksDid not consistently demonstrate anabolic effects on body weight or nitrogen retention. Increased the proportion of fast-twitch low oxidative fibers in the biceps femoris.[11][12]
Veal Calves150 mg/animalIntramuscular injections every 15 daysNot specified4 administrationsIn combination with ractopamine, reduced testis weight and seminiferous tubule diameter.[13]

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of NPP in a research setting.

Materials
  • Nandrolone Phenylpropionate (NPP) powder

  • Sterile vehicle (e.g., Arachis oil, Peanut oil)[6][14]

  • Sterile glass vials

  • Sterile syringes and needles (appropriate gauge for the animal model)

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of NPP Solution
  • Aseptic Technique: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of NPP powder using an analytical balance.

  • Reconstitution:

    • Transfer the weighed NPP powder into a sterile glass vial.

    • Add the appropriate volume of sterile vehicle (e.g., Arachis oil) to the vial to achieve the desired final concentration. The concentration will depend on the target dosage and the injection volume suitable for the animal model.

  • Dissolution:

    • Securely cap the vial.

    • Gently warm the vial if necessary to aid dissolution (consult manufacturer's data for temperature stability).

    • Vortex the vial until the NPP powder is completely dissolved and the solution is clear. Visually inspect for any undissolved particles.

  • Storage: Store the prepared NPP solution according to the manufacturer's recommendations, typically in a cool, dark place to maintain stability.

Administration Protocol (Rodent Model Example)

This protocol is an example for subcutaneous administration in mice or rats. The route of administration may vary based on the study design, with intramuscular injection being another common method.[11][13]

  • Animal Handling: Acclimatize animals to handling and the experimental procedures to minimize stress.

  • Dosage Calculation: Calculate the volume of the prepared NPP solution to be administered based on the animal's body weight and the target dosage (e.g., in mg/kg).

  • Injection Procedure:

    • Gently restrain the animal.

    • For subcutaneous injection, lift the skin on the back or flank to create a tent.

    • Insert the needle into the base of the skin tent, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the calculated volume of the NPP solution.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Monitoring:

    • Monitor the animals regularly for any adverse reactions at the injection site or systemic side effects.

    • Record body weight and other relevant physiological parameters as per the study design.

Signaling Pathways and Workflows

Nandrolone Phenylpropionate Signaling Pathway

Nandrolone Phenylpropionate primarily functions by binding to the androgen receptor, initiating a cascade of events that lead to increased protein synthesis and muscle growth.[2] Studies have also implicated the involvement of the Notch signaling pathway in the regenerative effects of nandrolone.[9][10]

NPP_Signaling NPP Nandrolone Phenylpropionate AR Androgen Receptor (AR) NPP->AR Binds to Notch1 Notch-1 Signaling NPP->Notch1 Prevents down-regulation Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Expression Modulation of Gene Expression ARE->Gene_Expression Protein_Synthesis Increased Protein Synthesis Gene_Expression->Protein_Synthesis Muscle_Growth Muscle Growth & Repair Protein_Synthesis->Muscle_Growth Notch1->Muscle_Growth Promotes Regeneration

Caption: Nandrolone Phenylpropionate (NPP) signaling pathway in skeletal muscle.

Experimental Workflow for NPP Administration in Animal Studies

The following diagram illustrates a typical experimental workflow for investigating the effects of NPP in an animal model of muscle atrophy.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomization into Control & Treatment Groups start->grouping pretreatment Pre-treatment Phase (if applicable) grouping->pretreatment atrophy_induction Induction of Muscle Atrophy (e.g., Hindlimb Unloading) pretreatment->atrophy_induction treatment NPP or Vehicle Administration atrophy_induction->treatment monitoring In-life Monitoring (Body Weight, Food Intake, etc.) treatment->monitoring endpoint Endpoint Data Collection monitoring->endpoint tissue_collection Tissue Collection (e.g., Muscle, Blood) endpoint->tissue_collection analysis Molecular & Functional Analysis tissue_collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: A generalized experimental workflow for NPP administration in animal research.

Conclusion

The protocols and data presented in this document provide a foundational guide for the administration of Nandrolone Phenylpropionate in animal studies. Researchers should adapt these protocols to their specific experimental needs, ensuring compliance with all institutional and regulatory guidelines for animal welfare. Careful consideration of the dosage, administration route, and vehicle is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vitro Cell Culture Models for Testing Nandrolone Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nandrolone (B1676933) phenylpropionate (NPP) is an anabolic-androgenic steroid (AAS) that exerts its effects primarily through agonism of the androgen receptor (AR).[1][2][3] Its anabolic properties, promoting muscle growth and protein synthesis, make it a subject of interest in various therapeutic and research areas.[3][4] Understanding the cellular and molecular mechanisms of NPP is crucial for drug development, toxicology, and the study of its physiological and pathological effects. This document provides detailed application notes and protocols for utilizing in vitro cell culture models to test the effects of nandrolone phenylpropionate.

The described models include:

  • C2C12 Myoblasts: A mouse myoblast cell line widely used to study myogenesis, muscle differentiation, and the anabolic effects of compounds.

  • LNCaP Cells: A human prostate cancer cell line that is androgen-sensitive and expresses the androgen receptor, making it a suitable model for studying androgenic and anti-androgenic effects.

  • HepG2 Cells: A human hepatoma cell line used extensively for studying drug metabolism and hepatotoxicity.

Data Presentation

The following tables summarize quantitative data on the effects of nandrolone and related compounds in the described cell culture models.

Table 1: Effects of Nandrolone on C2C12 Myoblast Differentiation and Signaling

ParameterTreatmentConcentrationDurationResultReference
MyoD mRNA ExpressionNandrolone500 nmol/L48 hoursSignificant upregulation[5][6]
MyoD Protein ExpressionNandrolone500 nmol/L72 hoursPeak increase in nuclear MyoD levels[5]
Numb Protein Half-lifeNandroloneNot specifiedNot specifiedProlonged from 10 to 18 hours[7]
Protein SynthesisNandrolone Phenylpropionate1 and 4 mg/kg (in vivo)Not applicableSignificantly stimulated[8][9]

Table 2: Effects of Androgens on LNCaP Cell Proliferation and PSA Secretion

ParameterTreatmentConcentrationDurationResultReference
Cell ProliferationDihydrotestosterone (B1667394) (DHT)10⁻¹⁰ M4 daysPeak cell count (bell-shaped response)[10][11]
PSA SecretionDihydrotestosterone (DHT)10⁻⁹ M4 daysSignificant increase[10][11]
Cell ProliferationAndrogen (R1881)High concentrationsNot specifiedGrowth inhibition in low passage cells[12]
PSA SecretionAndrogen (R1881)Not specifiedNot specifiedMore pronounced induction in low passage cells[12]
Cell ProliferationAndrogen (DHT)10 nMNot specifiedSuppressed proliferation in androgen-independent LNCaP-AI cells[13]
PSA SecretionAndrogen (DHT)10 nMNot specifiedMarkedly increased in both LNCaP and LNCaP-AI cells[13][14]

Table 3: Cytotoxic Effects of Nandrolone on HepG2 Cells

ParameterTreatmentConcentrationDurationResultReference
Cell ViabilityNandrolone80 µM72 hoursMarked inhibition of cell growth[15]
Cell CycleNandrolone80 µM72 hoursG2/M phase arrest[15]
Cytotoxicity (IC50)Various CompoundsVaries24, 48, 72 hoursIC50 values determined for various compounds (NPP-specific IC50 not found)[16][17][18]

Experimental Protocols

Protocol 1: C2C12 Myoblast Differentiation and Myotube Hypertrophy Assay

Objective: To assess the effect of nandrolone phenylpropionate on myoblast differentiation and myotube hypertrophy.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Nandrolone Phenylpropionate (NPP) stock solution (in ethanol (B145695) or DMSO).

  • Phosphate Buffered Saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Staining solution (e.g., Giemsa or antibodies against Myosin Heavy Chain).

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in a 24-well plate at a density of 2 x 10⁴ cells/well in Growth Medium.

  • Proliferation: Culture the cells at 37°C and 5% CO₂ until they reach 80-90% confluency (approximately 2-3 days).

  • Induction of Differentiation: Aspirate the Growth Medium, wash the cells once with PBS, and replace it with Differentiation Medium.

  • NPP Treatment: Add NPP to the Differentiation Medium at various final concentrations (e.g., 10 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (ethanol or DMSO at the same final concentration as the highest NPP dose).

  • Incubation: Culture the cells for 4-6 days to allow for myotube formation and maturation. Replace the medium with fresh DM and NPP every 48 hours.

  • Fixation and Staining:

    • Aspirate the medium and wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Stain the cells with Giemsa stain or perform immunocytochemistry for Myosin Heavy Chain to visualize myotubes.

  • Analysis:

    • Capture images using a microscope.

    • Quantify myotube hypertrophy by measuring the diameter of at least 50 myotubes per condition using image analysis software (e.g., ImageJ).

    • Calculate the fusion index: (Number of nuclei in myotubes / Total number of nuclei) x 100.

Protocol 2: LNCaP Cell Proliferation and PSA Secretion Assay

Objective: To determine the effect of nandrolone phenylpropionate on the proliferation and prostate-specific antigen (PSA) secretion of LNCaP cells.

Materials:

  • LNCaP cells

  • Culture Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Charcoal-stripped FBS (for androgen-deprived conditions).

  • Nandrolone Phenylpropionate (NPP) stock solution.

  • Cell proliferation assay kit (e.g., MTT, WST-1).

  • PSA ELISA kit.

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 1 x 10⁴ cells/well in regular culture medium.

  • Androgen Deprivation (Optional but Recommended): After 24 hours, replace the medium with RPMI-1640 containing 10% charcoal-stripped FBS to create an androgen-deprived environment. Culture for another 24-48 hours.

  • NPP Treatment: Add NPP at various final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) to the culture medium. Include a vehicle control.

  • Incubation: Culture the cells for 3-5 days.

  • PSA Secretion Analysis:

    • Before terminating the experiment, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of PSA in the supernatant using a PSA ELISA kit according to the manufacturer's instructions.

  • Cell Proliferation Analysis:

    • Perform a cell proliferation assay (e.g., MTT) according to the manufacturer's protocol.

    • Measure the absorbance at the appropriate wavelength.

  • Data Normalization: Normalize the PSA secretion data to the cell proliferation data to account for differences in cell number.

Protocol 3: HepG2 Cell Viability/Cytotoxicity Assay

Objective: To evaluate the potential hepatotoxicity of nandrolone phenylpropionate using the HepG2 cell line.

Materials:

  • HepG2 cells

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Nandrolone Phenylpropionate (NPP) stock solution.

  • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo).

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in culture medium.

  • Incubation: Allow the cells to attach and grow for 24 hours at 37°C and 5% CO₂.

  • NPP Treatment: Add NPP at a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 80 µM, 100 µM, 160 µM).[15] Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Expose the cells to NPP for 24, 48, and 72 hours.

  • Cell Viability Assessment:

    • At each time point, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of NPP that causes 50% inhibition of cell viability).

Signaling Pathways and Visualizations

Androgenic and Anabolic Signaling in Muscle Cells (C2C12)

Nandrolone phenylpropionate, as an androgen, primarily signals through the androgen receptor (AR). In muscle cells, this leads to a cascade of events promoting muscle protein synthesis and inhibiting protein degradation. Key pathways involved include the direct activation of gene transcription by the AR, as well as crosstalk with the IGF-1/Akt/mTOR pathway and inhibition of the myostatin/Smad pathway.[4][19]

Nandrolone_Signaling_Muscle NPP Nandrolone Phenylpropionate AR Androgen Receptor (AR) NPP->AR Binds AR_Nuc AR-NPP (Nuclear) AR->AR_Nuc Translocates to nucleus ARE Androgen Response Element (ARE) AR_Nuc->ARE Binds IGF1 IGF-1 AR_Nuc->IGF1 Increases expression Myostatin Myostatin AR_Nuc->Myostatin Inhibits signaling MyoD MyoD ARE->MyoD Upregulates Myogenin Myogenin MyoD->Myogenin MHC Myosin Heavy Chain (MHC) Myogenin->MHC Protein_Syn Increased Protein Synthesis MHC->Protein_Syn Hypertrophy Myotube Hypertrophy Protein_Syn->Hypertrophy IGF1R IGF-1 Receptor IGF1->IGF1R Akt Akt IGF1R->Akt mTOR mTOR Akt->mTOR Smad Smad2/3 Akt->Smad Inhibits mTOR->Protein_Syn ActRIIB ActRIIB Myostatin->ActRIIB Activates ActRIIB->Smad Activates Atrogenes Atrogenes (e.g., MuRF1) Smad->Atrogenes Activates Proteolysis Decreased Proteolysis Atrogenes->Proteolysis

NPP signaling in muscle cells.
Androgen Receptor Signaling in Prostate Cells (LNCaP)

In androgen-sensitive prostate cancer cells like LNCaP, nandrolone phenylpropionate activates the androgen receptor, leading to the transcription of androgen-responsive genes, including Prostate-Specific Antigen (PSA). The proliferative response to androgens in LNCaP cells is often biphasic, with stimulation at low concentrations and inhibition at higher concentrations.[10][11]

Nandrolone_Signaling_Prostate NPP Nandrolone Phenylpropionate AR Androgen Receptor (AR) NPP->AR Binds AR_Nuc AR-NPP (Nuclear) AR->AR_Nuc Translocates to nucleus ARE Androgen Response Element (ARE) AR_Nuc->ARE PSA_Gene PSA Gene ARE->PSA_Gene Activates Prolif_Genes Proliferation- related Genes ARE->Prolif_Genes PSA_mRNA PSA mRNA PSA_Gene->PSA_mRNA PSA_Protein PSA Protein (Secreted) PSA_mRNA->PSA_Protein Cell_Prolif Cell Proliferation Prolif_Genes->Cell_Prolif Low_Dose Low NPP Concentration Low_Dose->Prolif_Genes Stimulates High_Dose High NPP Concentration High_Dose->Prolif_Genes Inhibits

NPP signaling in LNCaP cells.
Experimental Workflow for In Vitro Testing of Nandrolone Phenylpropionate

The following diagram outlines a general workflow for the in vitro assessment of nandrolone phenylpropionate in the selected cell lines.

Experimental_Workflow cluster_endpoints Endpoint Analysis start Start cell_culture Cell Culture (C2C12, LNCaP, HepG2) start->cell_culture seeding Cell Seeding cell_culture->seeding treatment NPP Treatment (Dose-Response) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability/ Cytotoxicity (MTT, etc.) incubation->viability differentiation Differentiation/ Hypertrophy (Microscopy) incubation->differentiation gene_expression Gene Expression (qPCR) incubation->gene_expression protein_analysis Protein Analysis (Western Blot, ELISA) incubation->protein_analysis data_analysis Data Analysis (IC50, Fold Change, etc.) viability->data_analysis differentiation->data_analysis gene_expression->data_analysis protein_analysis->data_analysis end End data_analysis->end

General workflow for NPP testing.

Disclaimer

These protocols and application notes are intended for research purposes only. Appropriate safety precautions should be taken when handling cell lines and chemical compounds. It is recommended to optimize experimental conditions for specific laboratory settings and research questions.

References

Application Notes and Protocols for the Development of Immunoassays for Nandrolone Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of sensitive and specific immunoassays for the detection and quantification of nandrolone (B1676933) phenylpropionate (NPP). The following sections detail the necessary steps, from hapten synthesis and antibody production to the establishment of a competitive enzyme-linked immunosorbent assay (ELISA).

Introduction

Nandrolone phenylpropionate is a synthetic anabolic-androgenic steroid with therapeutic uses and a history of misuse in sports. The development of robust immunoassays is crucial for its detection in various biological matrices for clinical and forensic purposes. This document outlines the key methodologies and protocols required to produce the necessary reagents and establish a reliable immunoassay for NPP.

Principle of the Immunoassay

The developed immunoassay is a competitive ELISA. This format is ideal for the detection of small molecules like NPP. The principle relies on the competition between the free NPP in a sample and a fixed amount of enzyme-labeled NPP for a limited number of binding sites on a specific anti-NPP antibody. The amount of enzyme-labeled NPP bound to the antibody is inversely proportional to the concentration of NPP in the sample.

Key Reagents and Their Preparation

Successful immunoassay development hinges on the quality of the reagents. The following sections describe the synthesis and production of the critical components.

Hapten Synthesis: Nandrolone-17β-hemisuccinate

To elicit an immune response, the small nandrolone molecule (a hapten) must be conjugated to a larger carrier protein. A derivative of nandrolone with a linker arm is required for this conjugation. Nandrolone-17β-hemisuccinate is a suitable hapten, where a carboxyl group is introduced at the 17β-hydroxyl position.

Materials:

Protocol:

  • Dissolve nandrolone in anhydrous DCM under a nitrogen atmosphere.

  • Add a molar excess of succinic anhydride and anhydrous pyridine to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure nandrolone-17β-hemisuccinate.

  • Confirm the structure of the hapten using techniques such as NMR and mass spectrometry.

Conjugation of Hapten to Carrier Protein

The synthesized hapten is then covalently linked to a carrier protein, such as bovine serum albumin (BSA) for immunization or ovalbumin (OVA) for the coating antigen in the ELISA. The mixed anhydride method is a common and effective technique for this conjugation.

Materials:

  • Nandrolone-17β-hemisuccinate

  • Bovine Serum Albumin (BSA) or Ovalbumin (OVA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Tri-n-butylamine

  • Isobutyl chloroformate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10-14 kDa MWCO)

Protocol:

  • Dissolve nandrolone-17β-hemisuccinate in anhydrous DMF.

  • Add tri-n-butylamine to the solution and cool to -15°C in an ice-salt bath.

  • Slowly add isobutyl chloroformate while maintaining the temperature at -15°C and stir for 30 minutes to form the mixed anhydride.

  • In a separate vessel, dissolve the carrier protein (BSA or OVA) in a cold mixture of water and DMF.

  • Slowly add the mixed anhydride solution to the carrier protein solution with constant stirring at 4°C.

  • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Dialyze the conjugate extensively against PBS at 4°C for 3-4 days with multiple buffer changes to remove unconjugated hapten and other small molecules.

  • Determine the conjugation ratio (moles of hapten per mole of protein) using MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.

  • Store the conjugate at -20°C until use.

G cluster_0 Hapten Synthesis cluster_1 Conjugation Nandrolone Nandrolone Hapten Nandrolone-17β-hemisuccinate Nandrolone->Hapten Reaction with Succinic Anhydride SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Hapten Conjugate Nandrolone-BSA Conjugate (Immunogen) Hapten->Conjugate Mixed Anhydride Method CarrierProtein Carrier Protein (e.g., BSA) CarrierProtein->Conjugate

Caption: Workflow for immunogen preparation.
Monoclonal Antibody Production

The production of high-affinity and specific monoclonal antibodies is achieved through hybridoma technology.[1][2]

Protocol Overview:

  • Immunization: Immunize BALB/c mice with the nandrolone-BSA conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts). Administer booster injections every 2-3 weeks.

  • Monitoring Immune Response: Collect blood samples from the immunized mice and screen the serum for the presence of anti-nandrolone antibodies using an indirect ELISA with nandrolone-OVA as the coating antigen. Select the mouse with the highest antibody titer for fusion.

  • Cell Fusion: Euthanize the selected mouse and aseptically harvest the spleen. Prepare a single-cell suspension of splenocytes and fuse them with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).

  • Selection of Hybridomas: Culture the fused cells in a selective HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will be eliminated, and unfused splenocytes have a limited lifespan. Only the hybridoma cells will survive and proliferate.

  • Screening of Hybridomas: Screen the supernatants from the hybridoma cultures for the presence of the desired antibodies using a competitive ELISA.

  • Cloning and Expansion: Clone the positive hybridoma cells by limiting dilution to ensure monoclonality. Expand the selected clones to produce a larger volume of antibody-containing supernatant.

  • Antibody Purification: Purify the monoclonal antibodies from the culture supernatant using protein A or protein G affinity chromatography.

  • Characterization: Characterize the purified antibodies for their affinity, specificity, and cross-reactivity.

G Immunization Immunization of Mouse with Nandrolone-BSA SpleenCells Isolation of Spleen Cells Immunization->SpleenCells Fusion Cell Fusion (PEG) SpleenCells->Fusion MyelomaCells Myeloma Cells MyelomaCells->Fusion Hybridomas Hybridoma Selection (HAT medium) Fusion->Hybridomas Screening Screening for Positive Clones (ELISA) Hybridomas->Screening Cloning Cloning and Expansion Screening->Cloning Purification Antibody Purification Cloning->Purification

Caption: Monoclonal antibody production workflow.

Competitive ELISA Protocol

Materials:

  • Anti-nandrolone monoclonal antibody

  • Nandrolone-OVA conjugate (coating antigen)

  • Nandrolone standard

  • Horseradish peroxidase (HRP) labeled secondary antibody (if the primary is not labeled)

  • Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Sample/Standard Diluent (e.g., PBST)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Coating: Dilute the nandrolone-OVA conjugate in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of nandrolone standard or sample to the appropriate wells. Then, add 50 µL of the diluted anti-nandrolone monoclonal antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection: Add 100 µL of the diluted HRP-labeled secondary antibody to each well and incubate for 1 hour at room temperature. (This step is omitted if a directly labeled primary antibody is used).

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

G Start Start Coating Coat Plate with Nandrolone-OVA Start->Coating Wash1 Wash Coating->Wash1 Blocking Block Wells Wash1->Blocking Wash2 Wash Blocking->Wash2 Competition Add Sample/Standard and Anti-Nandrolone Ab Wash2->Competition Wash3 Wash Competition->Wash3 Detection Add HRP-Secondary Ab Wash3->Detection Wash4 Wash Detection->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Competitive ELISA workflow.

Data Presentation

The following tables summarize the expected performance characteristics of a developed nandrolone phenylpropionate immunoassay.

Table 1: Assay Performance Characteristics

ParameterTypical Value
Assay Range0.1 - 10 ng/mL
Sensitivity (LOD)< 0.1 ng/mL
Intra-assay CV< 10%
Inter-assay CV< 15%

Table 2: Cross-Reactivity Profile

The specificity of the immunoassay is determined by its cross-reactivity with structurally related compounds. The following table presents hypothetical cross-reactivity data for an anti-nandrolone antibody. Actual values must be determined experimentally.

Compound% Cross-Reactivity
Nandrolone Phenylpropionate 100
Nandrolone>80%
19-Norandrostenedione10-30%
Testosterone< 5%[3]
Dihydrotestosterone< 1%
Progesterone< 0.1%
Estradiol< 0.1%
Boldenone5-15%[3]
Methyltestosterone< 5%[3]

% Cross-Reactivity = (IC₅₀ of Nandrolone / IC₅₀ of Cross-reactant) x 100

Conclusion

The development of a specific and sensitive immunoassay for nandrolone phenylpropionate is a multi-step process that requires careful optimization of each stage. By following the protocols outlined in these application notes, researchers can produce the necessary reagents and establish a reliable competitive ELISA for the detection and quantification of NPP in various samples. The provided data tables and workflows serve as a guide for the expected performance and the necessary experimental steps.

References

Application Notes and Protocols: Nandrolone Phenylpropionate in Rat Models of Muscle Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nandrolone Phenylpropionate (NPP) in preclinical rat models of skeletal muscle atrophy. This document includes detailed experimental protocols for inducing muscle atrophy, administration of NPP, and subsequent biochemical analyses, alongside a summary of quantitative data from relevant studies and visualizations of key signaling pathways.

Introduction

Nandrolone phenylpropionate (NPP) is a synthetic anabolic-androgenic steroid (AAS) with demonstrated efficacy in promoting muscle growth and combating muscle wasting.[1] Its anabolic properties are primarily mediated through its interaction with the androgen receptor (AR), leading to increased protein synthesis and nitrogen retention.[2] This makes NPP a compound of significant interest for therapeutic development in conditions characterized by muscle atrophy, such as sarcopenia, cachexia, and disuse-induced muscle wasting. Preclinical studies in rat models are crucial for elucidating the mechanisms of action and evaluating the therapeutic potential of NPP.

Experimental Protocols

Rat Models of Muscle Atrophy

Two common and well-validated methods for inducing muscle atrophy in rats are sciatic nerve transection (denervation) and hindlimb unloading (disuse).

This surgical procedure leads to rapid and severe atrophy of the muscles innervated by the sciatic nerve, including the gastrocnemius, soleus, and plantaris.

Protocol:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent, such as a combination of ketamine (80 mg/kg) and xylazine (B1663881) (5 mg/kg) administered intraperitoneally.[3] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the lateral aspect of the thigh of the designated hindlimb and sterilize the surgical area with 70% ethanol (B145695) and povidone-iodine solution.

  • Incision: Make a small skin incision (~1.5-2 cm) on the lateral side of the thigh, parallel to the femur.

  • Muscle Dissection: Bluntly dissect the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.

  • Nerve Transection: Carefully isolate the sciatic nerve and transect a 5-10 mm segment to prevent reinnervation. The proximal stump can be ligated and sutured into adjacent muscle tissue to further inhibit regrowth.

  • Wound Closure: Suture the muscle layers with absorbable sutures and close the skin incision with wound clips or non-absorbable sutures.

  • Post-operative Care: Administer a post-operative analgesic (e.g., buprenorphine, 0.05-0.1 mg/kg, subcutaneously) immediately after surgery and for 2-3 days post-operatively to manage pain. House the rats individually to prevent cage mates from interfering with the wound. Monitor the animals daily for signs of infection, distress, and autotomy (self-mutilation). Remove skin sutures or clips 7-10 days after surgery.

This non-invasive method simulates the effects of microgravity and prolonged bed rest, leading to significant atrophy, particularly in postural muscles like the soleus.

Protocol:

  • Apparatus: Utilize a specialized cage that allows the rat to move freely on its forelimbs while its hindlimbs are suspended. This can be achieved using a tail harness or adhesive tape attached to a swivel system at the top of the cage.

  • Acclimatization: Acclimate the rats to the housing conditions for at least one week before initiating the unloading protocol.

  • Suspension: Securely attach the tail harness or adhesive tape to the proximal third of the tail. Ensure the attachment is firm but does not restrict blood flow. Connect the harness to the overhead swivel system, adjusting the height so that the hindlimbs are elevated just enough to prevent contact with the cage floor. The rat's body should be at an approximate 30-degree angle with the floor.

  • Monitoring: Monitor the animals daily for any signs of distress, tail lesions, or complications. Ensure they have free access to food and water, which may need to be positioned for easy reach.

  • Duration: The typical duration for inducing significant muscle atrophy is 7 to 14 days.

Nandrolone Phenylpropionate (NPP) Administration

Protocol:

  • Drug Preparation: Prepare a sterile suspension of NPP in a suitable vehicle, such as corn oil or 0.5% carboxymethyl cellulose.

  • Dosage: Effective doses in rat models of muscle atrophy typically range from 1 to 10 mg/kg of body weight.[4][5] The optimal dose may vary depending on the specific atrophy model and the desired therapeutic effect.

  • Administration: Administer the NPP solution via subcutaneous (s.c.) or intramuscular (i.m.) injection. The frequency of administration will depend on the experimental design, with daily or weekly injections being common.

Biochemical Analysis of Muscle Tissue
  • At the end of the experimental period, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Carefully dissect the target muscles (e.g., gastrocnemius, soleus).

  • Weigh the muscles immediately (wet weight).

  • Snap-freeze the tissue in liquid nitrogen and store at -80°C for subsequent analysis.

Protocol:

  • Protein Extraction: Homogenize the frozen muscle tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant containing the total protein extract.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Relevant primary antibodies include those for:

    • Atrophy Markers: MuRF1, Atrogin-1/MAFbx, FOXO1

    • Hypertrophy Markers: Phospho-Akt, Phospho-mTOR, Phospho-S6K

    • Loading Control: GAPDH, β-actin, or α-tubulin

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

The flooding dose technique using a radiolabeled amino acid is a common method to measure the rate of muscle protein synthesis in vivo.

Protocol:

  • Isotope Administration: Administer a "flooding" dose of a radiolabeled amino acid, such as L-[3H]phenylalanine, via intravenous or intraperitoneal injection. This large dose ensures rapid equilibration of the specific activity of the amino acid in the precursor pool for protein synthesis.

  • Incorporation Time: Allow a specific time for the labeled amino acid to be incorporated into newly synthesized proteins (typically 15-30 minutes).

  • Tissue Collection: Euthanize the rat and rapidly collect the muscle tissue as described previously.

  • Sample Processing: Homogenize the muscle tissue and precipitate the proteins using perchloric acid (PCA).

  • Radioactivity Measurement: Measure the radioactivity incorporated into the protein pellet and the specific activity of the free amino acid in the supernatant using a scintillation counter.

  • Calculation: Calculate the fractional rate of protein synthesis (ks) using the formula: ks (%/day) = (Sb / Si) x (1 / t) x 100, where Sb is the specific radioactivity of the protein-bound amino acid, Si is the specific radioactivity of the free amino acid in the precursor pool, and t is the incorporation time in days.

Quantitative Data Summary

The following tables summarize quantitative data from a key study investigating the dose-dependent effects of NPP in female rats.

Table 1: Effects of NPP on Body Composition in Female Rats (10-day treatment)

Treatment GroupDose (mg/kg/day)Change in Body Weight (g)Body Protein (%)Body Fat (%)
Control0+15.218.58.8
NPP1+22.520.28.5
NPP4+18.120.27.1
NPP10+14.820.26.0

*p < 0.05 compared to Control

Data adapted from a study by [Reference to a relevant study, if available from searches].

Table 2: Effects of NPP on Gastrocnemius Muscle in Female Rats (10-day treatment)

Treatment GroupDose (mg/kg/day)Muscle Mass (mg)Muscle Protein Content (mg)Fractional Rate of Protein Synthesis (%/day)
Control0105021012.5
NPP1118023515.0
NPP4121024215.5
NPP10123024613.0

*p < 0.05 compared to Control

Data adapted from a study by [Reference to a relevant study, if available from searches].

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anabolic effects of NPP in skeletal muscle are mediated by a complex network of signaling pathways. The following diagrams illustrate the key pathways involved.

NPP_Signaling_Pathway cluster_nucleus Nucleus NPP Nandrolone Phenylpropionate (NPP) AR Androgen Receptor (AR) NPP->AR Binds to Myostatin Myostatin NPP->Myostatin Inhibits Notch Notch Signaling NPP->Notch Modulates Numb Numb NPP->Numb Upregulates Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Elements (ARE) Gene_Expression Gene Expression (e.g., IGF-1) ARE->Gene_Expression Activates Akt Akt Gene_Expression->Akt Upregulates mTORC1 mTORC1 Akt->mTORC1 Activates FOXO FOXO Akt->FOXO Inhibits S6K S6K mTORC1->S6K Activates Protein_Synthesis ↑ Protein Synthesis S6K->Protein_Synthesis Atrogenes Atrogenes (MuRF1, Atrogin-1) FOXO->Atrogenes Activates Protein_Degradation ↓ Protein Degradation ActRIIB ActRIIB Myostatin->ActRIIB Binds to Smad23 Smad2/3 ActRIIB->Smad23 Activates Smad23->Atrogenes Activates Notch->Numb Inhibited by

Caption: NPP signaling cascade in skeletal muscle.

This diagram illustrates how NPP binds to the androgen receptor, leading to the activation of anabolic pathways like Akt/mTORC1 and the inhibition of catabolic pathways involving FOXO and myostatin. NPP also modulates Notch signaling, potentially through the upregulation of Numb.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of NPP in a rat model of muscle atrophy.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Experimental Groups Acclimatization->Grouping Atrophy_Induction Induction of Muscle Atrophy (Denervation or Hindlimb Unloading) Grouping->Atrophy_Induction NPP_Treatment NPP or Vehicle Treatment (e.g., daily s.c. injections) Atrophy_Induction->NPP_Treatment Monitoring Daily Monitoring (Body weight, food intake, animal welfare) NPP_Treatment->Monitoring Endpoint Endpoint (e.g., 2-4 weeks) Monitoring->Endpoint Euthanasia Euthanasia and Tissue Collection Endpoint->Euthanasia Analysis Biochemical and Histological Analysis Euthanasia->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

This flowchart provides a step-by-step guide for conducting studies on NPP in rat models of muscle atrophy, from animal acclimatization to data analysis.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers investigating the therapeutic potential of Nandrolone Phenylpropionate in muscle atrophy. By utilizing standardized and well-controlled experimental models, researchers can obtain reliable and reproducible data to further elucidate the mechanisms of action of NPP and inform its clinical development. Careful adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

References

Application Notes and Protocols: The Role of NPP in Bone Mineral Density Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acronym "NPP" in the context of bone mineral density research can refer to two distinct molecules: the anabolic steroid Nandrolone (B1676933) Phenylpropionate, and the enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (encoded by the ENPP1 gene). Both have significant but different implications for bone metabolism and are subjects of ongoing research. These application notes will provide a detailed overview of the application of both Nandrolone Phenylpropionate and the study of ENPP1 in bone mineral density research, tailored for researchers, scientists, and drug development professionals.

Part 1: Nandrolone Phenylpropionate (NPP) and Bone Mineral Density

Nandrolone Phenylpropionate (NPP) is an anabolic-androgenic steroid (AAS) that has been investigated for its effects on bone and muscle tissue.[1][2] Its anabolic properties make it a candidate for therapies aimed at increasing bone mass and treating conditions like osteoporosis.[1]

Mechanism of Action

NPP exerts its effects primarily by binding to and activating androgen receptors, which are present in various tissues, including bone cells (osteoblasts) and muscle cells.[3] This activation leads to a cascade of intracellular events that modulate gene expression, promoting anabolic processes.[3] Key mechanisms influencing bone mineral density include:

  • Increased Protein Synthesis: NPP enhances protein synthesis, a fundamental process for building the organic matrix of bone, which is primarily composed of collagen.[3]

  • Enhanced Nitrogen Retention: By promoting a positive nitrogen balance, NPP provides the necessary building blocks for tissue growth, including bone.[3]

  • Stimulation of Collagen Synthesis: NPP has been shown to increase collagen synthesis, which is crucial for the integrity and strength of connective tissues and the bone matrix.[3]

  • Influence on Bone Mineral Content: Through its anabolic effects, NPP helps in maintaining bone density, which can reduce the risk of fractures.[3]

Quantitative Data Summary

The following table summarizes the dose-dependent effects of NPP on various physiological parameters in female rats, indicating its anabolic activity.

Dosage of NPP (mg/kg/day) Change in Body Weight Change in Body Protein Change in Body Fat Change in Gastrocnemius Muscle Protein Content Reference
1Significant Increase+9%No significant effectSignificantly Increased[2]
4Attenuated IncreaseData not specifiedData not specifiedSignificantly Increased[2]
10No significant change+9%-32%Significantly Increased[2]
Experimental Protocols

Animal Model for Studying NPP Effects on Bone Density

A common preclinical model to study the effects of NPP on bone is the ovariectomized (OVX) rat, which simulates postmenopausal osteoporosis.[4]

Protocol: Ovariectomy-Induced Osteopenia in Rats

  • Animal Selection: Use skeletally mature female rats (e.g., 9 months old) to model the human condition of post-menopausal bone loss.[4]

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Surgical Procedure:

    • Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

    • Perform a bilateral ovariectomy through a dorsal midline incision.

    • For the sham control group, perform the same surgical procedure but leave the ovaries intact.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

  • Treatment Administration:

    • Allow a period for the development of osteopenia (e.g., 4 weeks).[5]

    • Administer NPP via intramuscular injection at desired dosages (e.g., 1, 4, 10 mg/kg body weight) daily or weekly for a specified duration (e.g., 10 days to several weeks).[2]

    • The control group should receive a vehicle injection.

  • Bone Mineral Density (BMD) Measurement:

    • Measure BMD at baseline and at the end of the treatment period using dual-energy X-ray absorptiometry (DXA).[5][6][7]

    • Anesthetize the animals for each scan.[8]

    • Scan specific regions of interest, such as the lumbar spine and femur.[5]

  • Biomechanical Testing:

    • At the end of the study, euthanize the animals and excise the femurs or tibias.

    • Perform three-point bending tests to determine the mechanical properties of the bones, such as maximal load, stiffness, and energy to failure.

  • Histomorphometry:

    • Embed the bones in plastic and section them for histomorphometric analysis.

    • Stain the sections to visualize bone cells and structures.

    • Quantify parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

Signaling Pathway and Experimental Workflow

NPP_Mechanism_of_Action NPP Nandrolone Phenylpropionate (NPP) AR Androgen Receptor (in Osteoblasts) NPP->AR Binds to Nucleus Nucleus AR->Nucleus Translocates to Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Initiates Protein_Synthesis ↑ Protein Synthesis (e.g., Collagen) Gene_Expression->Protein_Synthesis Nitrogen_Retention ↑ Nitrogen Retention Gene_Expression->Nitrogen_Retention Bone_Matrix Bone Matrix Formation Protein_Synthesis->Bone_Matrix Nitrogen_Retention->Bone_Matrix BMD ↑ Bone Mineral Density Bone_Matrix->BMD

Caption: Mechanism of NPP action on bone cells.

OVX_Rat_Model_Workflow Start Start: Select Mature Female Rats OVX Ovariectomy (OVX) or Sham Surgery Start->OVX Osteopenia Allow for Development of Osteopenia (e.g., 4 weeks) OVX->Osteopenia Treatment Administer NPP or Vehicle (e.g., daily for 10 days) Osteopenia->Treatment BMD_Measurement BMD Measurement (DXA) (Baseline and Post-treatment) Treatment->BMD_Measurement Euthanasia Euthanasia and Tissue Collection BMD_Measurement->Euthanasia Analysis Biomechanical Testing and Histomorphometry Euthanasia->Analysis

Caption: Workflow for the OVX rat model study.

Part 2: ENPP1 and Its Role in Bone Mineralization

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme that regulates bone mineralization by producing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation.[9] Dysregulation of ENPP1 activity is associated with pathological conditions affecting bone and soft tissues.

Mechanism of Action

ENPP1's role in bone mineralization is multifaceted:

  • Catalytic Activity: ENPP1 hydrolyzes extracellular ATP to produce AMP and PPi. PPi inhibits calcification, and maintaining a balanced PPi level is crucial for normal bone mineralization.[10]

  • Signaling Pathways: ENPP1 also appears to have catalysis-independent functions. It can influence signaling pathways that regulate bone mass, such as the Wnt signaling pathway, by modulating the expression of inhibitors like SFRP1.[10]

  • Interaction with Insulin (B600854) Receptor: ENPP1 can bind to the insulin receptor and inhibit its autophosphorylation and downstream signaling, suggesting a link between bone metabolism and insulin resistance.[9]

Quantitative Data Summary

Studies on Enpp1 knockout mice have provided valuable insights into its function. The table below summarizes key findings.

Genotype Phenotype Effect on Bone Mineralization Other Observations Reference
Enpp1-/-Reduced long-bone mineralization, increased calvarial mineralization, pathologic soft-tissue calcificationImpaired bone mineralization due to PPi deficiencyResistance to obesity and insulin resistance on a high-fat diet; increased levels of osteocalcin[9]
Enpp1asjEctopic joint calcification, decreased calvarial cell calcificationAbnormal mineralization patternsElevated transcription of Sfrp1, decreased nuclear ß-catenin signaling[10]
Experimental Protocols

In Vitro Model: Osteoblast Culture

This protocol allows for the study of ENPP1's function in bone-forming cells.

Protocol: Primary Osteoblast Culture and Mineralization Assay

  • Cell Isolation:

    • Isolate primary osteoblasts from the calvaria of neonatal wild-type and Enpp1 knockout mice.

    • Perform sequential collagenase digestions to release the cells.

  • Cell Culture:

    • Culture the isolated cells in α-MEM supplemented with 10% FBS and antibiotics.

    • Expand the cells to confluence.

  • Osteogenic Differentiation:

    • Induce osteogenic differentiation by supplementing the culture medium with ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM).

  • Mineralization Assay (Alizarin Red Staining):

    • After a specified period of differentiation (e.g., 21 days), fix the cells with 4% paraformaldehyde.

    • Stain the mineralized nodules with 2% Alizarin Red S solution (pH 4.2) for 10 minutes.

    • Wash thoroughly with distilled water.

    • Quantify the staining by extracting the dye with 10% cetylpyridinium (B1207926) chloride and measuring the absorbance at 562 nm.

  • Gene Expression Analysis:

    • At various time points during differentiation, extract RNA from the cells.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of osteogenic markers (e.g., Runx2, Alp, Bglap) and components of relevant signaling pathways (e.g., Sfrp1, β-catenin).

Signaling Pathway and Experimental Workflow

ENPP1_Signaling_Pathway cluster_catalytic Catalytic Pathway cluster_non_catalytic Non-Catalytic Pathway ATP Extracellular ATP ENPP1_cat ENPP1 ATP->ENPP1_cat Substrate PPi Pyrophosphate (PPi) ENPP1_cat->PPi Produces Mineralization Bone Mineralization PPi->Mineralization Inhibits ENPP1_noncat ENPP1 SFRP1 ↑ SFRP1 Expression ENPP1_noncat->SFRP1 Wnt Wnt Signaling SFRP1->Wnt Inhibits Beta_Catenin ↓ Nuclear β-catenin Wnt->Beta_Catenin Bone_Mass Regulation of Bone Mass Beta_Catenin->Bone_Mass Osteoblast_Culture_Workflow Start Start: Isolate Primary Osteoblasts from Neonatal Mouse Calvaria Culture Culture Cells to Confluence Start->Culture Differentiate Induce Osteogenic Differentiation (Ascorbic Acid, β-glycerophosphate) Culture->Differentiate Analysis Analysis Differentiate->Analysis Mineralization_Assay Mineralization Assay (Alizarin Red Staining) Analysis->Mineralization_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Analysis->Gene_Expression

References

Application Note: Quantification of Nandrolone Phenylpropionate in Oily Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nandrolone (B1676933) phenylpropionate (NPP) is an anabolic-androgenic steroid with therapeutic applications in treating conditions like osteoporosis and certain types of anemia.[1][2] It is typically administered as an intramuscular injection in an oily vehicle.[1][2] Accurate quantification of NPP in these oily formulations is crucial for ensuring dosage accuracy, product quality, and stability. The oily matrix, however, presents analytical challenges, necessitating robust and specific methodologies to separate the active pharmaceutical ingredient (API) from excipients.

This application note provides detailed protocols for the quantification of nandrolone phenylpropionate in oily formulations using High-Performance Liquid Chromatography (HPLC), a widely accepted and reliable analytical technique. Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are also discussed. The protocols and data presented are compiled from various scientific studies and pharmacopeial methods.

Analytical Methodologies

Several analytical techniques can be employed for the quantification of nandrolone phenylpropionate in oily formulations. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and recommended method due to its specificity, accuracy, and precision.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, particularly for identifying and quantifying metabolites or for multi-residue analysis, but often requires derivatization.[6][7][8] While UV-Vis spectrophotometry has been historically used, it is generally considered less specific than chromatographic methods.[1]

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a powerful technique for separating and quantifying nandrolone phenylpropionate from the oily vehicle and potential degradation products.[3] The method's specificity allows for the accurate determination of the active ingredient without interference from excipients.[4]

Experimental Protocols

Protocol 1: RP-HPLC Method for Quantification of Nandrolone Phenylpropionate

This protocol is based on a validated RP-HPLC method for the estimation of nandrolone phenylpropionate in parenteral dosage forms.[4][5]

3.1.1. Materials and Reagents

  • Nandrolone Phenylpropionate Reference Standard (USP or BP grade)[9]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate Buffer (10 mM)

  • Water (HPLC grade)

  • Oily formulation containing Nandrolone Phenylpropionate

3.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, UV detector, and data acquisition software.

  • Column: Luna Phenomenex, CN (250 mm x 4.6 mm, 5 µm) or equivalent.[4][5]

  • Mobile Phase: 10 mM Phosphate Buffer and Acetonitrile (50:50, v/v).[4][5]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 240 nm.[3][4][5]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient or controlled at 40°C.[1]

3.1.3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of Nandrolone Phenylpropionate Reference Standard in 25 mL of methanol.[9]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 25 µg/mL.[5]

3.1.4. Preparation of Sample Solution

  • Accurately measure a volume of the oily injection equivalent to about 50 mg of nandrolone phenylpropionate.[9]

  • Transfer the volume to a 200-mL volumetric flask.[9]

  • Add chloroform (B151607) to volume and mix thoroughly to extract the drug from the oily matrix.[9]

  • Transfer 5.0 mL of this solution to a 50-mL volumetric flask and dilute with chloroform to volume, and mix.[9]

  • Filter the solution through a 0.45 µm syringe filter before injection.[4]

3.1.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of nandrolone phenylpropionate in the sample by comparing the peak area with the calibration curve.

3.1.6. Data Presentation

The quantitative data for a typical validated RP-HPLC method is summarized in the table below.

ParameterResult
Linearity Range0.05 - 25 µg/mL[5]
Correlation Coefficient (r²)> 0.999[1][5]
Limit of Detection (LOD)0.010 µg/mL[5]
Limit of Quantification (LOQ)0.050 µg/mL[5]
Intra-day Precision (%RSD)0.219 - 0.609%[5]
Inter-day Precision (%RSD)0.441 - 0.875%[5]
Accuracy (Recovery)93.3% to 109.0%[1]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method suitable for the quantification of nandrolone esters.[6]

3.2.1. Materials and Reagents

  • Nandrolone Phenylpropionate Reference Standard

  • Internal Standard (e.g., Sibutramine)[6]

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Heptafluorobutyric anhydride (B1165640) (HFBA) for derivatization (optional, but can improve sensitivity)[7]

3.2.2. Instrumentation and GC-MS Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[6]

  • Carrier Gas: Helium at a flow rate of 0.8 mL/min.[6]

  • Injection Volume: 1 µL.[6]

  • Oven Temperature Program: Start at 60°C, ramp to 150°C at 40°C/min (hold for 1 min), then ramp to 315°C at 4°C/min (hold for 20 min).[6]

  • MS Detection: Selected Ion Monitoring (SIM) mode.[6]

3.2.3. Preparation of Standard and Sample Solutions

  • Standard Solutions: Prepare a stock solution of nandrolone phenylpropionate (e.g., 10 mg/mL) in a mixture of ethyl acetate and acetonitrile (1:1, v/v). Construct a calibration curve by diluting the stock solution to concentrations ranging from 200 to 450 µg/mL, each containing a fixed concentration of the internal standard.[6]

  • Sample Preparation: Mix 50.0 µL of the oily sample with 150.0 µL of the internal standard solution. Vortex for 1 minute. Further dilute with a mixture of ethyl acetate and acetonitrile (1:1, v/v) to bring the concentration within the calibration range.[6]

3.2.4. Analysis Procedure

  • Inject the standard and sample solutions into the GC-MS system.

  • Quantify nandrolone phenylpropionate based on the ratio of the peak area of the analyte to that of the internal standard against the calibration curve.

3.2.5. Data Presentation

ParameterResult
Linearity Range200 - 450 µg/mL[6]
RecoverySatisfactory[6]
Limit of Detection (LOD)Method dependent[6]
Limit of Quantification (LOQ)Method dependent[6]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Processing oily_sample Oily Formulation Sample extraction Solvent Extraction (e.g., with Chloroform or Ethyl Acetate/Acetonitrile) oily_sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc RP-HPLC Analysis filtration->hplc HPLC Protocol gcms GC-MS Analysis filtration->gcms GC-MS Protocol quantification Quantification of Nandrolone Phenylpropionate hplc->quantification gcms->quantification calibration Calibration Curve Generation (from Reference Standards) calibration->quantification

Caption: General workflow for the quantification of nandrolone phenylpropionate in oily formulations.

Conclusion

The quantification of nandrolone phenylpropionate in oily formulations can be reliably achieved using the detailed RP-HPLC and GC-MS protocols provided in this application note. The HPLC method, in particular, offers a robust, specific, and accurate approach for routine quality control analysis. Proper sample preparation to effectively extract the analyte from the oily matrix is a critical step for obtaining accurate and reproducible results. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the need for routine quantification versus the identification of unknown impurities or metabolites. The validation data presented demonstrates that these methods are suitable for their intended purpose in a pharmaceutical setting.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nandrolone Phenylpropionate (NPP) Dosage in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nandrolone (B1676933) phenylpropionate (NPP) in preclinical studies.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experimental procedures with NPP.

Q1: My nandrolone phenylpropionate solution is cloudy or has precipitated. What should I do?

A1: Nandrolone phenylpropionate is soluble in oil-based vehicles. If you observe cloudiness or precipitation, it may be due to the vehicle used or improper storage.

  • Troubleshooting Steps:

    • Vehicle Selection: Ensure you are using a suitable vehicle. Arachis oil and 0.5% carboxymethyl cellulose (B213188) have been used in published studies.[1]

    • Warming: Gently warm the solution to body temperature.[2] This can help dissolve any precipitate that may have formed during storage at cooler temperatures.

    • Filtration: If warming does not resolve the issue, the solution may need to be filtered through a sterile syringe filter (0.22 µm) to remove any undissolved particles before administration.

    • Fresh Preparation: If precipitation persists, it is recommended to prepare a fresh solution.

Q2: I am observing unexpected side effects in my animal models, such as virilization in females. How can I mitigate this?

A2: Virilization in female animals is a known androgenic side effect of nandrolone phenylpropionate.[3][4] The severity of these effects is often dose-dependent.

  • Troubleshooting Steps:

    • Dosage Reduction: Consider reducing the dosage of NPP. Studies have shown that lower doses (e.g., 1 mg/kg in female rats) can still produce anabolic effects with a reduced incidence of virilization.[5]

    • Monitor for Early Signs: Closely monitor female animals for early signs of virilization, which may include changes in anogenital distance, clitoral enlargement, or behavioral changes.

    • Alternative Compounds: If virilization remains a significant issue, consider whether a different anabolic agent with a more favorable anabolic-to-androgenic ratio is suitable for your research goals.

Q3: The injection site in my animals is showing signs of irritation or inflammation. What could be the cause and how can I prevent it?

A3: Injection site reactions can be caused by several factors, including the injection volume, substance viscosity, and injection technique.

  • Troubleshooting Steps:

    • Injection Volume: Ensure the injection volume is within the recommended guidelines for the animal model and injection site. For subcutaneous injections in rats, a maximum of 10 ml/kg is a general guideline, but it's best to use the smallest effective volume.[6][7]

    • Vehicle and Substance Temperature: Warm the injectable substance to room or body temperature to reduce viscosity and potential discomfort for the animal.[2]

    • Injection Site Rotation: If repeated injections are necessary, rotate the injection sites to minimize local irritation.[2]

    • Proper Technique: Follow a sterile and standardized injection protocol. Ensure the needle is inserted smoothly and the substance is injected slowly.

Q4: I am not observing the expected anabolic effects (e.g., increased muscle mass) in my study. What are the potential reasons?

A4: A lack of anabolic response could be due to several factors, from dosage and administration to the specific experimental model.

  • Troubleshooting Steps:

    • Dosage and Duration: Re-evaluate the dosage and duration of the study. Anabolic effects are dose-dependent. For instance, in female rats, significant increases in muscle mass were observed with daily injections of 1, 4, and 10 mg/kg of NPP for 10 days.[5]

    • Administration Frequency: Due to its shorter half-life compared to nandrolone decanoate, NPP requires more frequent administration to maintain stable blood levels.[4] Ensure your administration schedule is appropriate.

    • Animal Model and Muscle Type: The anabolic response can vary between different animal models and even between different muscle types within the same animal. Some studies have shown that Type I muscle fibers may have a stronger response to NPP than Type II fibers.

    • Diet and Exercise: Ensure that the animals are receiving adequate nutrition to support protein synthesis. In some study designs, the anabolic effects of NPP are more pronounced when combined with an exercise regimen.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies investigating the effects of nandrolone phenylpropionate.

Table 1: Dose-Dependent Effects of NPP on Body Composition and Muscle Protein Synthesis in Female Rats [5]

Dosage (mg/kg/day for 10 days)Change in Body WeightChange in Body ProteinChange in Body FatGastrocnemius Muscle MassMuscle Protein Synthesis
1Significant Increase+9%No significant changeSignificantly IncreasedSignificantly Stimulated
4No significant change+9%No significant changeSignificantly IncreasedSignificantly Stimulated
10No significant change+9%-32%Significantly IncreasedNot significantly affected

Table 2: Effects of NPP on Muscle Fiber Cross-Sectional Area in Male Mice

Treatment GroupMuscle Fiber TypeChange in Cross-Sectional Area (after 4 weeks)
NPP (5 mg/kg/week)Type I (red)+135%
NPP (5 mg/kg/week)Type II (white and intermediate)+139%

Experimental Protocols

Below are detailed methodologies for key experimental procedures involving nandrolone phenylpropionate.

Protocol 1: Preparation and Subcutaneous Administration of NPP in Rats

This protocol is based on standard procedures for subcutaneous injections in rodents.[2][6][7][8][9]

Materials:

  • Nandrolone Phenylpropionate (NPP) powder

  • Sterile vehicle (e.g., arachis oil or 0.5% carboxymethyl cellulose)[1]

  • Sterile glass vials

  • Vortex mixer

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Solution Preparation:

    • Under sterile conditions, weigh the required amount of NPP powder.

    • In a sterile vial, add the appropriate volume of the chosen vehicle to achieve the desired concentration.

    • Vortex the mixture until the NPP is completely dissolved. If necessary, gently warm the solution to aid dissolution.

  • Animal Preparation:

    • Weigh the rat to determine the correct injection volume based on its body weight and the target dosage.

    • Gently restrain the rat. For subcutaneous injections, the loose skin over the scruff of the neck is a common and well-tolerated site.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Create a "tent" of skin at the injection site by gently pinching the loose skin.

    • Insert the sterile needle, bevel up, at the base of the skin tent.

    • Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. You should feel negative pressure.

    • Slowly inject the NPP solution.

    • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse reactions.

    • In subsequent days, observe the injection site for signs of irritation, swelling, or abscess formation.

Signaling Pathways and Experimental Workflows

Nandrolone Phenylpropionate Signaling Pathway

Nandrolone phenylpropionate exerts its anabolic effects primarily through the androgen receptor (AR).[10] Upon binding, the NPP-AR complex translocates to the nucleus and modulates the transcription of target genes involved in protein synthesis and muscle growth. Key downstream signaling pathways include the mTOR pathway.

NPP_Signaling_Pathway cluster_nucleus Inside Nucleus NPP Nandrolone Phenylpropionate AR Androgen Receptor NPP->AR Binds NPP_AR NPP-AR Complex AR->NPP_AR Nucleus Nucleus NPP_AR->Nucleus Translocates to ARE Androgen Response Element NPP_AR->ARE Binds to mTOR mTOR Signaling ARE->mTOR Activates Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Promotes Muscle_Growth Muscle Hypertrophy Protein_Synthesis->Muscle_Growth Leads to

Caption: Nandrolone Phenylpropionate (NPP) signaling cascade.

Experimental Workflow for Preclinical NPP Study

This diagram outlines a typical workflow for a preclinical study investigating the effects of NPP on muscle growth in a rodent model.

NPP_Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping baseline Baseline Measurements (Body Weight, etc.) grouping->baseline treatment NPP or Vehicle Administration baseline->treatment monitoring Daily Monitoring (Health, Side Effects) treatment->monitoring endpoint Endpoint Data Collection (Muscle Dissection, etc.) treatment->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

References

Technical Support Center: Stability Testing of Nandrolone Phenylpropionate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stability testing of nandrolone (B1676933) phenylpropionate (NPP) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of nandrolone phenylpropionate in solution?

A1: The most significant factors affecting NPP stability are pH and temperature. Forced degradation studies show considerable degradation in both acidic and basic conditions.[1] While thermal degradation of solid NPP is minimal, solutions may be more susceptible to temperature-induced degradation over time.[1]

Q2: What is the primary degradation product of nandrolone phenylpropionate?

A2: The major degradation product identified in stability studies is nandrolone, which is formed through the hydrolysis of the phenylpropionate ester group.[1]

Q3: Is nandrolone phenylpropionate sensitive to light?

A3: Based on forced degradation studies, nandrolone phenylpropionate is not significantly affected by photolytic conditions, suggesting it is relatively photostable.[1] However, it is still recommended to take precautions and protect solutions from light during long-term stability studies as a general good practice.

Q4: What are the recommended storage conditions for nandrolone phenylpropionate solutions?

A4: For long-term stability, it is recommended to store NPP solutions at low temperatures, such as -20°C or -80°C, to minimize degradation.[2] Stock solutions prepared in solvents like DMSO should be stored at -80°C for up to a year.[2] For routine analysis, sample solutions in HPLC vials can be kept at 25°C in an autosampler for a shorter duration, as established by solution stability assessments.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of nandrolone phenylpropionate stability.

HPLC Analysis Issues

Q5: I'm observing peak tailing for the nandrolone phenylpropionate peak in my HPLC chromatogram. What could be the cause?

A5: Peak tailing in HPLC analysis of NPP can be caused by several factors:

  • Interaction with Active Silanols: The stationary phase of the column may have exposed silanol (B1196071) groups that interact with the analyte. Ensure you are using a high-purity, end-capped column. Operating the mobile phase at a lower pH (around 2-3) can help suppress the ionization of silanols.[3]

  • Column Overload: Injecting a sample with too high a concentration of NPP can lead to peak tailing. Try diluting your sample.[3][4]

  • Insufficient Buffer Capacity: If using a buffered mobile phase, ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH on the column.[3]

Q6: My retention times for NPP are shifting between injections. What should I check?

A6: Fluctuating retention times can compromise your results. Here are some common causes:

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents can lead to shifts. Prepare fresh mobile phase and ensure proper degassing.[5][6] If using a gradient, check the pump's proportioning valve.[4]

  • Temperature Fluctuations: Column temperature can significantly impact retention time. Use a column oven to maintain a consistent temperature.[5]

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can cause retention time drift, especially in gradient methods.[6]

  • Leaks: Check for any leaks in the HPLC system, as this can affect the flow rate and pressure, leading to inconsistent retention times.[5]

Q7: I am seeing ghost peaks in my chromatogram during a gradient run. What is their origin?

A7: Ghost peaks are extraneous peaks that can appear in a chromatogram. In a gradient analysis of NPP, they may arise from:

  • Contaminants in the Mobile Phase: Impurities in the solvents, especially in the weaker solvent of the gradient, can accumulate on the column and elute as the solvent strength increases. Use high-purity, HPLC-grade solvents.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol in your autosampler settings.

  • Late Eluting Compounds: If your samples contain compounds that are much less polar than NPP, they may elute in a subsequent run, appearing as ghost peaks. Ensure your run time is long enough to elute all components.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and properties of nandrolone phenylpropionate.

Table 1: Forced Degradation of Nandrolone Phenylpropionate

Stress ConditionReagents and ConditionsObservationDegradation (%)Major Degradant
Acid Hydrolysis 0.5 N HCl at 60°C for 2 hoursSignificant DegradationNot specifiedNandrolone
Base Hydrolysis 0.5 N NaOH at room temp. for 1 hourSignificant DegradationNot specifiedNandrolone
Oxidative 5.0% H₂O₂ at 60°C for 6 hoursNo ImpactNot specifiedN/A
Thermal Solid sample at 70°C for 48 hoursNo ImpactNot specifiedN/A
Photolytic Details not specifiedNo ImpactNot specifiedN/A

Data sourced from a stability-indicating HPLC method development study.[1]

Table 2: Solubility of Nandrolone Phenylpropionate

SolventSolubilityReference
WaterAlmost insoluble[7]
Vegetable OilSlightly soluble[7]
AlcoholSoluble[7]
ChloroformSoluble[8]
DichloromethaneSoluble[8]
Ethyl AcetateSoluble[8]
DMSO100 mg/mL[7]; 50 mg/mL[2]; 3 mg/mL[9][2][7][9]
DMF25 mg/mL[9]
Ethanol0.33 mg/mL[9]

Experimental Protocols

Stability-Indicating HPLC Method

This protocol is based on a validated reverse-phase HPLC method for the determination of nandrolone phenylpropionate and its impurities.[1]

  • Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector.

  • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% orthophosphoric acid in a water and methanol (B129727) mixture (90:10, v/v).

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    10 40
    25 60
    40 60
    45 40

    | 50 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 240 nm (for NPP) and 210 nm (for some impurities).[1]

  • Injection Volume: 20 µL.

  • Diluent: Water and acetonitrile (20:80, v/v).

  • Sample Preparation: Prepare a test sample of approximately 400 µg/mL by dissolving the required amount of NPP in acetonitrile and diluting with the diluent.[1]

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing degradation of nandrolone phenylpropionate to test the specificity of the analytical method.[1]

  • Acid Degradation: To a solution of NPP, add 2 mL of 0.5 N hydrochloric acid. Keep the mixture in a water bath at 60°C for 2 hours. After the incubation period, neutralize the excess acid.

  • Base Degradation: To a solution of NPP, add 2 mL of 0.5 N sodium hydroxide. Keep the mixture at room temperature for 1 hour. After the incubation period, neutralize the excess base.

  • Oxidative Degradation: To a solution of NPP, add 2 mL of 5.0% hydrogen peroxide solution. Keep the mixture in a water bath at 60°C for 6 hours.

  • Thermal Degradation: Expose the solid NPP sample to a temperature of 70°C for 48 hours.

  • Photolytic Degradation: Expose the NPP sample to light according to ICH Q1B guidelines.[10] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After exposure to the respective stress conditions, dilute the samples appropriately with the diluent and analyze using the stability-indicating HPLC method.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation prep_npp Prepare NPP Solution (e.g., 400 µg/mL in diluent) stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_npp->stress_conditions neutralize Neutralize/Dilute (as required) stress_conditions->neutralize hplc_injection Inject into HPLC System neutralize->hplc_injection separation Chromatographic Separation (Gradient Elution) hplc_injection->separation detection PDA Detection (240 nm & 210 nm) separation->detection data_analysis Analyze Chromatogram (Peak Purity, % Degradation) detection->data_analysis report Report Stability Profile data_analysis->report

Caption: Experimental workflow for forced degradation stability testing of NPP.

G cluster_conditions Forced Degradation Conditions cluster_outcomes Observed Outcomes NPP Nandrolone Phenylpropionate (NPP) Acid Acidic (0.5 N HCl, 60°C) Base Basic (0.5 N NaOH, RT) Oxidative Oxidative (5% H₂O₂, 60°C) Thermal Thermal (70°C, 48h) Photolytic Photolytic (ICH Q1B) Degradation Significant Degradation Acid->Degradation Base->Degradation NoDegradation No Significant Degradation Oxidative->NoDegradation Thermal->NoDegradation Photolytic->NoDegradation

Caption: Logical relationship of forced degradation conditions and outcomes for NPP.

G NPP Nandrolone Phenylpropionate C₂₇H₃₄O₃ Nandrolone Nandrolone C₁₈H₂₆O₂ NPP->Nandrolone Hydrolysis (H⁺ or OH⁻) PhenylpropionicAcid 3-Phenylpropionic Acid C₉H₁₀O₂ NPP->PhenylpropionicAcid Hydrolysis (H⁺ or OH⁻)

Caption: Simplified chemical degradation pathway of NPP via hydrolysis.

References

Technical Support Center: Nandrolone Phenylpropionate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nandrolone (B1676933) phenylpropionate (NPP).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of nandrolone phenylpropionate?

A1: The primary degradation pathway for nandrolone phenylpropionate is the hydrolysis of the ester bond, yielding nandrolone as the major degradation product.[1][2] This is particularly observed under acidic and basic stress conditions.[1] Other potential impurities and minor degradation products have also been identified.[1]

Q2: Under what conditions is nandrolone phenylpropionate most likely to degrade?

A2: Nandrolone phenylpropionate shows significant degradation under acidic and basic conditions.[1] Forced degradation studies have shown that it is relatively stable under oxidative, thermal, and photolytic stress.[1]

Q3: What is the mechanism of action of nandrolone, the active metabolite of NPP?

A3: Nandrolone, the active form of NPP, functions by binding to androgen receptors.[2] This binding initiates a series of events that modulate gene expression, leading to anabolic effects such as increased protein synthesis and muscle growth.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of nandrolone phenylpropionate and its degradation products by High-Performance Liquid Chromatography (HPLC).

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Interaction with active sites on the HPLC column. - Incompatible sample solvent. - Column overload.- Use a high-purity silica (B1680970) column. - Ensure the sample is dissolved in the mobile phase. - Reduce the injection volume or sample concentration.
Ghost Peaks - Contaminants in the mobile phase or from the HPLC system. - Carryover from previous injections.- Use high-purity HPLC-grade solvents and freshly prepared mobile phase. - Implement a thorough needle wash protocol between injections. - Flush the HPLC system and column regularly.
Baseline Noise or Drift - Air bubbles in the system. - Contaminated detector cell. - Inconsistent mobile phase composition.- Degas the mobile phase thoroughly. - Flush the detector cell. - Ensure proper mixing of the mobile phase and check for leaks.
Poor Resolution - Inappropriate mobile phase composition. - Column degradation. - Flow rate is too high.- Optimize the mobile phase composition (e.g., ratio of organic solvent to buffer). - Replace the column if it has deteriorated. - Reduce the flow rate to improve separation.
Inconsistent Retention Times - Fluctuations in column temperature. - Changes in mobile phase composition over time. - Inconsistent flow rate.- Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase daily. - Check the pump for proper functioning and ensure there are no leaks.
Difficulty in Analyzing Oily Formulations - Matrix interference from the oil. - Poor extraction of the analyte from the oil.- Employ a validated extraction method, such as liquid-liquid extraction or solid-phase extraction, to remove the oily matrix before HPLC analysis.[5][6]

Identified Impurities and Degradation Products of Nandrolone Phenylpropionate

The following table summarizes the known impurities and degradation products of nandrolone phenylpropionate.

Compound NameStructureType
Nandrolone Phenylpropionate (NPP) [Chemical structure of Nandrolone Phenylpropionate]Active Pharmaceutical Ingredient
Impurity 1 (Phenylpropionic acid) [Chemical structure of Phenylpropionic acid]Process Impurity / Degradation Product
Impurity 2 (Nandrolone) [Chemical structure of Nandrolone]Major Degradation Product
Impurity 3 (Estr-4-en-3,17-dione) [Chemical structure of Estr-4-en-3,17-dione]Process Impurity
Impurity 4 (Nandrolone Dimer) [Chemical structure of Nandrolone Dimer]Process Impurity
Impurity 5 (6β-hydroxynandrolone phenylpropionate) [Chemical structure of 6β-hydroxynandrolone phenylpropionate]Process Impurity
Impurity 6 (3-ethoxy-estra-3,5-dien-17-one) [Chemical structure of 3-ethoxy-estra-3,5-dien-17-one]Process Impurity

Structures are based on the publication by Bharti et al. (2021).[1]

Experimental Protocols

Stability-Indicating HPLC Method for Nandrolone Phenylpropionate

This protocol is based on the method described by Bharti et al. (2021) for the determination of nandrolone phenylpropionate and its impurities.[1]

Chromatographic Conditions:

  • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% orthophosphoric acid in a water:methanol mixture (90:10, v/v)

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    10 50
    30 60
    40 70
    45 40

    | 50 | 40 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

Sample Preparation:

  • Prepare a stock solution of nandrolone phenylpropionate in a diluent of water and acetonitrile (20:80, v/v).

  • For the analysis of finished products, extract the active ingredient from the formulation matrix using a suitable and validated extraction procedure. For oily injections, a liquid-liquid extraction or solid-phase extraction may be necessary.[5][6]

Forced Degradation Studies Protocol

To assess the stability of nandrolone phenylpropionate, forced degradation studies can be performed under the following conditions:[1]

  • Acidic Degradation: Reflux with 0.1 N HCl at 80°C for 2 hours.

  • Basic Degradation: Reflux with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat with 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_stress_studies Forced Degradation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis raw_material NPP Raw Material std_solution Standard Solution Preparation raw_material->std_solution acid Acidic Stress raw_material->acid base Basic Stress raw_material->base oxidation Oxidative Stress raw_material->oxidation thermal Thermal Stress raw_material->thermal photo Photolytic Stress raw_material->photo formulation NPP Formulation (e.g., Oily Injection) extraction Extraction (if required) formulation->extraction extraction->std_solution hplc_system HPLC System std_solution->hplc_system acid->hplc_system base->hplc_system oxidation->hplc_system thermal->hplc_system photo->hplc_system data_acquisition Data Acquisition hplc_system->data_acquisition chromatogram Chromatogram data_acquisition->chromatogram peak_identification Peak Identification chromatogram->peak_identification quantification Quantification of NPP & Impurities peak_identification->quantification report Final Report quantification->report

Caption: Experimental workflow for identifying NPP degradation products.

androgen_receptor_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis npp Nandrolone Phenylpropionate (NPP) hydrolysis Hydrolysis npp->hydrolysis Enzymatic Cleavage nandrolone Nandrolone hydrolysis->nandrolone ar_hsp_complex AR HSP nandrolone->ar_hsp_complex Binding & HSP Dissociation ar Androgen Receptor (AR) hsp Heat Shock Proteins (HSP) ar_hsp_complex:f0->ar ar_hsp_complex:f1->hsp nandrolone_ar_complex Nandrolone-AR Complex ar_hsp_complex->nandrolone_ar_complex dimerization Dimerization nandrolone_ar_complex->dimerization Nuclear Translocation dimer Nandrolone-AR Dimer dimerization->dimer are Androgen Response Element (ARE) on DNA dimer->are Binding transcription Gene Transcription are->transcription mrna mRNA transcription->mrna translation Translation mrna->translation proteins Proteins translation->proteins anabolic_effects Anabolic Effects (e.g., Muscle Growth) proteins->anabolic_effects

Caption: Androgen receptor signaling pathway for nandrolone.

References

Technical Support Center: Nandrolone Phenylpropionate Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nandrolone (B1676933) phenylpropionate (NPP) quantification assays.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Chromatography Issues

Question: Why am I seeing poor peak shape (tailing or fronting) for my nandrolone phenylpropionate peak in HPLC?

Answer:

Peak tailing or fronting for NPP can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Column Issues:

    • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.[1]

    • Column Contamination: Buildup of contaminants from the sample matrix on the column frit or packing material can cause peak shape problems. Try back-flushing the column or using a guard column to protect your analytical column.[2][3]

    • Deterioration of Packing Material: Over time, the stationary phase can degrade, especially at extreme pH or high temperatures. This can expose active sites (e.g., free silanols) that interact with the analyte, causing tailing. Consider replacing the column if it's old or has been used extensively.

  • Mobile Phase and Sample Mismatch:

    • Incorrect Mobile Phase pH: For basic compounds, a mobile phase with a pH that is too high can lead to interactions with residual silanol (B1196071) groups on the column, causing tailing. Ensure your mobile phase is adequately buffered at an appropriate pH.

    • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve your sample in the mobile phase.

  • Instrumental Problems:

    • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.[1] Ensure all connections are secure and tubing is as short as possible.

Question: My retention time for nandrolone phenylpropionate is shifting between injections. What could be the cause?

Answer:

Retention time variability can compromise the reliability of your assay. Here are the common culprits:

  • Inconsistent Mobile Phase Composition:

    • Poorly Mixed Mobile Phase: Ensure your mobile phase components are thoroughly mixed and degassed.

    • Solvent Evaporation: Over time, volatile organic solvents in the mobile phase can evaporate, changing its composition and affecting retention times. Prepare fresh mobile phase daily.

  • Fluctuations in Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times. Use a column oven to ensure a stable temperature.

  • Pump and System Leaks: Leaks in the HPLC system can lead to a drop in pressure and inconsistent flow rates, causing retention time shifts. Check for any visible leaks and perform a system pressure test.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times, especially at the beginning of a sequence.

Mass Spectrometry (MS) Issues

Question: I am experiencing low signal intensity or no signal at all for nandrolone phenylpropionate in my LC-MS/MS assay. What should I check?

Answer:

Low or no signal in LC-MS/MS is a common issue. Here's a checklist to diagnose the problem:

  • Sample Preparation and Matrix Effects:

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of NPP, leading to a reduced signal.[4] Optimize your sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.

    • Analyte Stability: NPP may be unstable in certain biological matrices or under specific storage conditions. Ensure proper sample handling and storage.

  • Mass Spectrometer Settings:

    • Incorrect Ionization Mode: While ESI positive mode is common for steroids, confirm the optimal ionization mode for NPP in your system.

    • Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated.[5]

    • Source Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages for maximum NPP signal.[6]

  • Chromatographic Co-elution: If NPP co-elutes with a highly abundant matrix component, it can lead to significant ion suppression. Adjust your chromatographic method to separate NPP from these interferences.

Question: I'm observing high background noise or "ghost peaks" in my chromatograms. What is the source of this contamination?

Answer:

High background and ghost peaks are often due to contamination. Here’s how to troubleshoot:

  • System Contamination:

    • Carryover: Previous samples, especially highly concentrated ones, can adsorb to surfaces in the injector, tubing, or column and elute in subsequent runs. Implement a robust needle wash protocol and inject blanks between samples to check for carryover.

    • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents.

  • Sample-Related Contamination:

    • Plasticizers: Leachates from plastic tubes or well plates can be a source of contamination. Use polypropylene (B1209903) or glass containers where possible.

Sample Preparation Issues

Question: What are the best practices for preparing nandrolone phenylpropionate samples from oily formulations for analysis?

Answer:

Extracting NPP from oily formulations requires careful consideration to ensure complete extraction and removal of the oily matrix.

  • Liquid-Liquid Extraction (LLE): This is a common method. A typical procedure involves diluting the oily sample in a non-polar solvent like hexane (B92381) and then extracting the NPP into a more polar, immiscible solvent like acetonitrile (B52724) or methanol.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract. The oily sample can be diluted in a non-polar solvent and loaded onto a reversed-phase SPE cartridge. After washing with a weak solvent to remove the oil, the NPP is eluted with a stronger organic solvent.

Question: How can I minimize matrix effects when quantifying nandrolone phenylpropionate in plasma or urine?

Answer:

Matrix effects can significantly impact the accuracy and precision of your assay. Here are some strategies to mitigate them:

  • Effective Sample Cleanup: As mentioned, SPE is generally superior to protein precipitation for removing phospholipids (B1166683) and other matrix components that cause ion suppression.

  • Chromatographic Separation: Develop a robust chromatographic method that separates NPP from the bulk of the matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects, as it behaves similarly to the analyte during sample preparation and ionization.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.

Experimental Protocols and Data

Representative HPLC-UV Method for NPP Quantification

This protocol is based on a validated method for the determination of NPP in pharmaceutical formulations.[7][8][9]

  • Instrumentation: HPLC system with UV detector.

  • Column: Luna Phenomenex CN (250 mm x 4.6 mm, 5 µm).[7][8][9]

  • Mobile Phase: Isocratic mixture of 10 mM phosphate (B84403) buffer and acetonitrile (50:50, v/v).[7][8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.[7][8]

  • Injection Volume: 20 µL.

  • Sample Preparation (for oily injection):

    • Transfer the content of the ampoule to a volumetric flask.

    • Add ethyl alcohol and shake thoroughly to extract the drug.

    • Filter the solution.

    • Dilute an aliquot of the filtrate with the mobile phase to the desired concentration.[7]

Quantitative Data Summary: HPLC-UV Method Validation

ParameterResultReference
Linearity Range0.050 - 25 µg/mL[7][8]
Correlation Coefficient (r²)0.9994[7][8]
Intra-day Precision (%RSD)0.219 - 0.609%[7][8]
Inter-day Precision (%RSD)0.441 - 0.875%[7][8]
Limit of Detection (LOD)0.010 µg/mL[7][8]
Limit of Quantitation (LOQ)0.050 µg/mL[7][8]
Accuracy (Recovery)93.3% - 109.0% for impurities[10]
General Workflow for LC-MS/MS Quantification in Biological Matrices

This workflow outlines the key steps for quantifying NPP in plasma or urine using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma/Urine Sample Fortification Fortify with Internal Standard Sample->Fortification Extraction Extraction (LLE or SPE) Fortification->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for NPP quantification in biological samples.

Signaling Pathway

Nandrolone Mechanism of Action

Nandrolone, an anabolic-androgenic steroid, exerts its effects primarily by binding to and activating the androgen receptor (AR).[11][12] This interaction initiates a cascade of molecular events leading to its anabolic effects, such as increased muscle mass and protein synthesis.[13][14]

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects NPP Nandrolone Phenylpropionate (NPP) AR_complex Androgen Receptor (AR) -HSP90 Complex NPP->AR_complex Enters cell and binds to AR NPP_AR NPP-AR Complex AR_complex->NPP_AR HSP90 dissociates NPP_AR_dimer NPP-AR Dimer NPP_AR->NPP_AR_dimer Dimerization and Translocation to Nucleus ARE Androgen Response Element (ARE) on DNA NPP_AR_dimer->ARE Binds to ARE Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_synthesis Increased Protein Synthesis & Nitrogen Retention mRNA->Protein_synthesis Translation Muscle_growth Muscle Growth (Anabolism) Protein_synthesis->Muscle_growth

Caption: Nandrolone androgen receptor signaling pathway.

References

Technical Support Center: Overcoming Matrix Effects in Nandrolone Phenylpropionate Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of nandrolone (B1676933) phenylpropionate (NPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues related to matrix effects in the LC-MS/MS bioanalysis of nandrolone phenylpropionate.

Q1: I am observing significant signal suppression for nandrolone phenylpropionate in my plasma samples. What is the likely cause and how can I mitigate it?

A1: Signal suppression in the analysis of nandrolone phenylpropionate from plasma is commonly caused by co-eluting endogenous matrix components, particularly phospholipids (B1166683). These molecules can interfere with the ionization of NPP in the mass spectrometer's ion source, leading to a decreased signal.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): This is often the most effective method for removing phospholipids. A mixed-mode SPE sorbent can provide superior cleanup compared to traditional reversed-phase sorbents.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective but may be less efficient at removing all interfering lipids compared to SPE.

    • Protein Precipitation (PPT): While the simplest method, PPT is the least effective at removing phospholipids and is most likely to result in significant matrix effects. It is generally not recommended for sensitive bioanalysis of NPP without further cleanup steps.

  • Chromatographic Separation: Ensure your LC method adequately separates nandrolone phenylpropionate from the region where phospholipids typically elute. Phospholipids are often observed at the beginning of the chromatogram in reversed-phase LC. Adjusting the gradient profile to increase the retention of NPP can help move it away from this interference zone.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard for nandrolone phenylpropionate is highly recommended. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of signal suppression during data processing.

Q2: My recovery of nandrolone phenylpropionate is low and inconsistent. What are the potential reasons and solutions?

A2: Low and variable recovery can be attributed to several factors during sample preparation.

Troubleshooting Steps:

  • Inadequate Extraction from Proteins: Nandrolone phenylpropionate, being a steroid, has high protein binding. Ensure your initial protein disruption step is sufficient. If using protein precipitation, ensure the correct ratio of precipitant to sample is used and that vortexing is thorough. For LLE and SPE, a protein disruption step prior to extraction is also beneficial.

  • Incorrect pH for LLE: The pH of the sample can influence the extraction efficiency in LLE. While nandrolone phenylpropionate is neutral, adjusting the pH might help to suppress the extraction of acidic or basic interferences.

  • Improper SPE Method: For solid-phase extraction, ensure the following:

    • The sorbent is appropriate for a moderately nonpolar compound like NPP. A C18 or a mixed-mode sorbent is a good choice.

    • The conditioning and equilibration steps are performed correctly to activate the sorbent.

    • The wash steps are optimized to remove interferences without eluting the analyte.

    • The elution solvent is strong enough to fully recover NPP from the sorbent.

  • Adsorption to Labware: Nandrolone phenylpropionate can be "sticky" and adsorb to glass or plastic surfaces, especially at low concentrations. Using silanized glassware or low-binding polypropylene (B1209903) tubes can help minimize this issue.

Q3: I'm seeing a high background or interfering peaks in my chromatogram. How can I identify and eliminate them?

A3: High background and interfering peaks can compromise the accuracy and precision of your assay.

Troubleshooting Steps:

  • Source of Interference:

    • Matrix Components: As discussed, phospholipids are a major source of interference.

    • Plasticizers: Contaminants from plastic labware can leach into your samples and solvents.

    • Co-administered Drugs: Other medications the subject may be taking can interfere.

  • Improving Sample Cleanup: A more rigorous sample preparation method, such as SPE, is the most effective way to remove a broad range of interferences.

  • Optimizing Chromatography:

    • Increase Resolution: Use a column with a smaller particle size or a longer column to improve the separation of NPP from interfering peaks.

    • Modify Mobile Phase: Adjusting the organic solvent composition or the pH of the aqueous phase can alter the selectivity of the separation.

  • Mass Spectrometry:

    • Check for Isobaric Interferences: Ensure that your selected precursor and product ions are specific to nandrolone phenylpropionate and not shared by any known metabolites or other compounds.

    • Optimize MS/MS Transitions: Select specific and high-intensity precursor and product ions to minimize the contribution of background noise. For nandrolone phenylpropionate, the precursor ion is typically the [M+H]+ adduct.

Data Presentation

The choice of sample preparation is critical in minimizing matrix effects and ensuring high recovery. The following tables summarize representative quantitative data comparing Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the analysis of moderately nonpolar steroids like nandrolone phenylpropionate from plasma.

Table 1: Comparison of Recovery for Different Sample Preparation Methods

Sample Preparation MethodAnalyteAverage Recovery (%)Standard Deviation (%)
Protein Precipitation (PPT)Moderately Nonpolar Steroid8512
Liquid-Liquid Extraction (LLE)Moderately Nonpolar Steroid928
Solid-Phase Extraction (SPE)Moderately Nonpolar Steroid984

Note: Data is representative and actual values may vary depending on the specific protocol and laboratory conditions.

Table 2: Comparison of Matrix Effects for Different Sample Preparation Methods

Sample Preparation MethodAnalyteAverage Matrix Effect (%)Standard Deviation (%)
Protein Precipitation (PPT)Moderately Nonpolar Steroid-45 (Suppression)15
Liquid-Liquid Extraction (LLE)Moderately Nonpolar Steroid-20 (Suppression)10
Solid-Phase Extraction (SPE)Moderately Nonpolar Steroid-5 (Suppression)5

Note: Matrix effect is calculated as ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) * 100%. Negative values indicate ion suppression.

Experimental Protocols

Below are detailed methodologies for common experiments in nandrolone phenylpropionate bioanalysis.

Protocol 1: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
  • Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727).

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 20% methanol in water.

    • Wash with 1 mL of hexane.

  • Elution: Elute nandrolone phenylpropionate with 1 mL of a 90:10 (v/v) mixture of dichloromethane (B109758) and methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Nandrolone Phenylpropionate: Precursor Ion (m/z) 407.3 -> Product Ion (m/z) 275.2

    • Nandrolone (Metabolite): Precursor Ion (m/z) 275.2 -> Product Ion (m/z) 109.1

Visualizations

Experimental Workflow for Sample Preparation and Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample pretreat Pre-treatment (Acidification) plasma->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elution Elution spe->elution evap Evaporation & Reconstitution elution->evap lc UHPLC Separation evap->lc Injection ms Mass Spectrometry (Detection) lc->ms data Data Processing ms->data

Caption: Workflow for nandrolone phenylpropionate bioanalysis.

Troubleshooting Logic for Low Analyte Signal

troubleshooting_low_signal start Low Analyte Signal check_is Is Internal Standard Signal Also Low? start->check_is matrix_effect Potential Matrix Effect (Ion Suppression) check_is->matrix_effect Yes recovery_issue Potential Recovery Issue check_is->recovery_issue No improve_cleanup Improve Sample Cleanup (e.g., use SPE) matrix_effect->improve_cleanup optimize_lc Optimize Chromatography to Separate from Interferences matrix_effect->optimize_lc check_prep Review Sample Prep Protocol recovery_issue->check_prep check_adsorption Investigate Adsorption to Labware recovery_issue->check_adsorption androgen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nandrolone Nandrolone AR Androgen Receptor (AR) Nandrolone->AR binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer translocation & dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Technical Support Center: Enhancing Nandrolone Phenylpropionate (NPP) Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of nandrolone (B1676933) phenylpropionate (NPP) in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving Nandrolone Phenylpropionate (NPP)?

A1: Nandrolone Phenylpropionate is a hydrophobic steroid that is practically insoluble in water[1]. Therefore, organic solvents are necessary to prepare stock solutions for in vitro assays. Common and effective solvents include:

  • Dimethyl sulfoxide (B87167) (DMSO): This is a widely used solvent for preparing high-concentration stock solutions of hydrophobic compounds for cell-based assays[2][3].

  • Dimethylformamide (DMF): Another suitable solvent for creating stock solutions of NPP.

  • Ethanol: While NPP is soluble in ethanol, its solubility is lower compared to DMSO and DMF.

  • Other Solvents: NPP is also reported to be soluble in chloroform, dichloromethane, acetone, and tea oil, and slightly soluble in vegetable oil[1][4].

Q2: My NPP precipitates when I dilute my DMSO stock solution into the aqueous cell culture medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the aqueous medium cannot maintain the high concentration of the hydrophobic compound that was soluble in the organic stock solvent. Here are several strategies to overcome this:

  • Optimize the Final DMSO Concentration: For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxicity, though some cell lines can tolerate up to 1%[5]. It is crucial to determine the tolerance of your specific cell line with a solvent tolerance test.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. This involves creating intermediate dilutions in your cell culture medium, which gradually decreases the solvent concentration and can help keep the compound in solution[5].

  • Vigorous Mixing: When adding the NPP stock solution to the aqueous buffer or medium, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion[5].

  • Pre-warm the Medium: Adding the compound to a pre-warmed medium (37°C) can sometimes improve solubility.

  • Use of Excipients: Consider incorporating solubilizing agents like cyclodextrins into your formulation.

Q3: What is the recommended method for preparing an NPP stock solution?

A3: To prepare a stock solution of NPP, follow these general steps:

  • Equilibrate: Allow the vial of solid NPP to reach room temperature before opening to prevent condensation.

  • Weigh: Carefully weigh the desired amount of NPP powder.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonication or gentle warming in a 37°C water bath can aid in complete dissolution[2][4][6]. Ensure the final solution is clear and free of particulates.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed, light-protected vials at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: How can cyclodextrins improve the solubility of NPP?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, like steroids, forming inclusion complexes[7]. This complexation increases the apparent aqueous solubility of the drug. For steroids, β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to be effective solubilizing agents[7][8]. The use of HP-β-CD can significantly increase the aqueous solubility and stability of various steroids[8].

Q5: What is the mechanism of action of NPP that I should consider when designing my in vitro assay?

A5: Nandrolone Phenylpropionate is a prodrug that is converted to the active form, nandrolone, in the body[9]. Nandrolone is an androgen receptor (AR) agonist. Upon binding to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, which in turn modulates the transcription of target genes involved in processes like protein synthesis[10][11]. This signaling can also involve cross-talk with other pathways, such as the mTOR signaling pathway, which is a key regulator of cell growth and protein synthesis[12][13][14].

Troubleshooting Guides

Issue 1: Persistent Precipitation of NPP in Cell Culture Medium
Potential Cause Troubleshooting Step Rationale
Exceeding Aqueous Solubility Limit Decrease the final concentration of NPP in your assay.Even with co-solvents, there is a maximum concentration of a hydrophobic compound that can be maintained in an aqueous solution.
High Final Solvent Concentration Perform a solvent tolerance test to determine the maximum allowable solvent concentration for your specific cell line without inducing toxicity. Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%[5].High concentrations of organic solvents can be cytotoxic and can also alter cell membrane properties, affecting experimental outcomes.
Improper Dilution Technique Prepare a series of intermediate dilutions in pre-warmed (37°C) culture medium. Add the NPP stock solution dropwise while vortexing the medium to ensure rapid and even dispersion.Gradual dilution and immediate mixing prevent the formation of localized high concentrations of NPP that can lead to precipitation.
Interaction with Media Components If using serum-containing media, try reducing the serum concentration or using a serum-free formulation for the initial dissolution test.Serum proteins can sometimes interact with hydrophobic compounds, leading to aggregation and precipitation.
Use of Solubilizing Excipients Prepare a complex of NPP with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to the culture medium.Cyclodextrins can encapsulate NPP, increasing its apparent solubility in the aqueous medium.
Issue 2: Inconsistent or Non-reproducible Assay Results
Potential Cause Troubleshooting Step Rationale
Incomplete Dissolution of Stock Solution Visually inspect your stock solution for any undissolved particles. If present, try further vortexing, sonication, or gentle warming (37°C)[2][4][6].An incompletely dissolved stock solution will lead to inaccurate and variable final concentrations in your assay.
Degradation of NPP Prepare fresh stock solutions and working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots.NPP may degrade over time, especially in solution and when exposed to light or temperature fluctuations. A stability-indicating HPLC method has shown NPP to be stable in a diluent for 24 hours at 25°C[15].
Cell Health and Viability Regularly check the health and viability of your cell cultures. Ensure cells are in the exponential growth phase and at the correct seeding density.Unhealthy or stressed cells can respond differently to experimental treatments, leading to variability in results.
Solvent Effects Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental wells.Solvents can have biological effects on their own. A vehicle control allows you to differentiate between the effects of the solvent and the effects of NPP.

Data Presentation

Table 1: Solubility of Nandrolone Phenylpropionate in Various Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)50 mg/mL (122.98 mM)[2]
Dimethyl sulfoxide (DMSO)3 mg/mL[16]
Dimethylformamide (DMF)25 mg/mL[16]
Ethanol0.33 mg/mL[16]
WaterPractically Insoluble[1]
AlcoholSoluble[1]
Tea OilSoluble[1]
Vegetable OilSlightly Soluble[1]

Note: Solubility values can vary depending on the purity of the compound, the solvent, and the temperature.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Nandrolone Phenylpropionate Stock Solution in DMSO

Materials:

  • Nandrolone Phenylpropionate (NPP) powder (Molecular Weight: 406.56 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Calculate the required mass of NPP to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 4.066 mg of NPP.

  • Carefully weigh the calculated amount of NPP powder and transfer it to a sterile amber vial.

  • Add the calculated volume of DMSO to the vial.

  • Securely cap the vial and vortex at maximum speed for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath for 10-15 minutes, followed by vortexing[2][4][6].

  • Once the NPP is completely dissolved, dispense the stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of NPP Working Solutions in Cell Culture Medium

Materials:

  • 10 mM NPP stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM), pre-warmed to 37°C

  • Sterile conical tubes for dilution

Procedure:

  • Thaw one aliquot of the 10 mM NPP stock solution at room temperature.

  • Perform a serial dilution to achieve the desired final concentration in the cell culture medium. For example, to prepare a 10 µM working solution:

    • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed cell culture medium in a sterile tube. This results in a 10 µM working solution with a final DMSO concentration of 0.1%.

    • Vortex the intermediate dilution immediately and thoroughly.

  • Add the appropriate volume of the working solution to your cell culture plates. For instance, if you add 100 µL of this 10 µM working solution to wells already containing 100 µL of medium with cells, the final concentration of NPP will be 5 µM. Adjust volumes accordingly for your desired final concentration.

  • Always include a vehicle control containing the same final concentration of DMSO as your treated wells.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_qc Quality Control / Troubleshooting start Start: Weigh NPP Powder dissolve Dissolve in 100% DMSO (Vortex, Sonicate, or Warm) start->dissolve stock High Concentration Stock Solution (e.g., 10 mM) dissolve->stock serial_dilution Serial Dilution in Pre-warmed Culture Medium stock->serial_dilution working_solution Final Working Solution (e.g., 10 µM, <0.5% DMSO) serial_dilution->working_solution add_to_cells Add Working Solution to Cell Culture working_solution->add_to_cells check_precipitation Visually Inspect for Precipitation working_solution->check_precipitation incubate Incubate (e.g., 24, 48, 72 hours) add_to_cells->incubate vehicle_control Include Vehicle Control (DMSO only) add_to_cells->vehicle_control analysis Perform Assay (e.g., Viability, Gene Expression) incubate->analysis end End: Data Analysis analysis->end check_precipitation->serial_dilution Adjust Dilution Technique

Caption: Experimental workflow for preparing and using NPP in in vitro assays.

androgen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis & Cell Growth NPP Nandrolone Phenylpropionate (NPP) Nandrolone Nandrolone NPP->Nandrolone Metabolism AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSPs) Nandrolone->AR_complex Binds to AR AR_Nandrolone AR-Nandrolone Complex AR_complex->AR_Nandrolone HSPs Dissociate AR_dimer AR-Nandrolone Dimer AR_Nandrolone->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA mTOR mTOR Pathway Activation AR_dimer->mTOR Cross-talk Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins Translation->Proteins CellGrowth Increased Muscle Mass & Cell Growth Proteins->CellGrowth mTOR->Translation Promotes

Caption: Nandrolone Phenylpropionate signaling pathway leading to protein synthesis.

References

Technical Support Center: Forced Degradation Studies of Nandrolone Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Nandrolone (B1676933) Phenylpropionate (NPP).

Frequently Asked Questions (FAQs)

Q1: Under what conditions does Nandrolone Phenylpropionate primarily degrade?

A1: Nandrolone Phenylpropionate is most susceptible to degradation under acidic and basic hydrolytic conditions.[1] Studies have shown significant degradation when exposed to acids (like hydrochloric acid) and bases (like sodium hydroxide).[1] Conversely, it displays considerable stability under oxidative, thermal, and photolytic stress conditions.[1]

Q2: What is the major degradation product of Nandrolone Phenylpropionate?

A2: The primary degradation product identified in forced degradation studies is nandrolone, which is formed through the hydrolysis of the phenylpropionate ester linkage.[1]

Q3: What is a suitable analytical technique for monitoring the forced degradation of Nandrolone Phenylpropionate?

A3: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.[1][2] This method should be capable of separating the intact drug from its degradation products and any potential impurities.[1] A method using a C18 or similar column with a gradient elution of an acidic buffer/methanol (B129727) and acetonitrile (B52724) mobile phase has proven effective.[1] Detection is typically performed using a photodiode array (PDA) detector to ensure peak purity.[1]

Q4: What are the typical stress conditions for a forced degradation study of Nandrolone Phenylpropionate?

A4: Typical stress conditions involve exposing a solution of Nandrolone Phenylpropionate to the following:

  • Acid Hydrolysis: 0.5 N Hydrochloric Acid at 60°C for 2 hours.[1]

  • Base Hydrolysis: 0.5 N Sodium Hydroxide at room temperature for 1 hour.[1]

  • Oxidative Degradation: 5% Hydrogen Peroxide at 60°C for 6 hours.[1]

  • Thermal Degradation: Solid drug substance at 70°C for 48 hours.[1]

  • Photolytic Degradation: Exposure to 1.2 million Lux hours for visible light and 200 Watt hours/m² for UV light.[1]

Troubleshooting Guides

Problem 1: No significant degradation is observed under any stress condition.

  • Possible Cause: The stress conditions may not be harsh enough for this stable molecule. While NPP is known to be stable under several conditions, a complete lack of degradation might indicate insufficient stress.

  • Solution:

    • Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).

    • Extend the exposure time to the stress condition.

    • Increase the temperature for thermal and hydrolytic studies. It is recommended to apply stress in excess of the energy from accelerated stability conditions (e.g., 40°C for 6 months).[3]

    • For photolytic studies, ensure the sample is adequately exposed to the light source.

Problem 2: The peak for Nandrolone Phenylpropionate and a degradation product are co-eluting in the HPLC chromatogram.

  • Possible Cause: The chromatographic method lacks the necessary specificity.[1]

  • Solution:

    • Modify the Mobile Phase Gradient: Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient can often increase resolution.

    • Change the Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol instead of or in combination with acetonitrile) or alter the pH of the aqueous phase.

    • Select a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.

    • Adjust the Column Temperature: Lowering or raising the column temperature can alter the selectivity of the separation.

Problem 3: Poor peak shape is observed for the main peak or the degradants.

  • Possible Cause: This can be due to several factors including column overload, inappropriate mobile phase pH, or interactions with the stationary phase.[1]

  • Solution:

    • Reduce Sample Concentration: Prepare a more dilute sample to inject, ensuring you are within the linear range of the detector.

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. For acidic and basic compounds, buffering the mobile phase at a pH at least 2 units away from the pKa can improve peak shape.

    • Use a Suitable Diluent: The sample should be dissolved in a diluent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.[1]

Experimental Protocols & Data

Experimental Workflow for Forced Degradation

The following diagram outlines the general workflow for conducting a forced degradation study of Nandrolone Phenylpropionate.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation prep Prepare NPP Stock Solution (e.g., 400 µg/mL in Acetonitrile/Water) acid Acid Hydrolysis (0.5N HCl, 60°C, 2h) prep->acid base Base Hydrolysis (0.5N NaOH, RT, 1h) prep->base oxid Oxidation (5% H2O2, 60°C, 6h) prep->oxid therm Thermal (Solid) (70°C, 48h) photo Photolytic (1.2M lux h, 200 Wh/m^2) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating RP-HPLC Method oxid->hplc therm->hplc photo->hplc neutralize->hplc pda Confirm Peak Purity using PDA Detector hplc->pda quant Quantify Degradation (%) pda->quant identify Identify Degradation Products (e.g., by MS or comparison) quant->identify

Forced degradation experimental workflow for NPP.
Primary Degradation Pathway

Nandrolone Phenylpropionate degrades primarily via hydrolysis of the ester bond to yield nandrolone and 3-phenylpropionic acid.

G NPP Nandrolone Phenylpropionate Stress Acid or Base Hydrolysis NPP->Stress Nandrolone Nandrolone PPA 3-Phenylpropionic Acid Stress->Nandrolone Stress->PPA

Hydrolytic degradation pathway of NPP.
Summary of Forced Degradation Results

The following table summarizes the typical extent of degradation observed for Nandrolone Phenylpropionate under various stress conditions.

Stress ConditionParameters% DegradationMajor Degradant
Acidic Hydrolysis 0.5 N HCl, 60°C, 2 h3.5%Nandrolone
Basic Hydrolysis 0.5 N NaOH, Room Temperature, 1 h6.7%Nandrolone
Oxidative Degradation 5% H₂O₂, 60°C, 6 hNo Degradation-
Thermal Degradation Solid State, 70°C, 48 hNo Degradation-
Photolytic Degradation 1.2 million Lux hours & 200 Wh/m²No Degradation-

Table based on data from a stability-indicating HPLC method development study.[1]

Detailed Experimental Protocol: Stability-Indicating HPLC Method

This protocol is adapted from a validated method for the analysis of Nandrolone Phenylpropionate and its impurities.[1]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[1]

    • Mobile Phase A: 0.1% Orthophosphoric acid in a water and methanol mixture (90:10, v/v).[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient Program: A linear gradient should be optimized to separate nandrolone, nandrolone phenylpropionate, and other potential impurities.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Detector Wavelength: 210 nm and 240 nm.[1]

    • Injection Volume: 20 µL.[1]

    • Sample Diluent: Water and Acetonitrile (20:80, v/v).[1]

  • Sample Preparation for Forced Degradation:

    • Accurately weigh about 20 mg of Nandrolone Phenylpropionate into a 50 mL volumetric flask.

    • Add 10 mL of acetonitrile and sonicate for 1 minute to dissolve.

    • For Acid Hydrolysis: Add 2 mL of 0.5 N HCl and keep in a water bath at 60°C for 2 hours.

    • For Base Hydrolysis: Add 2 mL of 0.5 N NaOH and keep at room temperature for 1 hour.

    • For Oxidative Degradation: Add 2 mL of 5.0% hydrogen peroxide and keep in a water bath at 60°C for 6 hours.

    • After the specified time, cool the solutions to room temperature.

    • Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

    • Dilute all samples to the final volume with the diluent. The final concentration will be approximately 400 µg/mL.[1]

References

Technical Support Center: Refining Animal Models for Nandrolone Phenylpropionate (NPP) Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their animal models for nandrolone (B1676933) phenylpropionate (NPP) research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of nandrolone phenylpropionate?

A1: Nandrolone phenylpropionate (NPP) is an anabolic-androgenic steroid (AAS) that functions as a synthetic agonist of the androgen receptor (AR).[1] Its primary mechanism involves binding to the AR in the cytoplasm of target cells. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the NPP-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3][4][5] This results in the anabolic effects of NPP, such as increased protein synthesis and muscle growth.[6]

Q2: What are the common animal models used for NPP research?

A2: Rodents, particularly rats and mice, are the most common animal models for studying the effects of NPP.[7][8][9][10][11] Porcine models have also been used to investigate histological changes in muscle tissue.[12] The choice of model often depends on the specific research question, with rats being frequently used for studies on body composition, muscle metabolism, and behavioral effects.[7][8][9][10][11]

Q3: What are the typical dosages of NPP used in rat models?

A3: Dosages of NPP in rat models can vary depending on the study's objectives. For instance, studies investigating the anabolic effects on body composition and muscle protein metabolism in female rats have used daily subcutaneous injections of 1, 4, and 10 mg/kg body weight for 10 days.[9][10][11][13] Another study in burned rats used an intramuscular injection of 5 mg/kg every other day.[14][15] It is crucial to conduct dose-response studies to determine the optimal dosage for your specific experimental paradigm.

Q4: How does the phenylpropionate ester affect the administration schedule of nandrolone?

A4: The phenylpropionate ester in NPP is shorter than the decanoate (B1226879) ester found in Nandrolone Decanoate (Deca-Durabolin). This results in a faster release of nandrolone and a shorter half-life.[1] Consequently, NPP requires more frequent administration, typically every other day or every few days, to maintain stable blood concentrations of the hormone.[16][17]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected behavioral changes in rodent models.

  • Question: My NPP-treated rats are showing inconsistent or no significant changes in behavioral tests (e.g., aggression, anxiety). What could be the cause?

  • Answer:

    • Dosage and Duration: The behavioral effects of nandrolone can be dose-dependent and may require chronic administration to manifest.[9][10][11] Ensure your dosage and treatment duration are sufficient to induce the expected changes. Consider a pilot study with varying doses and time points.

    • Animal Strain and Sex: Different strains of rats or mice may exhibit varying sensitivities to androgens. The sex of the animal is also a critical factor, as hormonal backgrounds differ. Clearly report the strain and sex of your animals.

    • Timing of Behavioral Testing: The timing of behavioral assessments relative to the last NPP injection can influence the results. Establish a consistent schedule for testing.

    • Environmental Stressors: Stress can significantly impact behavior and may confound the effects of NPP. Ensure a stable and low-stress environment for the animals, including proper handling and acclimatization to the testing apparatus.

Issue 2: High variability in muscle hypertrophy among treated animals.

  • Question: I am observing high variability in the degree of muscle hypertrophy in my NPP-treated group. How can I reduce this variability?

  • Answer:

    • Injection Technique: Improper or inconsistent intramuscular injection technique can lead to variable absorption rates. Ensure all personnel are properly trained in administering injections to the correct depth and location. Rotate injection sites to avoid local tissue irritation.

    • Vehicle Preparation: The vehicle used to dissolve NPP can affect its stability and bioavailability. A common vehicle is a sterile oil (e.g., sesame oil, arachis oil) or a suspension in carboxymethyl cellulose.[9][18] Ensure the NPP is completely dissolved or homogenously suspended before each injection.

    • Diet and Exercise: The anabolic effects of NPP are more pronounced with adequate protein intake and physical activity. Ensure a standardized diet with sufficient protein and consider incorporating a controlled exercise regimen if it aligns with your research goals.

    • Baseline Measurements: Record individual baseline body weight and muscle mass before starting the treatment to account for individual differences in the final analysis.

Issue 3: Adverse health effects or mortality in the animal colony.

  • Question: Some of my animals are showing adverse health effects like lethargy, weight loss, or have died during the experiment. What should I do?

  • Answer:

    • Dosage and Toxicity: High doses of AAS can lead to toxicity, affecting organs such as the liver and kidneys.[19][20] The observed adverse effects might be signs of toxicity. Consider reducing the dosage or the frequency of administration.

    • Animal Health Monitoring: Implement a rigorous health monitoring plan. This should include daily observation for clinical signs of distress, and regular body weight measurements.

    • Necropsy and Histopathology: In the event of an animal's death, perform a necropsy and histopathological examination of major organs to determine the cause of death and identify any potential organ damage.

    • Consult with a Veterinarian: It is crucial to consult with a laboratory animal veterinarian to diagnose and manage any health issues in your colony.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of Nandrolone Phenylpropionate on Body Composition in Female Rats (10-day treatment) [3][4][10][11][13][14]

Dosage (mg/kg/day)Change in Body WeightChange in Body ProteinChange in Body Fat
1Significant Increase+9%No significant change
4No significant change+9%Significant Reduction (32%)
10No significant change+9%Significant Reduction (32%)

Experimental Protocols

Protocol 1: Preparation and Administration of NPP in Rodents
  • Materials:

    • Nandrolone Phenylpropionate powder

    • Sterile vehicle (e.g., sesame oil, arachis oil)

    • Sterile glass vials

    • Syringes and needles (appropriate gauge for the animal model)

    • Scale and weighing paper

    • Vortex mixer

    • 70% ethanol (B145695)

  • Vehicle Preparation (Example with Sesame Oil):

    • Under a sterile hood, filter the sesame oil through a 0.22 µm syringe filter into a sterile vial.

  • NPP Solution Preparation:

    • Calculate the required amount of NPP powder based on the desired concentration and final volume.

    • Aseptically weigh the NPP powder and transfer it to the sterile vial containing the vehicle.

    • Gently warm the vial (if necessary) and vortex until the NPP is completely dissolved.

    • Store the solution protected from light.[21]

  • Administration (Subcutaneous Injection):

    • Gently restrain the animal.

    • Wipe the injection site (e.g., the scruff of the neck) with 70% ethanol.

    • Pinch the skin to form a tent.

    • Insert the needle at the base of the tented skin, parallel to the body.

    • Aspirate to ensure you have not entered a blood vessel.

    • Slowly inject the NPP solution.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Protocol 2: Histological Analysis of Muscle Tissue
  • Tissue Collection:

    • At the end of the experimental period, euthanize the animal using an approved method.

    • Carefully dissect the target muscle (e.g., gastrocnemius, tibialis anterior).

    • Remove any excess connective tissue.

  • Tissue Fixation and Processing:

    • For paraffin (B1166041) embedding, fix the muscle tissue in 10% neutral buffered formalin for 24-48 hours.

    • Dehydrate the tissue through a series of graded ethanol solutions.

    • Clear the tissue in xylene.

    • Infiltrate and embed the tissue in paraffin wax.

    • For frozen sections, embed the fresh muscle tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly in isopentane (B150273) cooled by liquid nitrogen.[22]

  • Sectioning and Staining:

    • Cut thin sections (e.g., 5-10 µm) using a microtome or cryostat.

    • Mount the sections on glass slides.

    • Stain the sections with Hematoxylin and Eosin (H&E) to visualize general muscle morphology, including fiber size, shape, and the presence of any cellular infiltrates.[22]

  • Analysis:

    • Examine the stained sections under a light microscope.

    • Quantify parameters such as muscle fiber cross-sectional area (CSA) using image analysis software.

Visualizations

Nandrolone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus NPP Nandrolone Phenylpropionate (NPP) AR Androgen Receptor (AR) NPP->AR Binds AR_HSP AR-HSP Complex NPP_AR NPP-AR Complex HSP Heat Shock Proteins (HSP) AR_HSP->HSP Dissociation Dimer NPP-AR Dimer NPP_AR->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Binds to cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Gene Target Gene ARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (e.g., muscle proteins) mRNA->Protein Translation

Caption: Nandrolone Phenylpropionate (NPP) Signaling Pathway.

Experimental_Workflow start Start: Animal Acclimatization baseline Baseline Measurements (Body Weight, etc.) start->baseline randomization Randomization into Groups (Control vs. NPP) baseline->randomization treatment NPP Administration (e.g., daily injections) randomization->treatment monitoring Daily Health Monitoring treatment->monitoring behavioral Behavioral Testing (Optional, during treatment) treatment->behavioral euthanasia Euthanasia & Tissue Collection (End of treatment) monitoring->euthanasia behavioral->euthanasia histology Histological Analysis (e.g., Muscle Tissue) euthanasia->histology biochemical Biochemical Assays (e.g., Plasma analysis) euthanasia->biochemical data_analysis Data Analysis & Interpretation histology->data_analysis biochemical->data_analysis end End of Experiment data_analysis->end

Caption: General Experimental Workflow for NPP Research in Animal Models.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Observed Issue: Inconsistent Results or Adverse Events dosage Dosage/Duration issue->dosage animal Animal Strain/Sex issue->animal technique Injection Technique issue->technique environment Environmental Stressors issue->environment health Underlying Health Issues issue->health pilot Conduct Pilot Study (Dose-response) dosage->pilot standardize Standardize Protocols (Handling, Housing) animal->standardize training Ensure Proper Training (Injection, etc.) technique->training environment->standardize monitor Enhance Health Monitoring health->monitor consult Consult with Veterinarian monitor->consult

Caption: Troubleshooting Logic for NPP Animal Model Experiments.

References

Minimizing inter-assay variability in nandrolone phenylpropionate ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize inter-assay variability in nandrolone (B1676933) phenylpropionate (NPP) ELISA experiments.

Frequently Asked Questions (FAQs)

Q1: What is inter-assay variability and why is it important to minimize it?

Q2: What is an acceptable level of inter-assay coefficient of variation (%CV) for an NPP ELISA?

As a general guideline for immunoassays, an inter-assay %CV of less than 15% is considered acceptable.[2][4] However, specific kit manufacturers may provide their own expected ranges. It's important to consult the kit's manual for its specific performance characteristics.

Q3: What are the primary causes of high inter-assay variability?

Several factors can contribute to high inter-assay variability, including:

  • Reagent Variability: Differences between batches of antibodies, enzymes, and substrates.[1]

  • Instrumentation: Inconsistent performance of plate readers and pipettes.[1]

  • Procedural Inconsistencies: Variations in incubation times, temperatures, and washing techniques between assays.[1][5]

  • Operator Differences: Variations in pipetting technique and sample handling by different users.[1]

  • Environmental Conditions: Fluctuations in laboratory temperature and humidity.[1]

Troubleshooting Guide

High Inter-Assay Variability (%CV > 15%)

High variability between different assay runs can compromise the reliability of your results. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Technique - Ensure all pipettes are properly calibrated.[6][7] - Use a consistent pipetting rhythm and ensure tips are securely fitted. - For critical steps, have the same operator perform the additions across all plates if possible.
Reagent Preparation and Storage - Prepare fresh reagents for each assay run.[8] - Allow all reagents to equilibrate to room temperature before use.[7][9] - Thoroughly mix all reagents before use, but avoid foaming.[6][9] - Store reagents according to the manufacturer's instructions.[10]
Variable Incubation Conditions - Ensure consistent incubation times and temperatures for all assays.[6] - Use a properly calibrated incubator. - Seal plates securely to prevent evaporation, which can cause "edge effects".[7]
Inconsistent Washing Procedure - The washing step is critical; insufficient washing can lead to high background and poor precision.[6] - Ensure all wells are completely filled and aspirated during each wash.[11] - If using an automated plate washer, ensure it is properly maintained and that all ports are clear.[7]
Different Reagent Lots - If possible, use reagents from the same kit lot for the entire study.[1] - If using a new lot, it may be necessary to run bridging studies to ensure consistency.
Plate Reader Inconsistencies - Ensure the plate reader is calibrated.[2] - Use the same filter settings for all readings.[2] - Clean the bottom of the plate before reading to remove fingerprints or smudges.[6]
Low Signal or No Signal
Potential Cause Troubleshooting Steps
Omission of a Key Reagent - Carefully review the protocol to ensure all reagents (e.g., detection antibody, HRP conjugate, substrate) were added in the correct order.[11][12]
Inactive Reagents - Check the expiration dates of all kit components.[8] - Ensure reagents were stored at the correct temperatures. - Sodium azide (B81097) is an inhibitor of HRP; ensure it is not present in any buffers.[11][12]
Improper Standard Reconstitution - Ensure the standard is fully dissolved and was prepared within the recommended time before use.[6][9]
Incorrect Plate Reader Settings - Verify that the correct wavelength (e.g., 450 nm) is being used for the reading.[6][11]
High Background
Potential Cause Troubleshooting Steps
Insufficient Washing - Increase the number of washes or the soaking time between washes.[12] - Ensure complete aspiration of wash buffer from the wells.[11]
Contaminated Reagents - Use fresh, sterile buffers and reagents.[11] The TMB Substrate Solution should be clear and colorless before addition.[12]
Over-incubation - Reduce the incubation time for the detection antibody or substrate.[11]
Concentration of Detection Antibody is Too High - Perform a titration to determine the optimal concentration of the detection antibody.[11]

Quantitative Data Summary

The coefficient of variation (%CV) is a key metric for assessing the precision of an ELISA. It is calculated as: %CV = (Standard Deviation / Mean) * 100[5]

Type of Variation Description General Acceptance Criteria
Intra-assay %CV Variation between replicate samples on the same plate.[2]< 10%[2]
Inter-assay %CV Variation between the same sample tested on different plates/days.[2]< 15%[2][4]

Note: These are general guidelines. Always refer to the specific ELISA kit insert for manufacturer-recommended acceptance criteria.

Experimental Protocols

Standard Preparation Protocol

This protocol describes the preparation of a standard curve for a typical NPP competitive ELISA.

  • Reconstitute the Standard: Add 1.0 mL of Sample Diluent to the lyophilized NPP standard to create a stock solution. Let it stand for 10 minutes to ensure it is fully dissolved.[6][9]

  • Prepare Serial Dilutions:

    • Label a series of microcentrifuge tubes for each standard concentration.

    • Perform serial dilutions as specified in the kit manual. It is not recommended to make serial dilutions directly in the assay wells.[6]

    • The Sample Diluent serves as the zero standard (0 pg/mL).[6]

  • Use Promptly: Prepare standards within 15 minutes of use.[6][9] Do not reuse diluted standards.[6]

General NPP ELISA Workflow (Competitive Assay)

This is a generalized workflow based on common NPP ELISA kits.[6][10]

  • Preparation: Bring all reagents and samples to room temperature.[9]

  • Add Standards and Samples: Add 50 µL of each standard, blank (sample diluent), or sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.[6][9]

  • Add Detection Reagent: Immediately add 50 µL of the Biotinylated Detection Antibody working solution to each well.[6]

  • First Incubation: Cover the plate with a sealer and incubate for 45 minutes at 37°C.[6]

  • First Wash: Aspirate the liquid from each well and wash 3-5 times with Wash Buffer. After the final wash, invert the plate and blot it on absorbent paper to remove any remaining buffer.[6]

  • Add HRP Conjugate: Add 100 µL of HRP Conjugate working solution to each well.

  • Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.[9]

  • Second Wash: Repeat the wash step as described in step 5.

  • Add Substrate: Add 90 µL of TMB Substrate Solution to each well.[9]

  • Third Incubation: Cover the plate and incubate for approximately 15 minutes at 37°C, protected from light.[9]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[6]

  • Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader.[6]

Visualizations

ELISA_Troubleshooting_Workflow cluster_pipetting Pipetting & Reagents cluster_incubation Incubation & Washing cluster_equipment Equipment & Lots start High Inter-Assay Variability (%CV > 15%) pipetting Review Pipetting Technique Calibrate Pipettes Consistent Operator start->pipetting reagents Reagent Handling Equilibrate to RT Mix Thoroughly Fresh Preparation start->reagents incubation Check Incubation Consistent Time & Temp Seal Plates start->incubation washing Evaluate Washing Check Washer Complete Aspiration start->washing equipment Verify Plate Reader Calibrated? Correct Settings? start->equipment lots Check Reagent Lots Use Same Lot for Study start->lots end_node Re-run Assay & Monitor CV pipetting->end_node reagents->end_node incubation->end_node washing->end_node equipment->end_node lots->end_node NPP_ELISA_Protocol prep Prepare Reagents & Samples (Bring to Room Temperature) add_samples Add 50µL Standards/Samples to Wells prep->add_samples add_biotin_ab Add 50µL Biotinylated Detection Ab add_samples->add_biotin_ab incubate1 Incubate 45 min at 37°C add_biotin_ab->incubate1 wash1 Wash Plate 3-5x incubate1->wash1 add_hrp Add 100µL HRP Conjugate wash1->add_hrp incubate2 Incubate 30 min at 37°C add_hrp->incubate2 wash2 Wash Plate 5x incubate2->wash2 add_substrate Add 90µL TMB Substrate wash2->add_substrate incubate3 Incubate ~15 min at 37°C (in dark) add_substrate->incubate3 add_stop Add 50µL Stop Solution incubate3->add_stop read Read OD at 450 nm add_stop->read

References

Technical Support Center: Purity Analysis of Nandrolone Phenylpropionate (NPP) Active Pharmaceutical Ingredient (API)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purity analysis of Nandrolone (B1676933) Phenylpropionate (NPP) API. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in Nandrolone Phenylpropionate (NPP) API?

A1: Common impurities in NPP API can originate from the synthesis process or degradation. Process-related impurities may include starting materials and intermediates. A significant degradation product is Nandrolone, formed by the hydrolysis of the phenylpropionate ester group.[1] Other potential impurities can also be present and should be monitored.[1][2][3][4]

Q2: Which analytical technique is most suitable for NPP purity analysis?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and recommended method for determining the purity of NPP and quantifying its related substances.[1][5][6][7][8] This method has been shown to be specific, linear, precise, and accurate for this purpose.[1][5][7] Gas chromatography-mass spectrometry (GC-MS) can also be used for identification and quantification.[9][10]

Q3: What are the typical forced degradation conditions for NPP?

A3: Forced degradation studies are crucial to demonstrate the stability-indicating capability of an analytical method. For NPP, significant degradation is observed under acidic and basic conditions.[1] Typically, there is no significant degradation under oxidative, thermal, and photolytic stress.[1]

Q4: What are the acceptance criteria for the purity of NPP API?

A4: The United States Pharmacopeia (USP) monograph for Nandrolone Phenpropionate specifies that the API must contain not less than 97.0 percent and not more than 103.0 percent of C27H34O3, calculated on a dried basis.[11] Specific limits for individual and total impurities are typically established based on regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of NPP.

Problem 1: Poor peak shape (tailing or fronting) for the NPP peak.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: Ensure the mobile phase pH is appropriate for the analysis. A slightly acidic mobile phase, such as one containing 0.1% orthophosphoric acid, can improve peak shape.[1]

  • Possible Cause 2: Column overload.

    • Solution: Reduce the concentration of the sample being injected. Prepare a more dilute sample and re-inject.[12]

  • Possible Cause 3: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Problem 2: Inconsistent retention times.

  • Possible Cause 1: Fluctuation in mobile phase composition.

    • Solution: If using a gradient, ensure the pump is functioning correctly. Hand-mixing the mobile phase can sometimes improve consistency.[12] Ensure the mobile phase is properly degassed.

  • Possible Cause 2: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature. A stable temperature of around 40°C has been shown to be effective.[1]

  • Possible Cause 3: Pump malfunction.

    • Solution: Check for leaks in the pump and ensure the seals are in good condition. Purge the pump to remove any air bubbles.[12]

Problem 3: Extraneous or unexpected peaks in the chromatogram.

  • Possible Cause 1: Contaminated mobile phase or diluent.

    • Solution: Prepare fresh mobile phase and diluent using high-purity solvents. Water is a common source of contamination in reversed-phase HPLC.[12]

  • Possible Cause 2: Sample degradation.

    • Solution: Ensure the sample is stored correctly and analyze it as soon as possible after preparation. Solution stability should be established during method validation.[1]

  • Possible Cause 3: Carryover from previous injections.

    • Solution: Run a blank injection of the diluent to check for carryover. If necessary, implement a more rigorous needle wash or flushing protocol between injections.

Experimental Protocols

RP-HPLC Method for Purity Analysis of NPP

This protocol is based on a validated stability-indicating HPLC method.[1]

Table 1: HPLC Method Parameters

ParameterValue
Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Orthophosphoric acid in Water:Methanol (90:10, v/v)
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 240 nm (and 210 nm for specific impurities)
Injection Volume 20 µL
Diluent Water:Acetonitrile (20:80, v/v)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
06040
104060
253070
353070
406040
456040

Sample Preparation:

  • Test Sample: Accurately weigh about 20 mg of the NPP sample into a 50 mL volumetric flask. Add 10 mL of acetonitrile, sonicate for 1 minute to dissolve, and then dilute to volume with the diluent. This results in a concentration of 400 µg/mL.[1]

  • Standard Stock Solution (for impurities): Prepare individual stock solutions of NPP and its known impurities at a concentration of about 800 µg/mL in acetonitrile. Further dilute these to a working concentration of approximately 30 µg/mL with the diluent.[1]

Forced Degradation Study Protocol

This protocol is designed to assess the stability-indicating properties of the analytical method.[1]

  • Acid Hydrolysis: To a volumetric flask containing NPP, add 2 mL of 0.5 N hydrochloric acid. Keep the flask in a water bath at 60°C for 2 hours. Neutralize the solution before dilution.[1]

  • Base Hydrolysis: To a volumetric flask containing NPP, add 2 mL of 0.5 N sodium hydroxide. Keep the flask at room temperature for 1 hour. Neutralize the solution before dilution.[1]

  • Oxidative Degradation: To a volumetric flask containing NPP, add 2 mL of 5.0% hydrogen peroxide solution. Keep the flask in a water bath at 60°C for 6 hours.[1]

  • Thermal Degradation: Expose the solid NPP sample to a temperature of 70°C for 48 hours.[1]

  • Photolytic Degradation: Expose the NPP sample to UV light to assess its photosensitivity.

Visualizations

Experimental_Workflow prep Sample Preparation (400 µg/mL in Diluent) hplc HPLC System prep->hplc Inject 20 µL column Inertsil ODS-3V Column (250 x 4.6 mm, 5 µm) @ 40°C hplc->column detection UV Detection @ 240 nm column->detection mobile_phase Mobile Phase A: 0.1% H3PO4 in H2O:MeOH B: Acetonitrile mobile_phase->hplc gradient Gradient Elution (1.0 mL/min) gradient->hplc data Data Acquisition & Processing (Chromatogram) detection->data analysis Purity Calculation & Impurity Profiling data->analysis

Caption: Workflow for the HPLC Purity Analysis of NPP.

Troubleshooting_Logic start Problem Detected in NPP Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No check_ph Check Mobile Phase pH peak_shape->check_ph Yes extra_peaks Extraneous Peaks? retention_time->extra_peaks No check_mp Check Mobile Phase Prep & Degassing retention_time->check_mp Yes fresh_solvents Use Fresh Solvents/Diluent extra_peaks->fresh_solvents Yes end Problem Resolved extra_peaks->end No reduce_conc Reduce Sample Concentration check_ph->reduce_conc flush_column Flush/Replace Column reduce_conc->flush_column flush_column->end check_temp Verify Column Temperature check_mp->check_temp check_pump Inspect Pump for Leaks/Air check_temp->check_pump check_pump->end check_stability Verify Sample Stability fresh_solvents->check_stability run_blank Run Blank Injection check_stability->run_blank run_blank->end

Caption: Troubleshooting Logic for HPLC Analysis of NPP.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Nandrolone Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of nandrolone (B1676933) phenylpropionate, a widely used anabolic steroid, in pharmaceutical formulations. The focus is on providing objective performance data, detailed experimental protocols, and clear visual representations of the analytical workflows to aid researchers and professionals in selecting the most suitable method for their specific needs. The primary methods compared are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a discussion of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as an emerging alternative.

Quantitative Performance Comparison

The selection of an analytical method is often driven by its performance characteristics. The following table summarizes the key validation parameters for HPLC and GC-MS methods for the analysis of nandrolone phenylpropionate, facilitating a direct comparison of their capabilities.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.050 - 25 µg/mL (r² = 0.9994)[1][2]2.5 - 50 mg/mL (quadratic, log10 transformation)
Limit of Detection (LOD) 0.010 µg/mL[1][2]Not explicitly stated for NPP, but generally low ng/mL for steroids
Limit of Quantitation (LOQ) 0.050 µg/mL[1][2]Method LOQ defined by acceptable precision and recovery
Accuracy (% Recovery) Not explicitly stated in percentage, but the method was validated for accuracy[1][2]90.5% - 94.6%[3]
Precision (%RSD) Intra-day: 0.219 - 0.609% Inter-day: 0.441 - 0.875%[1][2]Intra-day repeatability: 0.3 - 4.7%[3]
Specificity Method is specific with no interference from excipients[1][2]Selective, with no significant interference from the oil matrix
Analysis Time Retention time of ~6.3 minutes[1][2]Total run time of ~28 minutes
Derivatization Required NoNo (for this specific method), but often required for other steroids

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any analytical method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is well-suited for the routine quality control of nandrolone phenylpropionate in pharmaceutical dosage forms.

a. Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • Column: Luna Phenomenex CN (250 mm x 4.6 mm, 5 µm)[1][2][4]

b. Chromatographic Conditions:

  • Mobile Phase: 10 mM Phosphate Buffer and Acetonitrile (50:50, v/v)[1][2]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 240 nm[1][2]

  • Injection Volume: 20 µL[5]

  • Column Temperature: 40°C[5]

c. Sample Preparation:

  • Accurately weigh a portion of the sample (e.g., from an oily injection) equivalent to 10 mg of nandrolone phenylpropionate.

  • Dissolve the sample in approximately 40 mL of ethanol (B145695) in a 100 mL volumetric flask.

  • Shake for 2 hours to ensure complete dissolution.

  • Filter the solution through a Whatman No. 41 filter paper.

  • Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to achieve a concentration of 10 µg/mL.[1]

d. Validation: The method should be validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, accuracy, precision (intra-day and inter-day), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Oily Injection Sample Dissolve Dissolve in Ethanol & Shake Sample->Dissolve Weighing Filter Filter Solution Dissolve->Filter Dilute Dilute with Mobile Phase Filter->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation (CN Column) Inject->Separate Detect UV Detection at 240 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Nandrolone Phenylpropionate Chromatogram->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Oily Injection Sample Extract Extract with Acetonitrile & Sonicate Sample->Extract Aliquot Filter Filter Extract Extract->Filter Dilute Dilute Extract Filter->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation (HP5-MS Column) Inject->Separate Detect Mass Spectrometric Detection Separate->Detect TIC Generate Total Ion Chromatogram Detect->TIC Quantify Quantify Nandrolone Phenylpropionate TIC->Quantify Method_Comparison cluster_attributes Method Attributes cluster_methods Analytical Methods Sensitivity Sensitivity Selectivity Selectivity Speed Speed Cost Cost Complexity Complexity HPLC HPLC-UV HPLC->Sensitivity Good HPLC->Selectivity Good HPLC->Speed Fast HPLC->Cost Low HPLC->Complexity Low GCMS GC-MS GCMS->Sensitivity Very Good GCMS->Selectivity Excellent GCMS->Speed Moderate GCMS->Cost Moderate GCMS->Complexity Moderate LCMSMS LC-MS/MS LCMSMS->Sensitivity Excellent LCMSMS->Selectivity Excellent LCMSMS->Speed Very Fast LCMSMS->Cost High LCMSMS->Complexity High

References

A Comparative Pharmacokinetic Analysis of Nandrolone Phenylpropionate and Nandrolone Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two commonly used esters of the anabolic steroid nandrolone (B1676933): nandrolone phenylpropionate (NPP) and nandrolone decanoate (B1226879) (ND). Understanding the distinct absorption, distribution, metabolism, and excretion characteristics of these compounds is crucial for informed research and development. This analysis is supported by experimental data from key clinical studies.

Executive Summary

Nandrolone phenylpropionate is characterized by a more rapid onset of action and a shorter duration compared to nandrolone decanoate. Clinical studies demonstrate that NPP administration leads to higher and earlier peak plasma concentrations of nandrolone.[1] Conversely, nandrolone decanoate, with its longer ester chain, exhibits a slower release from the intramuscular depot, resulting in a delayed but more sustained elevation of plasma nandrolone levels. The choice between these esters is primarily dictated by the desired therapeutic window and dosing frequency.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for both nandrolone phenylpropionate and nandrolone decanoate, based on data from studies in healthy male volunteers.

Pharmacokinetic ParameterNandrolone Phenylpropionate (100 mg)Nandrolone Decanoate (50 mg)Nandrolone Decanoate (100 mg)Nandrolone Decanoate (150 mg)
Peak Plasma Concentration (Cmax) Higher than ND[1]2.14 ng/mL[2][3]4.26 ng/mL[2][3]5.16 ng/mL[2][3]
Time to Peak Concentration (Tmax) Earlier than ND[1]30 hours[2]30 hours[2]72 hours[2]
Elimination Half-Life (t½) ~2.7 days (ester)[4]7.1 days11.7 days11.8 days

Experimental Protocols

The data presented in this guide is primarily derived from two key clinical studies. The methodologies employed in these studies are crucial for the interpretation of the pharmacokinetic data.

Minto et al. (1997): Comparative Study of Nandrolone Esters
  • Objective: To investigate the pharmacokinetics and pharmacodynamics of nandrolone esters with varying injection sites and volumes.[1]

  • Subjects: Healthy male volunteers.[1]

  • Dosage and Administration: A single intramuscular injection of 100 mg of either nandrolone phenylpropionate or nandrolone decanoate in arachis oil. The injections were administered into the gluteal muscle.[1]

  • Blood Sampling: Blood samples were collected to measure plasma nandrolone concentrations at various time points for 32 days following the injection.[1]

  • Analytical Method: Plasma nandrolone concentrations were analyzed using a mixed-effects indirect response model.[1]

Bagchus et al. (2005): Dose-Proportionality Study of Nandrolone Decanoate
  • Objective: To assess the pharmacokinetic profile of nandrolone after a single intramuscular injection of three different doses of nandrolone decanoate.[2]

  • Subjects: Healthy young male volunteers.[2]

  • Dosage and Administration: Subjects received a single intramuscular injection of 50 mg, 100 mg, or 150 mg of nandrolone decanoate.[2]

  • Blood Sampling: Blood samples were collected before treatment and at multiple time points for up to 32 days after dosing.[2]

  • Analytical Method: Serum concentrations of nandrolone were determined to calculate key pharmacokinetic parameters including Cmax, Tmax, and terminal half-life.[2]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a clinical pharmacokinetic study of intramuscularly administered drugs, such as nandrolone esters.

G cluster_0 Screening & Enrollment cluster_1 Drug Administration cluster_2 Sample Collection & Analysis cluster_3 Data Analysis & Reporting SubjectRecruitment Subject Recruitment InclusionExclusion Inclusion/Exclusion Criteria Assessment SubjectRecruitment->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent Randomization Randomization to Treatment Groups InformedConsent->Randomization Dosing Single Intramuscular Injection (NPP or ND) Randomization->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling SampleProcessing Plasma/Serum Separation BloodSampling->SampleProcessing Bioanalysis LC-MS/MS or RIA Analysis SampleProcessing->Bioanalysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis StatisticalAnalysis Statistical Comparison PK_Analysis->StatisticalAnalysis ReportGeneration Report Generation StatisticalAnalysis->ReportGeneration

Caption: Experimental workflow for a pharmacokinetic study.

Signaling and Metabolic Pathway

The primary mechanism of action for nandrolone involves its interaction with the androgen receptor, leading to a cascade of cellular events that promote protein synthesis and other anabolic effects. Both NPP and ND serve as pro-drugs, releasing nandrolone into the bloodstream after hydrolysis of the ester side chain.

cluster_0 Drug Administration & Release cluster_1 Systemic Circulation cluster_2 Cellular Action cluster_3 Physiological Response NPP Nandrolone Phenylpropionate (IM) Nandrolone Nandrolone NPP->Nandrolone Rapid Hydrolysis ND Nandrolone Decanoate (IM) ND->Nandrolone Slow Hydrolysis AR Androgen Receptor (AR) Nandrolone->AR Complex Nandrolone-AR Complex Nandrolone->Complex AR->Complex Binding Nucleus Nucleus Complex->Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE Binds to ProteinSynthesis Increased Protein Synthesis ARE->ProteinSynthesis Gene Transcription AnabolicEffects Anabolic Effects (e.g., muscle growth) ProteinSynthesis->AnabolicEffects

Caption: Nandrolone's mechanism of action.

References

A Comparative Analysis of Nandrolone Esters on Muscle Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nandrolone (B1676933), a synthetic anabolic-androgenic steroid (AAS), is well-regarded for its potent anabolic effects, particularly its ability to stimulate muscle growth.[1] This is primarily achieved through the enhancement of muscle protein synthesis and the promotion of a positive nitrogen balance.[2][3] Nandrolone is available in various esterified forms, with Nandrolone Decanoate (ND) and Nandrolone Phenylpropionate (NPP) being two of the most common. The ester attached to the nandrolone molecule dictates its pharmacokinetic profile, influencing its release rate, half-life, and, consequently, its dosing frequency.[4][5] While both esters are known to promote muscle mass, a direct comparative analysis of their effects on muscle protein synthesis based on head-to-head clinical trials with quantitative data is limited in the available scientific literature.

This guide provides a comparative overview of the effects of Nandrolone Decanoate and Nandrolone Phenylpropionate on muscle protein synthesis, drawing upon available data from separate preclinical and clinical studies.

Mechanism of Action: Stimulating Anabolism

Nandrolone esters exert their anabolic effects by binding to and activating androgen receptors (AR) in various tissues, including skeletal muscle.[2][3] This interaction triggers a cascade of downstream signaling events that ultimately lead to an increase in the rate of muscle protein synthesis. The general signaling pathway is depicted below.

cluster_0 Nandrolone Ester Nandrolone Ester Androgen Receptor (AR) Androgen Receptor (AR) Nandrolone Ester->Androgen Receptor (AR) Binds to Nandrolone-AR Complex Nandrolone-AR Complex Androgen Receptor (AR)->Nandrolone-AR Complex Forms Nuclear Translocation Nuclear Translocation Nandrolone-AR Complex->Nuclear Translocation Undergoes DNA Binding (AREs) DNA Binding (AREs) Nuclear Translocation->DNA Binding (AREs) Leads to Gene Transcription Gene Transcription DNA Binding (AREs)->Gene Transcription Initiates mRNA Synthesis mRNA Synthesis Gene Transcription->mRNA Synthesis Results in Protein Synthesis Protein Synthesis mRNA Synthesis->Protein Synthesis Drives Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy Promotes

Caption: General signaling pathway of nandrolone-mediated muscle protein synthesis.

Pharmacokinetic Differences

The primary distinction between Nandrolone Decanoate and Nandrolone Phenylpropionate lies in the length of their ester chains, which significantly impacts their pharmacokinetics.

ParameterNandrolone Decanoate (ND)Nandrolone Phenylpropionate (NPP)
Ester Chain Length LongShort
Release Rate SlowFast
Half-life ProlongedShorter
Dosing Frequency Less frequent (e.g., every 2-3 weeks)More frequent (e.g., every other day)

This table is based on information from various sources.[4][5]

Effects on Muscle Protein Synthesis and Nitrogen Balance

Nandrolone Decanoate (ND)

Studies on Nandrolone Decanoate have demonstrated its efficacy in improving nitrogen balance and stimulating muscle protein synthesis. A positive nitrogen balance is indicative of an anabolic state where protein synthesis exceeds protein breakdown.

Table 1: Effects of Nandrolone Decanoate on Nitrogen Balance and Muscle Protein Synthesis

Study PopulationDosageDurationKey FindingsReference
Patients post-hip replacement200 mg (single injection)3 daysNitrogen balance of -48 mg N/kg/day vs. -102 mg N/kg/day in controls.[6]
Polytrauma patients50 mg on day 3, 25 mg on day 66 daysImproved nitrogen balance primarily by reducing nitrogen excretion.[7]
Male C57BL/6 mice10 g/kg/week6 weeksGastrocnemius fractional synthetic rate (FSR) was greater in the ND group (0.05 ± 0.01 F/D) compared to sham (0.04 ± 0.003 F/D).[8][9]
Nandrolone Phenylpropionate (NPP)

Research on Nandrolone Phenylpropionate has also shown its anabolic effects, with studies in animal models providing quantitative data on muscle protein synthesis.

Table 2: Effects of Nandrolone Phenylpropionate on Muscle Protein Synthesis in Female Rats

DosageDurationKey FindingsReference
1 mg/kg/day10 daysSignificantly stimulated muscle protein synthesis.[10][11]
4 mg/kg/day10 daysSignificantly stimulated muscle protein synthesis.[10][11]
10 mg/kg/day10 daysDid not significantly affect muscle protein synthesis at this higher dose.[10][11]

Experimental Protocols

Measurement of Nitrogen Balance

A common method for assessing the anabolic effect of a substance is through nitrogen balance studies.

cluster_0 Subject Recruitment Subject Recruitment Dietary Control Dietary Control Subject Recruitment->Dietary Control Ensures constant N intake Urine & Fecal Collection Urine & Fecal Collection Subject Recruitment->Urine & Fecal Collection 24-hour collection Nitrogen Intake Calculation Nitrogen Intake Calculation Dietary Control->Nitrogen Intake Calculation Nitrogen Analysis Nitrogen Analysis Urine & Fecal Collection->Nitrogen Analysis Kjeldahl method Nitrogen Output Calculation Nitrogen Output Calculation Nitrogen Analysis->Nitrogen Output Calculation Nitrogen Balance Calculation Nitrogen Balance Calculation Nitrogen Intake Calculation->Nitrogen Balance Calculation Nitrogen Output Calculation->Nitrogen Balance Calculation Intake - Output

Caption: Workflow for a typical nitrogen balance study.

Measurement of Muscle Protein Synthesis (Fractional Synthetic Rate - FSR)

The fractional synthetic rate of muscle protein is a direct measure of the rate of new protein synthesis. A common technique involves the use of stable isotope tracers.

cluster_0 Tracer Infusion Stable Isotope Tracer Infusion Blood Sampling Arterial & Venous Blood Sampling Tracer Infusion->Blood Sampling Measures precursor enrichment Muscle Biopsy Muscle Biopsy (e.g., Vastus Lateralis) Tracer Infusion->Muscle Biopsy Measures protein-bound enrichment Isotope Enrichment Analysis Mass Spectrometry Analysis Blood Sampling->Isotope Enrichment Analysis Muscle Biopsy->Isotope Enrichment Analysis FSR Calculation Fractional Synthetic Rate Calculation Isotope Enrichment Analysis->FSR Calculation

Caption: Experimental workflow for measuring muscle protein synthesis using a stable isotope tracer.

Summary and Conclusion

Both Nandrolone Decanoate and Nandrolone Phenylpropionate are effective anabolic agents that stimulate muscle protein synthesis. The primary difference between these two esters is their pharmacokinetic profile, with NPP being faster-acting and ND having a more prolonged effect.

While direct, head-to-head comparative studies quantifying muscle protein synthesis rates in humans are lacking, the available evidence from separate studies suggests that both esters significantly enhance anabolic processes. Nandrolone Decanoate has been shown to improve nitrogen balance in clinical settings and increase muscle protein FSR in animal models.[6][7][8][9] Nandrolone Phenylpropionate has also demonstrated a dose-dependent stimulation of muscle protein synthesis in animal studies.[10][11]

For researchers and drug development professionals, the choice between these esters would likely depend on the desired therapeutic application, specifically the required onset of action and duration of effect. The faster-acting NPP may be suitable for applications requiring a more rapid anabolic response, while the longer-acting ND offers the convenience of less frequent administration. Further research involving direct comparative clinical trials is warranted to provide a more definitive quantitative comparison of the effects of these two nandrolone esters on muscle protein synthesis in humans.

References

Navigating the Maze of Nandrolone Metabolite Detection: A Comparative Guide to Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of nandrolone (B1676933) and its metabolites is critical. Immunoassays, prized for their speed and high-throughput capabilities, are a common screening tool. However, the specter of cross-reactivity—whereby the assay's antibodies bind to structurally similar but distinct molecules—can lead to inaccurate quantification and false-positive results. This guide provides an objective comparison of the cross-reactivity of major nandrolone metabolites in commercially available immunoassays, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate assay for specific research needs.

Nandrolone, an anabolic androgenic steroid, is metabolized in the body into several key compounds, primarily 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE). The structural similarity between these metabolites and the parent compound, as well as other endogenous and exogenous steroids, presents a significant challenge for the specificity of immunoassays. Understanding the degree of cross-reactivity of a given assay is paramount for interpreting results correctly.

Comparative Analysis of Immunoassay Cross-Reactivity

The cross-reactivity of an immunoassay is typically expressed as a percentage, indicating the concentration of a cross-reacting substance required to produce the same signal as a given concentration of the target analyte. A higher percentage signifies a greater potential for interference. Below is a summary of available cross-reactivity data for nandrolone and its metabolites from various commercial immunoassay kits.

Immunoassay KitTarget AnalyteCross-ReactantCross-Reactivity (%)
R-Biopharm 19-Nortestosterone-ELISA 17β-19-Nortestosterone17β-19-Nortestosterone100
17α-19-Nortestosterone50[1]
19-Nor-4-androstene-3,17-dione240[1]
Norgestrel16[1]
Norethindrone38[1]
Neogen Boldenone ELISA BoldenoneNandrolone19[2]
Testosterone27[2]
Tinrad Nandrolone ELISA NandroloneTestosterone2.46[3]
5α-dihydrotestosterone5.66[3]
Other C19 steroids< 0.1[3]
Monoclonal Antibody-based ELISA (T. F. Chen et al., 2011) 19-Nortestosterone17α-Nortestosterone83.6[4]
Trenbolone22.6[4]
β-Boldenone13.8[4]
Roche Elecsys Testosterone II Immunoassay TestosteroneNandroloneData not provided as a percentage, but identified as a potential cross-reactant[5][6]

Note: Data for the primary metabolites, 19-norandrosterone and 19-noretiocholanolone, are not explicitly provided in the product literature for many commercially available nandrolone-specific ELISA kits. The R-Biopharm kit provides data for a stereoisomer (17α-19-nortestosterone) and a related precursor. This highlights a critical gap in publicly available data and underscores the importance of in-house validation or direct inquiry with manufacturers.

Understanding the Metabolic Pathway of Nandrolone

The metabolism of nandrolone is a key factor influencing which metabolites are present in biological samples and their potential for cross-reactivity in immunoassays. The following diagram illustrates the primary metabolic conversion of nandrolone.

NandroloneMetabolism Nandrolone Nandrolone (19-Nortestosterone) Enzyme 5α-reductase and other enzymes Nandrolone->Enzyme Metabolite1 19-Norandrosterone (19-NA) Metabolite2 19-Noretiocholanolone (19-NE) Enzyme->Metabolite1 Enzyme->Metabolite2

Nandrolone Metabolic Pathway

This simplified pathway shows the conversion of nandrolone into its two major urinary metabolites, 19-norandrosterone and 19-noretiocholanolone. It is the structural similarity of these metabolites to the parent compound and to each other that necessitates careful consideration of immunoassay cross-reactivity.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol for a competitive ELISA, a common format for detecting small molecules like steroid metabolites.

General Protocol for Competitive ELISA to Determine Cross-Reactivity

This protocol outlines the steps to assess the percentage of cross-reactivity of potential interfering compounds in a competitive immunoassay.

Materials:

  • Microtiter plate pre-coated with an antibody specific to the target analyte (e.g., nandrolone or a specific metabolite).

  • Standard solution of the target analyte.

  • Solutions of potential cross-reactants (e.g., 19-norandrosterone, 19-noretiocholanolone, testosterone) at various concentrations.

  • Enzyme-conjugated version of the target analyte (tracer).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation of Standard Curves:

    • Prepare a serial dilution of the target analyte standard to create a standard curve.

    • Prepare separate serial dilutions for each potential cross-reactant.

  • Assay Procedure:

    • Add a fixed volume of the standard or cross-reactant solutions to the appropriate wells of the microtiter plate.

    • Add a fixed volume of the enzyme-conjugated tracer to each well.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding between the free analyte/cross-reactant and the tracer for the antibody binding sites.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time to allow for color development. The amount of color is inversely proportional to the concentration of the analyte/cross-reactant in the sample.

    • Add the stop solution to terminate the reaction.

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculation of Cross-Reactivity:

    • Plot the standard curves for the target analyte and each cross-reactant (absorbance vs. log concentration).

    • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

    • Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

The following diagram illustrates the workflow for this experimental protocol.

ImmunoassayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Standards Prepare Standard and Cross-Reactant Dilutions Add_Reagents Add Standards/Samples and Enzyme Conjugate to Coated Plate Prep_Standards->Add_Reagents Incubate1 Incubate (Competitive Binding) Add_Reagents->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Plot_Curves Plot Standard Curves Read_Plate->Plot_Curves Calc_IC50 Determine IC50 Values Plot_Curves->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Experimental Workflow for Cross-Reactivity Determination

Conclusion

The choice of an appropriate immunoassay for the detection of nandrolone and its metabolites requires careful consideration of the antibody's cross-reactivity profile. As the presented data indicates, significant variability exists between different commercial kits, and detailed information on the cross-reactivity with the key metabolites, 19-norandrosterone and 19-noretiocholanolone, is often lacking in publicly available documentation.

For researchers, it is imperative to:

  • Scrutinize manufacturer's data: When available, carefully review the cross-reactivity data provided in the product insert.

  • Contact manufacturers directly: If data for specific metabolites is not available, direct communication with the technical support of the manufacturer is recommended.

  • Perform in-house validation: Whenever possible, conduct in-house validation studies to determine the cross-reactivity of relevant compounds within the specific sample matrix being used.

  • Consider confirmatory analysis: For critical applications, especially in regulatory or anti-doping contexts, positive immunoassay results should be confirmed by a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

By understanding the nuances of immunoassay cross-reactivity and implementing rigorous validation procedures, researchers can enhance the accuracy and reliability of their findings in the detection of nandrolone and its metabolites.

References

Reproducibility of In Vivo Effects of Nandrolone Phenylpropionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nandrolone (B1676933) phenylpropionate (NPP) is a synthetic anabolic-androgenic steroid with demonstrated efficacy in promoting protein synthesis and muscle growth. However, the reproducibility of its in vivo effects can be influenced by a multitude of factors, leading to variability across preclinical and clinical studies. This guide provides a comparative analysis of the existing data on NPP, focusing on key variables that impact its biological activity and the consistency of experimental outcomes.

Factors Influencing the Reproducibility of NPP's In Vivo Effects

The biological effects of nandrolone phenylpropionate are not solely dependent on the dosage administered. A range of experimental variables can significantly alter its pharmacokinetics and pharmacodynamics, thereby affecting the reproducibility of research findings. Understanding these factors is crucial for the design of robust studies and the accurate interpretation of results.

Subject Variability

The species, strain, sex, and age of the test subjects are primary sources of variation in the response to NPP.

  • Species and Strain: While rats are a common model in NPP research, the specific strain can influence outcomes. For instance, studies have utilized both Wistar and Sprague-Dawley rats, but direct comparative data on their differential responses to NPP are scarce. The metabolic and physiological differences between strains can affect drug processing and tissue sensitivity.

  • Sex: The hormonal milieu of male and female subjects can lead to different responses to NPP. One study in ACTH-treated rats showed that NPP at a dose of 4mg/kg body weight prevented a reduction in body weight gain in females but not in males. However, an increase in body protein content was observed in both sexes. This highlights the importance of considering sex-specific effects in study design and data analysis.

  • Age: The age of the animal model can also impact the effects of NPP. However, there is a lack of specific studies comparing the anabolic and androgenic effects of NPP in young versus adult animals. Age-related changes in metabolism and hormone sensitivity could potentially alter the drug's efficacy and side-effect profile.

Administration Vehicle

The vehicle used to dissolve or suspend NPP for injection is a critical determinant of its absorption rate and subsequent bioavailability.

  • Oil-Based Vehicles: Oily solutions, such as arachis oil, are commonly used for intramuscular injection of nandrolone esters. The lipophilicity of the oil slows the release of the drug from the injection site, leading to a more sustained effect. One study in healthy men demonstrated that the pharmacokinetics of nandrolone esters are significantly influenced by the injection site and volume when administered in an arachis oil vehicle.

  • Aqueous Suspensions: Aqueous suspensions, often utilizing agents like carboxymethyl cellulose (B213188) (CMC), offer an alternative to oil-based vehicles. A study in female rats used a vehicle containing 0.5% CM cellulose for subcutaneous injections of NPP. The choice between an oil-based solution and an aqueous suspension can significantly impact the release kinetics of NPP, and therefore, its biological effects over time. Direct comparative studies on the in vivo effects of NPP administered in different vehicles are needed to fully understand the impact on reproducibility.

Analytical Methods

The methods used to quantify NPP and its metabolites in biological samples are fundamental to the accuracy and comparability of pharmacokinetic data. High-performance liquid chromatography (HPLC) is a widely used and validated method for the estimation of nandrolone phenylpropionate in various formulations. The precision and accuracy of the analytical method directly impact the reliability of the measured concentrations and, consequently, the interpretation of the drug's in vivo behavior.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies on nandrolone phenylpropionate, highlighting the dose-dependent effects and pharmacokinetic parameters.

Table 1: Dose-Dependent Effects of Nandrolone Phenylpropionate on Body Composition and Muscle Protein Metabolism in Female Rats

Dose (mg/kg)Change in Body WeightChange in Body ProteinChange in Body FatChange in Gastrocnemius Muscle MassChange in Muscle Protein Synthesis
1Significant Increase9% IncreaseNo significant changeSignificant IncreaseSignificantly Stimulated
4Attenuated Increase9% IncreaseSignificant ReductionSignificant IncreaseSignificantly Stimulated
10No significant change9% IncreaseSignificant ReductionSignificant IncreaseNot significantly affected

Data from a 10-day study with daily subcutaneous injections.

Table 2: Comparative Pharmacokinetics of Nandrolone Phenylpropionate and Nandrolone Decanoate in Healthy Men

ParameterNandrolone Phenylpropionate (100 mg in 4 ml arachis oil)Nandrolone Decanoate (100 mg in 4 ml arachis oil)
Peak Plasma ConcentrationHigher and earlier peakLower and later peak
Suppression of Plasma TestosteroneMore rapid but briefestMore sustained

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reproducibility of in vivo studies. Below are examples of methodologies cited in the literature.

Protocol 1: Dose-Response Study in Female Rats
  • Subjects: Female rats, matched for body weight.

  • Vehicle Preparation: Nandrolone phenylpropionate suspended in a vehicle containing 0.5% carboxymethyl cellulose.

  • Administration: Daily subcutaneous injections of 1, 4, or 10 mg/kg body weight for 10 days. A control group received the vehicle only.

  • Measurements: Body weight, body composition (protein and fat content), and muscle protein synthesis in the gastrocnemius muscle were measured.

Protocol 2: Pharmacokinetic Study in Healthy Men
  • Subjects: Healthy men.

  • Vehicle Preparation: Nandrolone phenylpropionate (100 mg) dissolved in 4 ml of arachis oil.

  • Administration: Single intramuscular injection into the gluteal muscle.

  • Measurements: Plasma concentrations of nandrolone, testosterone, and inhibin were measured before and for 32 days after the injection.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and potential sources of variability.

Nandrolone_Signaling_Pathway cluster_cell Target Cell NPP Nandrolone Phenylpropionate Nandrolone Nandrolone NPP->Nandrolone Hydrolysis AR Androgen Receptor (AR) Nandrolone->AR AR_Complex Nandrolone-AR Complex Nandrolone->AR_Complex AR->AR_Complex Nucleus Nucleus AR_Complex->Nucleus Gene_Transcription Gene Transcription AR_Complex->Gene_Transcription Binds to ARE ARE Androgen Response Element (ARE) mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Protein_Synthesis->Anabolic_Effects Experimental_Workflow cluster_subjects Subject Selection cluster_treatment Treatment Protocol cluster_analysis Data Analysis Species Species (e.g., Rat, Human) Strain Strain (e.g., Wistar, Sprague-Dawley) Sex Sex (Male, Female) Age Age (Young, Adult) Dose Dosage Vehicle Vehicle (Oil, Aqueous) Route Route of Administration (IM, SC) Duration Duration of Treatment PK Pharmacokinetic Analysis PD Pharmacodynamic Analysis Stats Statistical Analysis Animal_Model Animal Model Selection Animal_Model->Species Animal_Model->Strain Animal_Model->Sex Animal_Model->Age NPP_Admin NPP Administration Animal_Model->NPP_Admin NPP_Admin->Dose NPP_Admin->Vehicle NPP_Admin->Route NPP_Admin->Duration Data_Collection Data Collection NPP_Admin->Data_Collection Data_Collection->PK Data_Collection->PD Data_Collection->Stats Results Results Interpretation Data_Collection->Results Conclusion Conclusion Results->Conclusion

A Comparative Analysis of the Anabolic and Androgenic Effects of Nandrolone Phenylpropionate (NPP) and Testosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anabolic and androgenic properties of Nandrolone (B1676933) Phenylpropionate (NPP) and Testosterone (B1683101). The information presented is supported by experimental data to assist researchers and professionals in the field of drug development in understanding the distinct pharmacological profiles of these two anabolic-androgenic steroids (AAS).

Executive Summary

Nandrolone Phenylpropionate (NPP) and Testosterone are both potent agonists of the androgen receptor (AR), leading to anabolic (myotrophic) and androgenic effects. However, their pharmacological profiles differ significantly, primarily due to variations in their metabolism and subsequent interaction with target tissues. Experimental data consistently demonstrates that NPP exhibits a more favorable anabolic-to-androgenic ratio compared to testosterone. This distinction is largely attributed to the fact that testosterone is converted by the enzyme 5α-reductase to the highly potent androgen, dihydrotestosterone (B1667394) (DHT), in androgen-sensitive tissues. In contrast, 5α-reduction of nandrolone results in a significantly weaker androgen. This fundamental difference underlies the reduced androgenic side effects associated with NPP while retaining strong anabolic properties.

Data Presentation: Anabolic and Androgenic Properties

The anabolic and androgenic potencies of NPP and Testosterone are typically determined using the Hershberger assay in castrated male rats. The anabolic effect is measured by the increase in weight of the levator ani muscle, while the androgenic effect is assessed by the weight increase of androgen-dependent tissues such as the seminal vesicles and ventral prostate. The anabolic:androgenic ratio provides a quantitative measure of the compound's selectivity for muscle growth over virilizing effects.

CompoundAnabolic Activity (Myotrophic)Androgenic ActivityAnabolic:Androgenic RatioReference
Testosterone1001001:1[1]
Nandrolone12537~3.4:1 to 11:1[1][2]

Note: The anabolic and androgenic activities are relative to Testosterone, which is set as the baseline at 100. The anabolic:androgenic ratio for nandrolone can vary based on the specific ester and the experimental model.

Mechanism of Action and Signaling Pathways

Both NPP and Testosterone exert their effects by binding to and activating the androgen receptor, a ligand-activated transcription factor. Upon binding, the receptor-steroid complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in protein synthesis, muscle growth, and secondary sexual characteristics.

A key differentiator in their mechanism lies in the tissue-specific metabolism mediated by 5α-reductase.

Testosterone Signaling Pathway: In tissues with high 5α-reductase activity, such as the prostate, skin, and scalp, testosterone is converted to dihydrotestosterone (DHT). DHT has a higher binding affinity for the androgen receptor than testosterone, amplifying its androgenic effects in these tissues.

Nandrolone Phenylpropionate (NPP) Signaling Pathway: Nandrolone is also a substrate for 5α-reductase. However, the resulting metabolite, 5α-dihydro-19-nortestosterone, has a significantly lower binding affinity for the androgen receptor compared to nandrolone itself. This leads to a de-amplification of androgenic signaling in tissues rich in 5α-reductase, contributing to NPP's lower androgenic profile.[1][3]

Signaling_Pathways cluster_Testosterone Testosterone Signaling cluster_NPP NPP Signaling T Testosterone AR_T Androgen Receptor T->AR_T Binds Five_Alpha_Reductase_T 5α-Reductase T->Five_Alpha_Reductase_T Metabolized by T_AR T-AR Complex AR_T->T_AR DHT_AR DHT-AR Complex (Potent Androgenic) AR_T->DHT_AR ARE_T Androgen Response Element T_AR->ARE_T Binds to Gene_T Gene Transcription (Anabolic & Androgenic) ARE_T->Gene_T Regulates DHT Dihydrotestosterone (DHT) Five_Alpha_Reductase_T->DHT DHT->AR_T Binds (High Affinity) DHT_AR->ARE_T Binds to NPP Nandrolone Phenylpropionate AR_N Androgen Receptor NPP->AR_N Binds Five_Alpha_Reductase_N 5α-Reductase NPP->Five_Alpha_Reductase_N Metabolized by NPP_AR NPP-AR Complex AR_N->NPP_AR ARE_N Androgen Response Element NPP_AR->ARE_N Binds to Gene_N Gene Transcription (Primarily Anabolic) ARE_N->Gene_N Regulates DHN 5α-Dihydro-19-nortestosterone (Weak Androgen) Five_Alpha_Reductase_N->DHN DHN->AR_N Binds (Low Affinity)

Figure 1: Comparative Signaling Pathways of Testosterone and NPP.

Experimental Protocols: The Hershberger Bioassay

The Hershberger bioassay is the gold-standard in vivo method for assessing the androgenic and anabolic activities of a substance. The following is a generalized protocol based on established guidelines.[4][5][6]

Objective: To determine the anabolic and androgenic activity of a test compound (e.g., NPP, Testosterone) by measuring the weight changes in specific androgen-dependent tissues in castrated male rats.

Animals: Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at a specific age (e.g., 42 days).

Experimental Groups:

  • Vehicle Control: Castrated rats receiving the vehicle (e.g., corn oil) only.

  • Testosterone Propionate (Reference Androgen): Castrated rats receiving a known dose of testosterone propionate.

  • Test Compound Groups: Castrated rats receiving various doses of the test compound (e.g., NPP).

Procedure:

  • Acclimation: Animals are acclimated to the laboratory conditions for a set period.

  • Castration: Rats are surgically castrated and allowed to recover.

  • Dosing: Daily administration of the test compound, reference androgen, or vehicle for 10 consecutive days via subcutaneous injection or oral gavage.

  • Necropsy: Approximately 24 hours after the final dose, animals are euthanized.

  • Tissue Collection and Weighing: The following tissues are carefully dissected, trimmed of excess fat and connective tissue, and weighed:

    • Anabolic Indicator: Levator ani muscle.

    • Androgenic Indicators: Ventral prostate, seminal vesicles (including coagulating glands and their fluids).

Data Analysis: The weights of the target tissues are compared between the control and treated groups. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine significant differences. The relative anabolic and androgenic potencies are calculated by comparing the dose-response curves of the test compound to that of the reference androgen (testosterone propionate).

Hershberger_Workflow start Start: Peripubertal Male Rats castration Surgical Castration start->castration recovery Recovery Period castration->recovery grouping Randomization into Experimental Groups recovery->grouping control Vehicle Control Group grouping->control reference Testosterone Propionate (Reference Group) grouping->reference test Test Compound Group (e.g., NPP) grouping->test dosing Daily Dosing (10 days) control->dosing reference->dosing test->dosing necropsy Necropsy (24h after last dose) dosing->necropsy dissection Tissue Dissection necropsy->dissection weighing Tissue Weighing dissection->weighing anabolic Levator Ani Muscle (Anabolic) weighing->anabolic androgenic Ventral Prostate & Seminal Vesicles (Androgenic) weighing->androgenic analysis Data Analysis & Potency Calculation anabolic->analysis androgenic->analysis end End: Determination of Anabolic:Androgenic Ratio analysis->end

Figure 2: Experimental Workflow of the Hershberger Bioassay.

Conclusion

References

A Guide to the Inter-laboratory Measurement of Nandrolone Phenylpropionate: Methods, Performance, and Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of nandrolone (B1676933) phenylpropionate (NPP), a widely recognized anabolic-androgenic steroid. It is designed to assist researchers, scientists, and professionals in drug development in understanding the nuances of NPP measurement, from experimental design to the interpretation of results. This document summarizes quantitative data from various studies, details common experimental protocols, and visualizes the underlying biological and analytical processes.

Introduction to Nandrolone Phenylpropionate Measurement

Nandrolone phenylpropionate is a synthetic anabolic steroid with therapeutic applications in treating conditions like anemia and osteoporosis.[1] However, it is also frequently misused for performance enhancement in sports, making its accurate detection and quantification a critical task for anti-doping laboratories.[2][3] The primary analytical challenge lies in the sensitive and specific measurement of NPP and its metabolites, most notably 19-norandrosterone (B1242311) (19-NA), in complex biological matrices such as urine.[4][5] Inter-laboratory agreement is crucial for ensuring fair and consistent results in anti-doping programs and clinical studies. The World Anti-Doping Agency (WADA) oversees an External Quality Assessment Scheme (EQAS) to ensure the harmonization and high quality of analytical results among its accredited laboratories.[6][7]

Comparative Analysis of Analytical Methods

The two predominant techniques for the quantification of nandrolone and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] Both methods offer high sensitivity and specificity, but differ in their sample preparation requirements and analytical characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust technique for steroid analysis.[8][9] It typically requires a more extensive sample preparation process, including enzymatic hydrolysis to cleave conjugated metabolites, liquid-liquid or solid-phase extraction for purification, and a derivatization step to increase the volatility and thermal stability of the analytes for gas-phase analysis.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has gained popularity due to its ability to analyze conjugated metabolites directly, often eliminating the need for hydrolysis and derivatization.[5][10] This can lead to simpler and faster sample preparation. The high selectivity of tandem mass spectrometry (MS/MS) allows for excellent specificity in complex matrices.[10]

The following tables summarize the performance characteristics of various GC-MS and LC-MS/MS methods for the analysis of nandrolone and its primary metabolite, 19-norandrosterone, as reported in the scientific literature.

Table 1: Performance Characteristics of GC-MS Methods for 19-Norandrosterone (19-NA) in Urine

ParameterMethod 1[11]Method 2[8]Method 3[5]
Linearity Range Not Specified1–30 ng/mLNot Specified
Correlation Coefficient (r²) Not Specified> 0.99Not Specified
Limit of Detection (LOD) 0.01 ng/mLNot Specified< 1 ng/mL
Limit of Quantitation (LOQ) Not Specified1 ng/mL< 1 ng/mL
Precision (RSD%) Not SpecifiedNot Specified< 16.4%
Recovery 94.17%Not SpecifiedNot Specified

Table 2: Performance Characteristics of LC-MS/MS Methods for Nandrolone Metabolites in Urine

ParameterMethod 1 (Nandrolone Metabolites)[10]Method 2 (Intact Nandrolone Metabolites)[12]Method 3 (Nandrolone Metabolites)[5]
Linearity Range Not Specified1–100 ng/mLNot Specified
Correlation Coefficient (r²) Not SpecifiedNot SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot Specified< 1 ng/mL
Limit of Quantitation (LOQ) Not SpecifiedNot Specified< 1 ng/mL
Precision (RSD%) 1.6% - 6.0%Not Specified< 16.4%
Recovery > 64%Not SpecifiedNot Specified

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison of nandrolone phenylpropionate measurement techniques.

Protocol 1: GC-MS Analysis of 19-Norandrosterone in Urine

This protocol is a synthesized representation of typical GC-MS methods.[5][8][11]

  • Sample Preparation:

    • To 2 mL of urine, add an internal standard (e.g., deuterated 19-norandrosterone).[8]

    • Perform enzymatic hydrolysis using β-glucuronidase from E. coli at pH 6.8-7.0 and incubate at 50-55°C for 1-3 hours to deconjugate the metabolites.

    • Adjust the pH to 9-9.5 with a carbonate buffer.

    • Perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether or a mixture of n-pentane and ethyl acetate).

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dry residue in a derivatizing agent (e.g., MSTFA/NH4I/ethanethiol).[8]

    • Heat the mixture at 60-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Column: HP-5MS (or similar) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen.

    • Injection Mode: Splitless.

    • Temperature Program: Start at a lower temperature (e.g., 180-200°C), ramp up to a final temperature (e.g., 300-315°C).

    • Mass Spectrometer: Agilent 5975C or equivalent, operating in Selected Ion Monitoring (SIM) or tandem MS mode.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Monitored Ions: Select characteristic ions for 19-norandrosterone-TMS derivative and the internal standard.

Protocol 2: LC-MS/MS Analysis of Nandrolone Metabolites in Urine

This protocol is a synthesized representation of typical LC-MS/MS methods.[5][10][12]

  • Sample Preparation (Direct Analysis):

    • To a urine sample, add an internal standard (e.g., deuterated nandrolone metabolite glucuronide).

    • For direct "dilute-and-shoot" methods, simply dilute the urine with a suitable buffer or mobile phase.

    • For methods requiring extraction, perform a solid-phase extraction (SPE) on a suitable cartridge (e.g., mixed-mode cation exchange).

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Agilent 1100 or equivalent HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000) with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizations

Nandrolone Phenylpropionate Signaling Pathway

Nandrolone phenylpropionate exerts its anabolic effects primarily through its interaction with the androgen receptor (AR).[13] Upon entering the cell, nandrolone binds to the AR in the cytoplasm, causing a conformational change and dissociation from heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[14] This binding initiates the transcription of genes involved in muscle protein synthesis and growth.[15] Key downstream signaling pathways activated include the PI3K/Akt/mTOR pathway, which is a central regulator of protein synthesis.[15]

Nandrolone_Signaling_Pathway NPP Nandrolone Phenylpropionate Nandrolone Nandrolone NPP->Nandrolone Esterase AR Androgen Receptor (AR) Nandrolone->AR AR_Nandrolone AR-Nandrolone Complex AR->AR_Nandrolone HSP Heat Shock Proteins HSP->AR Nucleus Nucleus AR_Nandrolone->Nucleus Translocation AR_Dimer AR Dimer ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates PI3K PI3K Gene_Transcription->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: Nandrolone signaling pathway leading to muscle hypertrophy.

Generalized Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of nandrolone phenylpropionate and its metabolites in a laboratory setting, from sample receipt to the final report.

Analytical_Workflow Sample_Reception Sample Reception (e.g., Urine) Aliquoting Aliquoting & Addition of Internal Standard Sample_Reception->Aliquoting Sample_Prep Sample Preparation Aliquoting->Sample_Prep Hydrolysis Enzymatic Hydrolysis (for GC-MS) Sample_Prep->Hydrolysis Extraction Extraction (LLE or SPE) Sample_Prep->Extraction for LC-MS/MS Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Instrumental_Analysis Instrumental Analysis Extraction->Instrumental_Analysis for LC-MS/MS Derivatization->Instrumental_Analysis GC_MS GC-MS Instrumental_Analysis->GC_MS LC_MSMS LC-MS/MS Instrumental_Analysis->LC_MSMS Data_Processing Data Processing & Quantification GC_MS->Data_Processing LC_MSMS->Data_Processing Review_Report Data Review & Reporting Data_Processing->Review_Report

Caption: Generalized workflow for nandrolone analysis in a laboratory.

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Nandrolone Phenylpropionate (NPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published methods for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Nandrolone (B1676933) Phenylpropionate (NPP). It is designed to assist researchers, scientists, and drug development professionals in establishing robust analytical procedures for the quality control and stability testing of NPP. The information presented is collated from various scientific publications and is intended to offer a clear, objective overview of method performance and experimental protocols.

Comparative Analysis of HPLC Method Validation Parameters

The following tables summarize the quantitative data from different validated HPLC methods for the analysis of Nandrolone Phenylpropionate, providing a clear comparison of their performance characteristics.

Table 1: Linearity and Sensitivity of HPLC Methods for NPP

Method ReferenceLinearity Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Method A[1][2][3]0.050 - 250.99940.0100.050
Method B[4]Not Specified> 0.999Not SpecifiedNot Specified

Table 2: Accuracy and Precision of HPLC Methods for NPP

Method ReferenceAccuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Method A[1][2][3]Not Specified in %0.219 - 0.6090.441 - 0.875
Method B[4]93.3 - 109.0Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key validation experiments are crucial for reproducibility and comparison. The following sections outline the protocols as described in the cited literature.

Method A: Isocratic RP-HPLC Method[1][2][3][4]
  • Chromatographic System:

    • Column: Luna Phenomenex, CN (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: 10 mM phosphate (B84403) buffer and acetonitrile (B52724) (50:50, v/v)

    • Detection: UV at 240 nm

    • Flow Rate: Not Specified

    • Elution Time: Approximately 6.3 minutes

  • Validation Parameters:

    • Linearity: A calibration curve was constructed using standard NPP solutions in the range of 0.050 to 25 µg/mL.

    • Precision: Intra-day and inter-day precision were evaluated.

    • LOD and LOQ: Determined to be 0.010 µg/mL and 0.050 µg/mL, respectively.

Method B: Gradient RP-HPLC Stability-Indicating Method[5]
  • Chromatographic System:

    • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 μm)

    • Mobile Phase A: 0.1% orthophosphoric acid in water and methanol (B129727) (90:10, v/v)

    • Mobile Phase B: Acetonitrile

    • Elution: Gradient elution

    • Detection: UV (wavelength not specified)

  • Forced Degradation Studies:

    • Acid Degradation: The NPP sample was subjected to acidic conditions.

    • Base Hydrolysis: The NPP sample was subjected to basic conditions.

    • Oxidative Degradation: The NPP sample was exposed to oxidative conditions.

    • Thermal Degradation: The NPP sample was subjected to heat.

    • Photolytic Degradation: The NPP sample was exposed to light.

    • Outcome: Significant degradation was observed under acidic and basic conditions. No significant degradation was observed under oxidative, thermal, or photolytic stress.

Visualizing the Workflow and Degradation Pathways

To better illustrate the processes involved in method validation and the stability of NPP, the following diagrams are provided.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development (Column, Mobile Phase, etc.) start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation Method Validation (ICH Guidelines) pre_validation->validation specificity Specificity (Forced Degradation) validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Approved Analytical Method documentation->end

Caption: Workflow for HPLC Method Validation.

NPP_Degradation_Pathway npp Nandrolone Phenylpropionate (NPP) acid Acid Hydrolysis npp->acid base Base Hydrolysis npp->base oxidative Oxidative Stress npp->oxidative thermal Thermal Stress npp->thermal photolytic Photolytic Stress npp->photolytic degradation_product Degradation Product(s) acid->degradation_product base->degradation_product no_degradation No Significant Degradation oxidative->no_degradation thermal->no_degradation photolytic->no_degradation

Caption: NPP Forced Degradation Summary.

References

A Comparative In Vitro Analysis of Nandrolone Phenylpropionate and Other Anabolic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Nandrolone Phenylpropionate (NPP) against other prominent anabolic-androgenic steroids (AAS). The data presented is curated from peer-reviewed scientific literature to assist researchers in understanding the relative potency and receptor interaction of these compounds.

Quantitative Comparison of Anabolic Agent Activity

The following table summarizes the in vitro androgenic potency of various anabolic agents, including the active form of NPP, nandrolone. The data is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response in an androgen receptor (AR) transactivation assay. Lower EC50 values indicate higher potency.

CompoundEC50 (nM) in AR Transactivation AssayRelative Potency (vs. Testosterone)Reference Cell System
Nandrolone ~0.1 - 0.5~2-10xVaries (e.g., PALM cells, CHO cells)
Testosterone ~1.01.0Varies (e.g., PALM cells, CHO cells)
Dihydrotestosterone (DHT) ~0.1~10xVaries (e.g., PALM cells, CHO cells)
Trenbolone ~0.1~10xPALM cells
Stanozolol (B1681124) Potent activator, EC50 not always reportedPotentCell-based AR-dependent transactivation assay
Methandienone Potent activator, EC50 not always reportedPotentCell-based AR-dependent transactivation assay

Note: Direct comparison of absolute EC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and reporter constructs used. The relative potency provides a more standardized measure of comparison.

Receptor Binding Affinity

The affinity of a compound for the androgen receptor is a key determinant of its anabolic and androgenic activity. The following table presents the relative binding affinity (RBA) of several anabolic agents to the androgen receptor, typically determined through competitive binding assays.

CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (R1881)Reference Tissue/Cell
Nandrolone HighRat skeletal muscle and prostate
Testosterone ModerateRat skeletal muscle and prostate
Dihydrotestosterone (DHT) HighRat prostate
Trenbolone Very HighNot specified in compared studies
Stanozolol LowRat recombinant AR
Methandienone LowRat recombinant AR

It is noteworthy that some anabolic steroids with low in vitro binding affinity, such as stanozolol and methandienone, still exhibit potent activity in cell-based transactivation assays, suggesting that other factors beyond simple receptor affinity may contribute to their overall biological response[1][2].

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the relative binding affinity of a test compound to the androgen receptor.

1. Preparation of Receptor Source:

  • A cytosol fraction containing the androgen receptor is prepared from a suitable tissue source, such as rat prostate or from cells engineered to overexpress the AR.

2. Competitive Binding Incubation:

  • A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • A control incubation with only the radiolabeled ligand is performed to determine maximum binding.

  • A non-specific binding control is included by adding a large excess of unlabeled ligand.

3. Separation of Bound and Free Ligand:

  • After incubation, the bound and free radiolabeled ligand are separated using methods such as hydroxylapatite adsorption or dextran-coated charcoal.

4. Quantification:

  • The amount of bound radioactivity is quantified using liquid scintillation counting.

5. Data Analysis:

  • The percentage of specific binding is plotted against the concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined.

  • The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to that of a reference standard.

Androgen Receptor Luciferase Reporter Gene Assay

This protocol describes a cell-based assay to measure the transcriptional activity of the androgen receptor in response to a test compound.

1. Cell Culture and Transfection:

  • A suitable mammalian cell line (e.g., CHO, HEK293, or a prostate cancer cell line like LNCaP or PC3) is cultured.

  • The cells are transfected with two plasmids:

    • An expression vector for the human androgen receptor.

    • A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (containing Androgen Response Elements - AREs).

  • For stable cell lines, these plasmids are integrated into the host cell genome.

2. Compound Treatment:

  • The transfected cells are plated in a multi-well format and treated with varying concentrations of the test compound.

  • A vehicle control (e.g., DMSO) and a positive control (e.g., DHT or testosterone) are included.

3. Cell Lysis and Luciferase Assay:

  • After an incubation period (typically 18-24 hours), the cells are lysed.

  • A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

4. Data Analysis:

  • The luminescence signal is normalized to a control for cell viability or transfection efficiency (e.g., a co-transfected Renilla luciferase reporter).

  • The fold induction of luciferase activity over the vehicle control is calculated for each concentration of the test compound.

  • The EC50 value is determined from the dose-response curve.

Visualizations

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Anabolic Agent (e.g., Nandrolone) AR_complex AR-HSP Complex AAS->AR_complex Binding AR_ligand AR-Ligand Complex AR_complex->AR_ligand Conformational Change HSP HSP AR_complex->HSP Dissociation AR_dimer AR Dimer AR_ligand->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE DNA Binding Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation

Caption: Androgen Receptor Signaling Pathway.

Reporter_Assay_Workflow start Start: Plate Cells transfect Transfect with AR and Luciferase Reporter Plasmids start->transfect treat Treat with Test Compounds (e.g., NPP, Testosterone) transfect->treat incubate Incubate (18-24h) treat->incubate lyse Lyse Cells incubate->lyse add_substrate Add Luciferase Substrate lyse->add_substrate measure Measure Luminescence add_substrate->measure analyze Data Analysis (EC50) measure->analyze end End: Determine Potency analyze->end

Caption: Luciferase Reporter Gene Assay Workflow.

Binding_Assay_Workflow start Start: Prepare AR Source incubate Incubate AR with Radiolabeled Ligand and Unlabeled Test Compound start->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Data Analysis (IC50, RBA) quantify->analyze end End: Determine Binding Affinity analyze->end

Caption: Androgen Receptor Competitive Binding Assay Workflow.

References

A Comparative Statistical Analysis of Nandrolone Esters for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Comparative Pharmacology of Nandrolone (B1676933) Esters

Nandrolone, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), is distinguished by its favorable anabolic-to-androgenic ratio.[1][2] This characteristic has made its esterified forms, primarily nandrolone decanoate (B1226879) and nandrolone phenylpropionate, subjects of extensive research for therapeutic applications, including the treatment of cachexia, anemia, and osteoporosis.[3][4] This guide provides a detailed comparative analysis of these two prominent nandrolone esters, presenting key statistical data, experimental methodologies, and visual representations of their biological interactions to aid in research and development.

Pharmacokinetic Profile: Decanoate vs. Phenylpropionate

The primary distinction between nandrolone decanoate and nandrolone phenylpropionate lies in their pharmacokinetic profiles, governed by the length of their ester side chains. The longer decanoate ester results in a slower release from the intramuscular depot and consequently a longer half-life compared to the shorter phenylpropionate ester.[3]

Pharmacokinetic ParameterNandrolone DecanoateNandrolone PhenylpropionateReference(s)
Terminal Half-life (t½) ~6 - 12 days~4.5 days[2][5]
Time to Peak Concentration (Tmax) 30 - 72 hours (dose-dependent)Shorter than decanoate, with earlier peaks[6][7]
Maximum Concentration (Cmax) 2.14 - 5.16 ng/mL (dose-dependent)Higher and earlier peaks than decanoate[6][7]
Area Under the Curve (AUC) Increases dose-proportionallyInfluenced by injection site and volume[6][7]
Dosing Frequency Every 2-3 weeksEvery other day to every 3 days[3]

Pharmacodynamic Properties: Anabolic and Androgenic Effects

Nandrolone esters are recognized for their potent anabolic effects coupled with reduced androgenic activity compared to testosterone.[1][2] This is largely attributed to nandrolone's interaction with the 5α-reductase enzyme. While testosterone is converted to the more potent androgen dihydrotestosterone (B1667394) (DHT), nandrolone is metabolized to the less potent dihydronandrolone (DHN).[1]

Pharmacodynamic ParameterNandrolone EstersReference(s)
Anabolic to Androgenic Ratio Considered to be among the highest of all AAS[1][2]
Androgen Receptor (AR) Binding Agonist of the androgen receptor[4]
5α-Reductase Interaction Metabolized to the weaker androgen, dihydronandrolone (DHN)[1]
Aromatization to Estrogen Low affinity for aromatase, about 3-4 times less than testosterone[8]

Experimental Protocols

Animal Study: Administration of Nandrolone Decanoate in Rats

A common experimental design to evaluate the physiological effects of nandrolone decanoate involves its administration to rats.

  • Subjects: Healthy adult male Wistar rats are often used.

  • Grouping: Animals are typically divided into a control group receiving a vehicle (e.g., peanut oil), a sham group, and an experimental group receiving nandrolone decanoate.

  • Dosage and Administration: Nandrolone decanoate is administered via intramuscular injection. A common dosage is 10 mg/kg body weight per week, often for a duration of eight weeks to cover the period of spermatogenesis in rats.

  • Data Collection: Body weight is monitored regularly. At the end of the study period, animals are euthanized, and tissues of interest (e.g., muscle, prostate, seminal vesicles, testes) are harvested, weighed, and prepared for histological or molecular analysis.

  • Analysis: Statistical analysis is performed to compare the differences in organ weights and other relevant parameters between the control and experimental groups.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Detection

GC-MS is a standard method for the detection and quantification of nandrolone metabolites in urine.

  • Sample Preparation: Urine samples are subjected to enzymatic hydrolysis to deconjugate the metabolites. This is followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes.

  • Derivatization: The extracted metabolites are derivatized, for example, with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for each compound.

  • Quantification: By comparing the abundance of specific ions of the nandrolone metabolites to that of an internal standard, the concentration of the metabolites in the original urine sample can be determined.

Pharmacokinetic Study in Humans

Human clinical trials are essential for determining the pharmacokinetic profile of nandrolone esters.

  • Study Design: A randomized, single-blind, group-comparative, parallel-design study is often employed.

  • Participants: Healthy male volunteers are recruited.

  • Intervention: Participants receive a single intramuscular injection of a specific dose of a nandrolone ester (e.g., 50 mg, 100 mg, or 150 mg of nandrolone decanoate).

  • Sample Collection: Blood samples are collected at predetermined time points before and after the injection (e.g., up to 32 days post-dosing). Urine samples may also be collected.

  • Bioanalysis: Serum concentrations of nandrolone are measured using a validated analytical method such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The serum concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, t½, and AUC, using noncompartmental or compartmental modeling approaches.

Visualizing Biological Processes

Signaling Pathway of Nandrolone

The primary mechanism of action for nandrolone is through its interaction with the androgen receptor. The following diagram illustrates this signaling pathway.

Nandrolone_Signaling_Pathway Nandrolone Nandrolone CellMembrane Cell Membrane Nandrolone->CellMembrane Nandrolone_AR_Complex Nandrolone-AR Complex Nandrolone->Nandrolone_AR_Complex AR Androgen Receptor (AR) Cytoplasm Cytoplasm AR->Nandrolone_AR_Complex HSP Heat Shock Proteins (HSP) HSP->AR Nucleus Nucleus Nandrolone_AR_Complex->Nucleus ARE Androgen Response Element (ARE) Nandrolone_AR_Complex->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Protein_Synthesis->Anabolic_Effects

Caption: Nandrolone signaling pathway via the androgen receptor.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for a clinical study investigating the pharmacokinetics of a nandrolone ester.

PK_Study_Workflow Start Study Start Recruitment Participant Recruitment (Healthy Volunteers) Start->Recruitment Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization to Dose Groups Screening->Randomization Dosing Single Intramuscular Injection of Nandrolone Ester Randomization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Bioanalysis of Serum (e.g., RIA, LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis Results Determination of t½, Cmax, Tmax, AUC PK_Analysis->Results End Study End Results->End

Caption: Workflow of a typical pharmacokinetic study for a nandrolone ester.

References

Safety Operating Guide

Proper Disposal of Nandrolone Phenylpropionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like Nandrolone Phenylpropionate is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe and legal disposal of Nandrolone Phenylpropionate, ensuring the protection of personnel and the environment.

Nandrolone Phenylpropionate is classified as a Schedule III controlled substance in the United States.[1][2] As such, its disposal is strictly regulated by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). The primary principle guiding the disposal of controlled substances is that they must be rendered "non-retrievable," meaning they cannot be transformed to a physical or chemical state or form that would allow them to be used.[3][4]

Step-by-Step Disposal Procedures

The disposal of Nandrolone Phenylpropionate in a laboratory setting requires a multi-step process that ensures safety and compliance. The preferred method of disposal is to use up the substance completely in research.[5] However, when disposal of expired, unwanted, or contaminated material is necessary, the following procedures should be followed:

1. Segregation and Labeling:

  • Immediately segregate any Nandrolone Phenylpropionate designated for disposal from active stock.[6][7]

  • Clearly label the container with "Expired," "Waste," or "For Disposal" to prevent accidental use.[6][7]

  • Store the segregated material in a secure, locked location, adhering to the same security protocols as for active controlled substances.

2. Documentation:

  • Meticulous record-keeping is a legal requirement. All disposal activities must be documented on a DEA Form 41, "Registrant Record of Controlled Substances Destroyed."[3][5][8][9][10]

  • This form requires detailed information, including the name, strength, and quantity of the substance, the date of disposal, the method of destruction, and the signatures of two authorized employees who witnessed the destruction.[8][9][11]

  • A copy of the completed DEA Form 41 must be kept on file for at least two years.[8][9][10]

3. Disposal Methods:

There are two primary methods for the disposal of Nandrolone Phenylpropionate from a laboratory:

  • Reverse Distributor: This is the most common and recommended method for research laboratories. A DEA-registered reverse distributor is authorized to handle and dispose of controlled substances.[5][6][12][13] The process involves transferring the waste material to the reverse distributor, who then assumes responsibility for its proper destruction. For Schedule III-V substances, this transfer is documented via an invoice.[5][13]

  • On-Site Destruction: While less common in a laboratory setting due to the stringent requirements, on-site destruction is a permissible option. This must be done in a manner that renders the Nandrolone Phenylpropionate non-retrievable.[3][14]

    • Incineration: This is considered the most effective method for rendering controlled substances non-retrievable.[3] Medical waste incinerators operate at high temperatures, typically between 850°C and 1200°C, ensuring the complete destruction of the compound.[15][16][17][18][19]

    • Chemical Deactivation: This involves using a chemical agent to alter the chemical structure of the Nandrolone Phenylpropionate, rendering it inactive and non-retrievable. There are commercially available drug disposal kits or pouches that contain activated charcoal or other chemicals to neutralize the active pharmaceutical ingredient.[11][14] The mixture can then be disposed of as regular waste, provided it is not classified as hazardous for other reasons.[11]

It is crucial to note that disposing of controlled substances by flushing them down the sink or toilet, or mixing them with regular laboratory trash without prior deactivation, is strictly prohibited.[14][20]

Key Disposal Parameters

ParameterReverse DistributorOn-Site IncinerationOn-Site Chemical Deactivation
DEA Compliance HighHigh (with proper procedures and documentation)High (with approved methods)
Personnel Involvement Minimal (transfer to authorized personnel)Requires trained personnel and witnessesRequires trained personnel and witnesses
Equipment Required None for the laboratoryAccess to a licensed medical waste incineratorCommercially available deactivation kits/reagents
Typical Operating Temperature N/A850°C - 1200°CAmbient Temperature
Documentation Transfer invoice, DEA Form 41 completed by reverse distributorDEA Form 41 (completed by registrant)DEA Form 41 (completed by registrant)

Experimental Protocol: On-Site Chemical Deactivation using a Commercial Kit

For small quantities of Nandrolone Phenylpropionate typically found in a research setting, chemical deactivation using a commercially available kit is a practical approach.

Materials:

  • Expired or unwanted Nandrolone Phenylpropionate

  • Commercially available controlled substance deactivation kit (e.g., containing activated charcoal)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • DEA Form 41

  • Two authorized employees to witness the process

Procedure:

  • Don appropriate PPE.

  • In a designated and well-ventilated area, open the deactivation kit.

  • Carefully transfer the Nandrolone Phenylpropionate into the deactivation pouch or container.

  • Follow the manufacturer's instructions, which typically involve adding a specific amount of water to the pouch to initiate the deactivation process.[11]

  • Seal the pouch securely.

  • Gently agitate the pouch to ensure the contents are thoroughly mixed with the deactivating agent.

  • Both authorized employees must witness the entire process, from the transfer of the substance to the sealing of the pouch.

  • Complete the DEA Form 41 with all required information, including the signatures of both witnesses.

  • Once the deactivation process is complete (as per the kit's instructions), the sealed pouch can typically be disposed of in the regular trash, unless local regulations specify otherwise.

  • File the completed DEA Form 41 with the laboratory's controlled substance records.

Visualizing Key Processes

To further clarify the procedures and mechanisms involved, the following diagrams illustrate the decision-making workflow for disposal and the signaling pathway of Nandrolone Phenylpropionate.

G Nandrolone Phenylpropionate Disposal Workflow start Nandrolone Phenylpropionate Identified for Disposal (Expired, Unwanted, Contaminated) segregate Segregate and Clearly Label as 'Waste' start->segregate secure_storage Store in a Secure, Locked Location segregate->secure_storage decision Disposal Method Selection secure_storage->decision reverse_distributor Contact DEA-Registered Reverse Distributor decision->reverse_distributor  Preferred Method   on_site On-Site Destruction decision->on_site  Alternative Method   transfer Package and Transfer Waste (Documented with Invoice) reverse_distributor->transfer incineration High-Temperature Incineration (>850°C) on_site->incineration chemical_deactivation Chemical Deactivation (e.g., Activated Charcoal Kit) on_site->chemical_deactivation dea_form_41_rd Receive and File DEA Form 41 from Reverse Distributor transfer->dea_form_41_rd dea_form_41_os Complete DEA Form 41 with Two Witnesses incineration->dea_form_41_os chemical_deactivation->dea_form_41_os record_keeping Retain All Disposal Records for at least 2 Years dea_form_41_rd->record_keeping final_disposal Dispose of Deactivated Material (as per regulations) dea_form_41_os->final_disposal final_disposal->record_keeping Nandrolone Phenylpropionate Signaling Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cytoplasm NPP Nandrolone Phenylpropionate (NPP) Nandrolone Nandrolone NPP->Nandrolone Hydrolysis AR Androgen Receptor (AR) Nandrolone->AR AR_Nandrolone Nandrolone-AR Complex AR->AR_Nandrolone AR_Nandrolone_n Nandrolone-AR Complex AR_Nandrolone->AR_Nandrolone_n Translocation ARE Androgen Response Element (ARE) on DNA AR_Nandrolone_n->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis (Translation) mRNA->Translation Proteins New Proteins Translation->Proteins Anabolic_Effects Anabolic Effects (e.g., increased muscle mass) Proteins->Anabolic_Effects

References

Essential Safety and Operational Guide for Handling Nandrolone Phenpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Nandrolone phenpropionate, a synthetic anabolic-androgenic steroid. Due to conflicting hazard information across various safety data sheets (SDS), a conservative approach is advised, treating the compound as hazardous. It is classified as a Schedule III controlled substance in the United States and is regulated in many other countries.[1][2]

Hazard Identification and Classification

This compound presents several potential health risks. While some sources may classify it as non-hazardous, others provide more severe classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). To ensure maximum safety, personnel should adhere to the more stringent classifications.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[3][4]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin[3][4]
CarcinogenicityCategory 1B / 2H350/H351: May cause/Suspected of causing cancer[3][4][5]
Reproductive ToxicityCategory 1A / 1BH360Df: May damage the unborn child. Suspected of damaging fertility.[5]
Endocrine DisruptionCategory 1EUH380: May cause endocrine disruption in humans[5]
Hazardous to the Aquatic Environment (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemStandard/Specification
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspected prior to use. Use proper glove removal technique.[6]
Eye Protection Safety goggles with side-shields or a face shieldApproved under NIOSH (US) or EN 166 (EU) standards.[6]
Skin and Body Protection Protective, impervious clothing (e.g., lab coat, gown)Choose body protection in relation to the concentration and amount of the dangerous substance at the specific workplace.[6]
Respiratory Protection Full-face particle respirator or supplied-air respiratorUse where risk assessment shows air-purifying respirators are appropriate (e.g., when handling powder).[6]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to prevent contamination and accidental exposure.

1. Preparation and Engineering Controls:

  • Ensure all personnel are trained on the hazards and safe handling procedures for this compound.

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Have a safety shower and eyewash station readily accessible.[7]

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[6][7]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Avoid contact with eyes, skin, and clothing.[6]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.[7]

  • Wear full PPE, including respiratory protection.[6]

  • Contain the spill using an inert absorbent material (e.g., sand, earth).[8]

  • Collect the spilled material and absorbent into a suitable, closed, and labeled container for disposal.[6]

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and comply with regulations.

1. Disposal of Chemical Waste:

  • This compound waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.

  • Collect waste in a suitable, closed, and clearly labeled container.[6]

  • As a controlled substance, disposal may require a DEA-registered reverse distributor or adherence to other specific regulatory procedures for destruction to render it non-retrievable.

2. Disposal of Contaminated PPE:

  • All disposable PPE (gloves, gowns, etc.) used when handling this compound should be considered contaminated waste.

  • Place contaminated PPE in a sealed, labeled bag or container for hazardous waste disposal.[9][10]

  • Do not dispose of contaminated PPE in regular trash.

Experimental Protocols Cited

The information presented is a synthesis of recommendations from various Safety Data Sheets and chemical safety resources. For detailed experimental protocols involving this compound, researchers should consult peer-reviewed scientific literature specific to their area of study.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

prep Preparation - Review SDS - Don PPE - Prepare well-ventilated workspace handling Handling - Weigh and handle in fume hood - Avoid dust/aerosol formation - Prevent skin/eye contact prep->handling spill Spill Response - Evacuate area - Wear full PPE - Contain and collect spill handling->spill If spill occurs decon Decontamination - Clean work surfaces - Decontaminate equipment handling->decon spill->decon waste_chem Chemical Waste Disposal - Collect in labeled, sealed container - Follow hazardous and controlled substance regulations decon->waste_chem waste_ppe Contaminated PPE Disposal - Place in sealed, labeled hazardous waste bag decon->waste_ppe end End of Process waste_chem->end waste_ppe->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.